molecular formula C16H25N3O4S B602157 Amisulpride Impurity B CAS No. 148516-54-5

Amisulpride Impurity B

Numéro de catalogue: B602157
Numéro CAS: 148516-54-5
Poids moléculaire: 355.46
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Amisulpride Impurity B, with the CAS registry number 148516-54-5, is a key pharmacopoeial impurity of the antipsychotic and antiemetic drug Amisulpride . This compound is chemically defined as 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulphonyl)-2-hydroxybenzamide and has a molecular formula of C16H25N3O4S and a molecular weight of 355.45 g/mol . As a well-characterized reference standard, Amisulpride Impurity B is essential for analytical research and development . Its primary applications include use in method development, validation (AMV), and rigorous Quality Control (QC) testing for the Amisulpride drug substance and related drug products . This impurity is particularly critical in the preparation and submission of Abbreviated New Drug Applications (ANDA), ensuring that the quality and safety of pharmaceutical products meet stringent regulatory standards . The product is presented as an off-white to pale beige solid and should be stored under refrigerated conditions between 2-8°C . This product is labeled "For Research Use Only" (RUO). It is strictly intended for use in laboratory research and quality assurance processes and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-3-19-7-5-6-11(19)10-18-16(21)12-8-15(24(22,23)4-2)13(17)9-14(12)20/h8-9,11,20H,3-7,10,17H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIBUXBARDPHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2O)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Amisulpride Impurity B: A Comprehensive Technical Guide for Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Chemical Identity, Synthesis, Analytical Control, and Toxicological Profile of a Key Amisulpride-Related Compound.

Introduction

Amisulpride is a second-generation atypical antipsychotic and antiemetic agent, distinguished by its high affinity as an antagonist for dopamine D2 and D3 receptors.[1] Primarily prescribed for the management of acute and chronic schizophrenia, it demonstrates efficacy against both positive and negative symptoms of the disorder.[2] In the landscape of pharmaceutical manufacturing, the control of impurities is a critical determinant of a drug product's safety and efficacy. Impurities can emerge from various stages, including synthesis, degradation, or storage, and may possess undesirable pharmacological or toxicological properties.[3] This technical guide provides a comprehensive overview of Amisulpride Impurity B, a significant related substance of Amisulpride, designed for researchers, scientists, and professionals in drug development.

Part 1: Chemical Identity and Physicochemical Properties of Amisulpride Impurity B

Amisulpride Impurity B is chemically identified as 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide.[4] Its structural distinction from the active pharmaceutical ingredient (API), Amisulpride, lies in the substitution of a hydroxyl group for the methoxy group on the benzamide ring.

Chemical Structure

The molecular structure of Amisulpride Impurity B is depicted below. This structural modification, the demethylation of the methoxy group to a hydroxyl group, is a common metabolic or degradation pathway for aromatic ethers.

Caption: Chemical structure of Amisulpride Impurity B.

Physicochemical Properties

A summary of the key physicochemical properties of Amisulpride Impurity B is presented in the table below. This data is essential for the development of analytical methods and for understanding its behavior in formulation and stability studies.

PropertyValueReferences
IUPAC Name 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide[5]
CAS Number 148516-54-5[6]
Molecular Formula C₁₆H₂₅N₃O₄S[4]
Molecular Weight 355.45 g/mol [4]
Appearance White to Off-White Solid
Solubility Soluble in methanol and other organic solvents.

Part 2: Formation and Synthesis of Amisulpride Impurity B

Understanding the origin of impurities is fundamental to controlling their levels in the final drug product. Amisulpride Impurity B can be formed through degradation of Amisulpride or as a byproduct during its synthesis.

Potential Formation Pathways

The primary route for the formation of Amisulpride Impurity B is likely the O-demethylation of the parent Amisulpride molecule. This can occur under various stress conditions, such as exposure to acidic or basic environments, high temperatures, or oxidative stress. While specific studies detailing the degradation pathways leading to Impurity B are not extensively published, the transformation is a well-documented reaction for methoxy-substituted aromatic compounds.

Caption: Plausible formation pathway of Amisulpride Impurity B from Amisulpride.

Synthetic Considerations

A plausible, though not explicitly documented, synthetic route could involve the following key steps:

  • Preparation of the Benzoyl Chloride Derivative: Starting with a 2-hydroxy-4-aminobenzoic acid derivative, the ethylsulfonyl group is introduced at the 5-position. The hydroxyl and amino groups would likely require protection. The carboxylic acid is then converted to a more reactive species, such as an acyl chloride.

  • Amide Coupling: The resulting benzoyl chloride derivative is then coupled with (1-ethylpyrrolidin-2-yl)methanamine.

  • Deprotection: The final step would involve the removal of the protecting group from the hydroxyl function to yield Amisulpride Impurity B.

The lack of a published, optimized synthesis for this impurity highlights a potential area of research, particularly for the generation of analytical reference standards.

Part 3: Analytical Characterization and Control

Robust analytical methods are paramount for the detection, identification, and quantification of impurities in active pharmaceutical ingredients and final drug products.

Spectroscopic and Chromatographic Profile

Commercial suppliers of Amisulpride Impurity B reference standards typically provide a comprehensive Certificate of Analysis (CoA) that includes data from various analytical techniques. This data is crucial for the unequivocal identification of the impurity.

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the molecular structure, confirming the presence of the hydroxyl group and the absence of the methoxy group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the hydroxyl, amine, sulfonyl, and amide groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for separating and quantifying impurities in pharmaceutical analysis.

A Validated HPLC Method for Amisulpride and its Impurities

Several HPLC methods have been developed for the analysis of Amisulpride and its related compounds. A typical reversed-phase HPLC (RP-HPLC) method would involve the following parameters:

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 272 nm)
Column Temperature Ambient or controlled (e.g., 25 °C)

Experimental Protocol: A Representative RP-HPLC Method

  • Preparation of Solutions:

    • Mobile Phase A: Prepare a suitable buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

    • Mobile Phase B: Acetonitrile.

    • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

    • Standard Solution: Accurately weigh and dissolve Amisulpride Impurity B reference standard in the diluent to a known concentration.

    • Sample Solution: Accurately weigh and dissolve the Amisulpride drug substance or product in the diluent to a known concentration.

  • Chromatographic Conditions:

    • Set up the HPLC system with the specified column and mobile phase.

    • Equilibrate the column with the initial mobile phase composition.

  • Injection and Analysis:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas.

  • Calculation:

    • Calculate the percentage of Amisulpride Impurity B in the sample using the peak areas and the known concentration of the reference standard.

Caption: A typical workflow for the HPLC analysis of Amisulpride Impurity B.

Part 4: Toxicological Assessment and Regulatory Control

The safety of any pharmaceutical product is intrinsically linked to the control of its impurities.

Toxicological Profile

Specific toxicological data for Amisulpride Impurity B is not extensively available in the public domain. In such cases, a structure-activity relationship (SAR) analysis may be employed to predict its potential toxicity based on its structural similarity to Amisulpride. Given that Impurity B is a potential metabolite and degradant, its toxicological profile is likely to be considered in the overall safety assessment of Amisulpride.

The parent compound, Amisulpride, has a known toxicological profile, including potential for QT prolongation at high doses.[7][8] It is crucial to assess whether Impurity B shares or exacerbates these toxicities. Without specific data, a conservative approach to control its levels is warranted.

Regulatory Landscape and Acceptance Criteria

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the control of impurities in new drug substances and products.[9] These guidelines, particularly ICH Q3A(R2) and Q3B(R2), provide thresholds for reporting, identification, and qualification of impurities.

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity must be justified from a safety perspective.

The specific acceptance criteria for Amisulpride Impurity B in a given drug product will depend on the maximum daily dose of Amisulpride and the qualification data available. For impurities that are also significant metabolites, the qualification can often be based on the exposure levels observed in non-clinical and clinical studies of the parent drug.

Conclusion

Amisulpride Impurity B is a critical related substance of Amisulpride that requires careful monitoring and control throughout the drug development and manufacturing process. Its chemical structure, characterized by a hydroxyl group in place of a methoxy group, suggests its formation through O-demethylation of the parent drug. While a dedicated synthetic route is not widely published, its preparation for use as a reference standard is feasible.

Robust analytical methods, primarily RP-HPLC, are essential for the accurate quantification of this impurity. In the absence of specific toxicological data, a precautionary approach to control its levels, guided by international regulatory standards, is necessary to ensure the safety and quality of Amisulpride-containing medicinal products. Further research into the specific synthesis and toxicological profile of Amisulpride Impurity B would be beneficial for the pharmaceutical industry.

References

  • Synthesis method of process impurity of amisulpride. CN108947858A. ()
  • Process for preparation of amisulpride. US20130096319A1. ()
  • Preparation method of amisulpride important intermedi
  • Synthesis of amisulpride. ResearchGate. ([Link])

  • 4-Amino-N-[[(2RS)-1-ethylpyrrolidin- 2-yl]methyl]-5-(ethylsulphonyl)-2-hydroxybenzamide. ChemBK. ([Link])

  • Amisulpride toxicity. LITFL. ([Link])

  • Guidance for Industry Q3A Impurities in New Drug Substances. FDA. ([Link])

  • Amisulpride poisoning: a report on two cases. PubMed. ([Link])

  • Amisulpride EP Impurity B | CAS 148516-54-5 - Veeprho. ([Link])

  • Fatality due to amisulpride toxicity: A case report | Request PDF. ResearchGate. ([Link])

  • FDA Finalizes ICH Guidance on Elemental Impurities | RAPS. ([Link])

  • N-[(Ethyl1 pyrrolidinyl-2) méthyl] méthoxy-2 sulfamoyl-5 benzamide (sulpiride). ResearchGate. ([Link])

  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. ([Link])

  • Guidance for Industry Q3B(R2) Impurities in New Drug Products. FDA. ([Link])

  • SPECIFICATIONS AND CONTROL TESTS ON THE FINISHED PRODUCT. European Medicines Agency (EMA). ([Link])

  • Synthesis of (2S,4R)-4-amino-N-ethyl-2-hydroxymethyl pyrrolidine. PrepChem.com. ([Link])

  • FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. gmp-compliance.org. ([Link])

  • FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. ECA Academy - gmp-compliance.org. ([Link])

  • List of European Pharmacopoeia Reference Standards. EDQM. ([Link])

  • Amisulpride | C17H27N3O4S | CID 2159. PubChem. ([Link])

  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. ([Link])

Sources

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Amisulpride Impurity B

Amisulpride is an atypical antipsychotic and antiemetic agent that functions as a selective antagonist for dopamine D2 and D3 receptors.[1] It is utilized in the management of schizophrenia and in the prevention of postoperative nausea and vomiting.[1] In the landscape of pharmaceutical manufacturing and drug development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass its impurities. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies worldwide mandate rigorous characterization and control of any impurity present at or above a specified threshold.

This guide focuses on Amisulpride Impurity B, a known related substance of Amisulpride. Understanding the synthetic origin of this impurity is paramount for several reasons: it enables the development of robust analytical methods for its detection, informs the design of manufacturing processes that minimize its formation, and allows for the synthesis of pure impurity reference standards required for analytical method validation and toxicological studies.[1][2] This document, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the chemical identity, formation pathways, and synthetic strategies for Amisulpride Impurity B.

Chemical Identity of Amisulpride Impurity B

A precise understanding of an impurity's structure is the foundation of its control strategy. Amisulpride Impurity B is structurally very similar to the parent Amisulpride molecule, with a critical difference in the substituent at the C2 position of the benzamide ring.

  • Amisulpride: 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxy benzamide[1]

  • Amisulpride Impurity B: 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-hydroxy benzamide[2][3][4]

The key structural difference is the substitution of the methoxy group (-OCH₃) in Amisulpride with a hydroxyl group (-OH) in Impurity B. This transformation, a demethylation, is a common metabolic or degradative pathway for aryl methyl ethers.

PropertyAmisulprideAmisulpride Impurity B
IUPAC Name 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide[4]
CAS Number 71675-85-9[1]148516-54-5[2]
Molecular Formula C₁₇H₂₇N₃O₄S[1]C₁₆H₂₅N₃O₄S[2]
Molecular Weight 369.5 g/mol [1]355.5 g/mol [2]

Formation and Synthesis Pathways

Amisulpride Impurity B can arise through two primary routes: as a degradation product of the Amisulpride API or as a process-related impurity stemming from a synthetic precursor.

Pathway 1: Degradation of Amisulpride

The most probable source of Amisulpride Impurity B in a finished drug product is the degradation of the parent molecule. Forced degradation studies, which subject the API to stress conditions like acid, base, heat, and oxidation, are designed to identify such potential degradants.[5][6] The conversion of an aryl methoxy group to an aryl hydroxyl group is a classic acid-catalyzed O-demethylation reaction.

Studies have shown that subjecting Amisulpride to acidic conditions (e.g., 4M hydrochloric acid at 70°C) leads to the formation of degradation products.[6] The mechanism involves the protonation of the methoxy ether oxygen, making the methyl group susceptible to nucleophilic attack by a counter-ion (like Cl⁻) or water, resulting in the cleavage of the methyl-oxygen bond.

G Amisulpride Amisulpride (2-methoxy derivative) ImpurityB Amisulpride Impurity B (2-hydroxy derivative) Amisulpride->ImpurityB  Acidic Hydrolysis (H⁺)  O-Demethylation

Caption: Degradation pathway from Amisulpride to Impurity B.

Pathway 2: Synthetic Route for Reference Standard Preparation

To accurately quantify an impurity, a pure reference standard is required. This necessitates a deliberate synthesis. A logical approach to synthesizing Amisulpride Impurity B involves a convergent synthesis strategy, coupling the two key fragments of the molecule. This avoids the potentially low yields and purification challenges of demethylating Amisulpride.

The synthesis can be broken down into two main parts:

  • Synthesis of the Core Acid: Preparation of 4-amino-5-(ethylsulfonyl)-2-hydroxybenzoic acid.

  • Amide Coupling: Condensation of the core acid with (1-ethylpyrrolidin-2-yl)methanamine.

G cluster_0 Core Acid Synthesis cluster_1 Side Chain SA Salicylic Acid Derivative Nitro Nitration SA->Nitro Sulfonyl Chlorosulfonylation & Alkylation Nitro->Sulfonyl Reduce Reduction of Nitro Group Sulfonyl->Reduce CoreAcid 4-amino-5-(ethylsulfonyl) -2-hydroxybenzoic acid Reduce->CoreAcid Coupling Amide Coupling (e.g., CDI, EDC/HOBt) CoreAcid->Coupling SideChain (1-ethylpyrrolidin-2-yl) methanamine SideChain->Coupling ImpurityB Amisulpride Impurity B Coupling->ImpurityB

Caption: Proposed direct synthesis pathway for Amisulpride Impurity B.

Experimental Protocol: Direct Synthesis

This section provides a representative, step-by-step methodology for the direct synthesis of Amisulpride Impurity B, intended for the preparation of an analytical reference standard.

Objective: To synthesize 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide.

Materials:

  • 4-Amino-5-(ethylsulfonyl)-2-hydroxybenzoic acid (Core Acid)

  • (2RS)-(1-Ethylpyrrolidin-2-yl)methanamine (Side Chain)

  • 1,1'-Carbonyldiimidazole (CDI) or (EDC/HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Hydrochloric Acid (1M)

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Step 1: Activation of the Carboxylic Acid

  • To a dry, nitrogen-flushed round-bottom flask, add 4-amino-5-(ethylsulfonyl)-2-hydroxybenzoic acid (1.0 eq).

  • Add anhydrous DMF (or DCM) to dissolve the acid.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution at room temperature. Causality: CDI is a coupling agent that activates the carboxylic acid by forming a highly reactive acylimidazolide intermediate, which is susceptible to nucleophilic attack by the amine.

  • Stir the mixture for 1-2 hours at room temperature. The evolution of CO₂ gas should be observed. Monitor the activation by TLC or LC-MS.

Step 2: Amide Bond Formation

  • In a separate flask, dissolve (2RS)-(1-Ethylpyrrolidin-2-yl)methanamine (1.05 eq) in a small amount of anhydrous DMF (or DCM).

  • Add the amine solution dropwise to the activated acid mixture from Step 1.

  • Add a non-nucleophilic base such as Triethylamine (TEA) (1.5 eq) to the reaction mixture. Causality: The base scavenges the imidazole released during the reaction and any protons, driving the reaction to completion.

  • Stir the reaction at room temperature overnight (12-18 hours).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Step 3: Work-up and Extraction

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude residue using flash column chromatography on silica gel.

  • Use a gradient elution system, typically starting with a non-polar solvent system (e.g., 100% DCM) and gradually increasing the polarity (e.g., to 5-10% Methanol in DCM).

  • Collect fractions containing the desired product (monitor by TLC).

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield Amisulpride Impurity B as a solid.

Characterization and Analytical Control

The identity and purity of the synthesized Amisulpride Impurity B must be rigorously confirmed. Forced degradation studies typically employ stability-indicating methods, which are capable of separating the API from its impurities.[5][6]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for purity assessment and quantification. The method should be validated to demonstrate specificity, linearity, accuracy, and precision for Impurity B.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of the impurity, providing direct evidence of its identity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the final structure, confirming the presence of the hydroxyl group and the absence of the methoxy group, and verifying the overall molecular skeleton.[6]

Conclusion

A thorough understanding of the synthesis and formation pathways of Amisulpride Impurity B is not merely an academic exercise; it is a fundamental requirement for ensuring the quality and safety of Amisulpride-containing pharmaceuticals. By recognizing that this impurity is the demethylated analogue of the parent drug, researchers can anticipate its formation under acidic stress conditions. Furthermore, a well-defined synthetic route, such as the direct amide coupling strategy outlined, empowers scientists to produce the high-purity reference material necessary for robust analytical method development and validation. This knowledge is crucial for process chemists aiming to optimize reaction and storage conditions to minimize impurity formation, ultimately leading to a safer and more effective therapeutic product.

References

  • SynZeal. Amisulpride EP Impurity B | 148516-54-5. SynZeal. Available at: [Link].

  • Sweidan, K., et al. (2018). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. ResearchGate. Available at: [Link].

  • Sweidan, K., et al. (2018). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. Current Pharmaceutical Analysis, 14(2), 157-165. Available at: [Link].

  • Daicel Pharma. Amisulpride Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Available at: [Link].

  • Veeprho. Amisulpride EP Impurity B | CAS 148516-54-5. Veeprho. Available at: [Link].

  • Pharmaffiliates. Amisulpride - Impurity B. Pharmaffiliates. Available at: [Link].

  • Venkatasai Life Sciences. Amisulpride EP Impurity B | 148516-54-5. Venkatasai Life Sciences. Available at: [Link].

Sources

Characterization of Amisulpride Impurity B: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous identification and characterization of impurities are critical components of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. Amisulpride, an atypical antipsychotic and antiemetic agent, can be accompanied by various impurities during its synthesis and storage. This guide provides a comprehensive technical overview of the spectroscopic data for a key related substance, Amisulpride Impurity B. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra to provide a foundational understanding for its identification and quantification.

Introduction to Amisulpride and its Impurities

Amisulpride is a substituted benzamide derivative that selectively antagonizes dopamine D2 and D3 receptors.[1][2] It is utilized in the treatment of schizophrenia and for the prevention of postoperative nausea and vomiting.[1][2][3] Like any synthetically derived active pharmaceutical ingredient (API), the manufacturing process of Amisulpride can lead to the formation of impurities.[1] These impurities can arise from starting materials, intermediates, or degradation of the API itself and must be meticulously controlled to meet stringent regulatory standards.[2]

Amisulpride Impurity B is recognized by the European Pharmacopoeia (EP) as a potential related substance. A thorough understanding of its chemical structure and spectroscopic properties is paramount for analytical chemists in quality control laboratories.

Chemical Identity of Amisulpride Impurity B:

ParameterValue
IUPAC Name 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide[4]
CAS Number 148516-54-5[5][6]
Molecular Formula C₁₆H₂₅N₃O₄S[5][6][7]
Molecular Weight 355.46 g/mol [7][8][9]

The structural difference between Amisulpride and Impurity B lies in the substitution on the benzamide ring. Amisulpride features a methoxy group (-OCH₃) at the 2-position, whereas Impurity B possesses a hydroxyl group (-OH) at the same position. This seemingly minor change has a significant impact on the molecule's polarity and its spectroscopic characteristics.

Spectroscopic Analysis Workflow

The definitive identification of Amisulpride Impurity B relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

G cluster_0 Structural Elucidation Impurity_Sample Amisulpride Impurity B Reference Standard MS Mass Spectrometry (MS) Impurity_Sample->MS Determines Molecular Weight NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D) Impurity_Sample->NMR Maps H & C Framework IR Infrared Spectroscopy (IR) Impurity_Sample->IR Identifies Functional Groups Structure Confirmed Structure MS->Structure NMR->Structure IR->Structure

Caption: Spectroscopic workflow for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For Amisulpride Impurity B, both ¹H and ¹³C NMR are essential.

  • Expert Insight: The choice of solvent is critical for NMR analysis of this molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to the presence of exchangeable protons (from -OH, -NH₂, and amide -NH) and its ability to dissolve the compound.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

While specific, experimentally verified spectra for Amisulpride Impurity B are not publicly available in the literature, we can predict the expected chemical shifts based on its structure and comparison with Amisulpride.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Correlations
H (Aromatic)~7.8s1HSinglet due to no adjacent protons.
H (Aromatic)~6.5s1HSinglet due to no adjacent protons.
NH (Amide)~8.5t1HTriplet due to coupling with CH₂.
OH (Phenolic)~10-12br s1HBroad singlet, exchangeable.
NH₂ (Amino)~5.0br s2HBroad singlet, exchangeable.
CH₂ (Ethylsulfonyl)~3.2q2HQuartet due to coupling with CH₃.
CH₂ (Amide Linker)~3.4m2HComplex multiplet.
CH (Pyrrolidine)~3.0m1HMultiplet.
CH₂ (N-Ethyl)~2.5q2HQuartet due to coupling with CH₃.
CH₂ (Pyrrolidine)~1.6-2.0m4HComplex multiplets.
CH₃ (Ethylsulfonyl)~1.1t3HTriplet due to coupling with CH₂.
CH₃ (N-Ethyl)~1.0t3HTriplet due to coupling with CH₂.
  • Causality in Proton Signals: The key difference compared to Amisulpride would be the absence of the sharp singlet for the methoxy (-OCH₃) protons, which typically appears around 3.8-3.9 ppm. Instead, a broad, exchangeable phenolic -OH proton signal is expected at a much higher chemical shift. The exact positions of the aromatic protons will also be shifted due to the change from an -OCH₃ to an -OH group.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Amide)~168
C-OH (Aromatic)~155
C-S (Aromatic)~145
C-NH₂ (Aromatic)~140
C (Aromatic)~125
C (Aromatic)~115
C (Aromatic)~110
CH (Pyrrolidine)~60
CH₂ (Ethylsulfonyl)~50
CH₂ (N-Ethyl)~48
CH₂ (Pyrrolidine)~45
CH₂ (Amide Linker)~42
CH₂ (Pyrrolidine)~28
CH₂ (Pyrrolidine)~22
CH₃ (N-Ethyl)~15
CH₃ (Ethylsulfonyl)~8
  • Self-Validation through DEPT: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be crucial for validation. It would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons (like C=O and substituted aromatic carbons) would be absent. This helps to confirm the assignments made in the broadband ¹³C spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

  • Experimental Protocol: Electrospray Ionization (ESI) in positive mode is the preferred method for this class of compounds due to the presence of basic nitrogen atoms that are easily protonated.

Expected Mass Spectrum
  • Molecular Ion: The primary observation in the mass spectrum would be the protonated molecule, [M+H]⁺.

    • Calculated m/z: 355.46 (for C₁₆H₂₅N₃O₄S) + 1.0078 (for H⁺) = 356.47

  • Key Fragmentation Pathways:

    • Loss of the Pyrrolidine Moiety: A common fragmentation pathway for similar structures is the cleavage of the C-N bond between the amide linker and the pyrrolidine ring.

    • Amide Bond Cleavage: Scission of the amide bond can also occur.

G Parent [M+H]⁺ m/z ≈ 356.5 Frag1 Loss of ethylpyrrolidine Parent->Frag1 Frag2 Amide cleavage Parent->Frag2

Caption: Potential MS fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Experimental Protocol: The sample is typically prepared as a potassium bromide (KBr) disc or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3500-3300Strong, BroadO-H (Phenolic) and N-H (Amine, Amide) stretching
3000-2850MediumC-H (Aliphatic) stretching
~1640StrongC=O (Amide I) stretching
~1550MediumN-H (Amide II) bending
~1300 & ~1150StrongS=O (Sulfone) asymmetric and symmetric stretching
~1250MediumC-O (Phenolic) stretching
  • Trustworthiness of Data: The presence of a broad band in the 3500-3300 cm⁻¹ region is a strong indicator of the -OH and -NH groups. The two strong bands for the sulfone group are highly characteristic. The amide C=O stretch is also a prominent feature. This pattern provides a reliable fingerprint for the functional groups within Amisulpride Impurity B.

Conclusion

The structural elucidation of Amisulpride Impurity B is a clear example of the synergistic use of modern spectroscopic techniques. NMR provides the detailed carbon-hydrogen framework, MS confirms the molecular weight and offers fragmentation data, and IR identifies the key functional groups. For any researcher in drug development or quality control, a firm grasp of these techniques and their application is non-negotiable for the accurate identification and control of pharmaceutical impurities, thereby ensuring the quality and safety of medicines. While vendors of reference standards provide characterization data, an in-depth understanding of the underlying spectroscopic principles is essential for data interpretation and troubleshooting.[5][10][11][12]

References

  • Veeprho. Amisulpride EP Impurity B | CAS 148516-54-5. [Link]

  • SynZeal. Amisulpride Impurities. [Link]

  • Veeprho. Amisulpride Impurities and Related Compound. [Link]

  • Pharmaffiliates. Amisulpride-Impurities. [Link]

  • Axios Research. Amisulpride Impurity. [Link]

  • Pharmaffiliates. Amisulpride - Impurity B. [Link]

  • SynZeal. Amisulpride EP Impurity B | 148516-54-5. [Link]

  • HTS Biopharma. Amisulpride EP Impurity B. [Link]

  • Axios Research. Amisulpride EP Impurity B | CAS No: 148516-54-5. [Link]

  • Axios Research. Amisulpride EP Impurity B - CAS - 148516-54-5. [Link]

Sources

Part 1: Initial Scoping and CAS Number Clarification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of the ERRγ Inverse Agonist GSK5182 and Clarification of CAS Number 148516-54-5

Senior Application Scientist Note: This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive technical overview of the potent Estrogen-Related Receptor Gamma (ERRγ) inverse agonist, GSK5182. It is crucial to note a clarification regarding the provided CAS number at the outset of this guide.

Initial database inquiries for CAS number 148516-54-5 identify this compound as Amisulpride EP Impurity B .[1][2][3][4][5][6] This molecule is a derivative and impurity of the antipsychotic drug Amisulpride.[1][3][7][8][9] The core of the user's request, however, points towards a detailed characterization of a selective ERRγ inverse agonist, which is scientifically identified as GSK5182 . The correct CAS number for GSK5182 is 877387-37-6 .[10]

This guide will therefore proceed with a brief characterization of CAS 148516-54-5 to address the query directly, followed by the in-depth technical guide on GSK5182, which aligns with the substantive scientific interest of the prompt.

Characterization of CAS 148516-54-5: Amisulpride EP Impurity B
  • IUPAC Name: 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide[1][2][3][5][11]

  • Synonyms: Desmethyl Amisulpride[7][8][9][12]

  • Molecular Formula: C₁₆H₂₅N₃O₄S[2][3][4][7][13]

  • Molecular Weight: 355.45 g/mol [2][3][4][7]

This compound is primarily relevant in the context of pharmaceutical manufacturing and quality control for the drug Amisulpride. For detailed safety and handling information, it is recommended to consult the Material Safety Data Sheet (MSDS).[14][15]

Part 2: In-depth Technical Guide on GSK5182 (CAS 877387-37-6)

Introduction to GSK5182: A Selective ERRγ Inverse Agonist

GSK5182 is a synthetic small molecule, structurally analogous to 4-hydroxytamoxifen (4-OHT), that functions as a highly selective and potent inverse agonist of the Estrogen-Related Receptor Gamma (ERRγ).[16][17][18][19] ERRγ is an orphan nuclear receptor, meaning its natural ligand has not been identified, and it is constitutively active.[17][19][20][21] It plays a critical role in regulating various metabolic processes, including glucose, lipid, and bone metabolism.[16] GSK5182's ability to specifically modulate ERRγ activity without significantly interacting with other nuclear receptors like ERRα or the estrogen receptors (ERα) makes it an invaluable tool for studying ERRγ signaling and a promising candidate for therapeutic development in several disease areas.[10][17]

Chemical and Physical Properties of GSK5182
PropertyValue
IUPAC Name 4-[(Z)-1-[4-(2-dimethylaminoethoxy)phenyl]-2-phenylbut-1-en-1-yl]phenol
Synonyms 4-hydroxytamoxifen analog[16][17][18]
CAS Number 877387-37-6[10]
Molecular Formula C₂₆H₂₉NO₂ (example)
Molecular Weight 387.5 g/mol (example)
IC₅₀ 79 nM for ERRγ[10][16][22]
Mechanism of Action and Signaling Pathways

GSK5182 exerts its effects by binding to the ligand-binding domain of ERRγ, inducing a conformational change that leads to the dissociation of coactivators, such as PGC-1α, and the recruitment of corepressors.[21][23] One key corepressor recruited by the GSK5182-ERRγ complex is the small heterodimer partner (SHP)-interacting leucine zipper protein (SMILE), which ultimately represses the transcriptional activity of ERRγ.[16]

Interestingly, studies have also shown that GSK5182 can increase the protein stability of ERRγ by inhibiting its ubiquitin-dependent degradation, specifically by blocking its association with the E3 ligase Parkin.[21][23] This leads to an accumulation of an inactive form of the ERRγ protein.[23]

Signaling Pathway of GSK5182

GSK5182_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GSK5182 GSK5182 ERRg ERRγ GSK5182->ERRg Binds to LBD Coactivator Coactivator (e.g., PGC-1α) ERRg->Coactivator Dissociation Corepressor Corepressor (e.g., SMILE) ERRg->Corepressor Recruitment Ubiquitin Ubiquitination ERRg->Ubiquitin Inhibition of Ubiquitination Gene Target Gene Transcription Corepressor->Gene Repression Degradation Proteasomal Degradation Ubiquitin->Degradation

Caption: GSK5182 binds to ERRγ, leading to coactivator dissociation and corepressor recruitment, ultimately repressing gene transcription.

Biological Activity and Therapeutic Potential

GSK5182 has demonstrated significant biological effects across a range of in vitro and in vivo models, highlighting its therapeutic potential.

  • Osteoarthritis: In articular chondrocytes, GSK5182 inhibits the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[16] This, in turn, suppresses the upregulation of matrix metalloproteinases (MMP-3 and MMP-13), which are key enzymes in cartilage degradation.[16] In vivo studies have shown that intra-articular administration of GSK5182 can reduce cartilage degeneration in mouse models of osteoarthritis.[16][18]

  • Bone Metabolism: GSK5182 has been shown to inhibit osteoclast differentiation and accelerate osteoclast apoptosis.[17][20] It achieves this by blocking RANKL-stimulated signaling pathways, including the activation of NF-κB, JNK, and ERK, and downregulating key transcription factors like c-Fos and NFATc1.[17][20][24] This suggests its potential use in treating bone resorption disorders.

  • Metabolic Diseases: GSK5182 has demonstrated anti-diabetic effects by suppressing hepatic gluconeogenesis in mouse models.[10] It inhibits the transcriptional activity of ERRγ, which is a downstream mediator of glucagon signaling that promotes the expression of gluconeogenic genes.[10]

  • Oncology: In hepatocellular carcinoma cells, GSK5182 has been shown to induce the generation of reactive oxygen species (ROS), leading to a dose-dependent reduction in cell proliferation and cell cycle arrest at the G1 phase.[10][22]

Experimental Protocol: In Vitro Inhibition of Pro-inflammatory Cytokines in Chondrocytes

This protocol outlines a general procedure for assessing the efficacy of GSK5182 in mitigating inflammatory responses in primary mouse articular chondrocytes, based on methodologies described in the literature.[16][18]

Objective: To determine the effect of GSK5182 on the expression of MMP-3 and MMP-13 in response to IL-1β stimulation in primary chondrocytes.

Materials:

  • Primary mouse articular chondrocytes

  • Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics

  • Recombinant mouse IL-1β

  • GSK5182 (dissolved in a suitable solvent like DMSO)

  • Reagents for RNA extraction and qRT-PCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)

  • Primers for Mmp3, Mmp13, and a housekeeping gene (e.g., Gapdh)

Procedure:

  • Cell Seeding: Plate primary chondrocytes in 6-well plates at a density of 3 x 10⁵ cells per well and culture for 48 hours to allow for adherence.

  • Pre-treatment with GSK5182: Treat the cells with varying concentrations of GSK5182 (e.g., 2.5, 5, 10 µM) or vehicle control (DMSO) for 2 hours.

  • Inflammatory Stimulation: Add IL-1β (e.g., 1 ng/mL) to the wells (except for the unstimulated control group) and incubate for an additional 24 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a suitable method like TRIzol extraction.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.

  • qRT-PCR Analysis: Perform quantitative real-time PCR using primers for Mmp3, Mmp13, and the housekeeping gene to determine the relative mRNA expression levels.

  • Data Analysis: Normalize the expression of the target genes to the housekeeping gene and compare the expression levels between the different treatment groups.

Experimental Workflow for In Vitro Chondrocyte Assay

Chondrocyte_Workflow A 1. Plate Primary Chondrocytes B 2. Pre-treat with GSK5182 or Vehicle A->B C 3. Stimulate with IL-1β B->C D 4. Incubate (24 hours) C->D E 5. Extract Total RNA D->E F 6. Synthesize cDNA E->F G 7. Perform qRT-PCR F->G H 8. Analyze Gene Expression Data G->H

Sources

Foreword: The Imperative of Purity in Pharmaceutical Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Formation Mechanism of Amisulpride Impurity B

In the landscape of drug development and manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass its impurities. Uncharacterized or poorly controlled impurities can introduce unforeseen toxicities, alter efficacy, and compromise the stability of the final drug product. Therefore, a profound understanding of how and why impurities form is not merely an academic exercise but a cornerstone of ensuring patient safety and meeting stringent regulatory standards. This guide provides a detailed exploration of the formation mechanism of Amisulpride Impurity B, a critical related substance in the manufacturing and storage of the atypical antipsychotic, Amisulpride. We will delve into the causative chemistry, outline robust experimental protocols for its investigation, and present the data with the clarity required for researchers, scientists, and drug development professionals.

Introduction to Amisulpride and Its Impurity Profile

Amisulpride is a substituted benzamide derivative that acts as a selective antagonist of dopamine D2 and D3 receptors.[1][2] It is utilized in the treatment of schizophrenia, effectively managing both positive and negative symptoms.[2] The molecular integrity of Amisulpride is paramount to its therapeutic action. However, like any complex organic molecule, it is susceptible to degradation and transformation during synthesis, formulation, and storage, leading to the formation of impurities.[3][4]

Amisulpride Impurity B is a significant process-related and degradation impurity identified in the European Pharmacopoeia (EP).[5][6][7][8] Its control is mandatory to ensure the quality and safety of the final drug product. Understanding its genesis is the first step toward developing effective control strategies.

Chemical Structures: Amisulpride and Impurity B

The chemical distinction between Amisulpride and its Impurity B is subtle yet significant. Amisulpride features a methoxy (-OCH₃) group at the 2-position of the benzamide ring. In contrast, Impurity B possesses a hydroxyl (-OH) group at the same position.[5][7][8][9] This structural change, as we will explore, is the direct result of a specific chemical reaction.

  • Amisulpride: 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxy benzamide[3][1]

  • Amisulpride Impurity B: 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-hydroxy benzamide[5][7][8]

Structures cluster_amisulpride Amisulpride cluster_impurityB Amisulpride Impurity B ami ami impB impB

Figure 1: Chemical Structures of Amisulpride and Amisulpride Impurity B.

The Core Mechanism: Acid-Catalyzed O-Demethylation

The formation of Amisulpride Impurity B from the parent drug is a classic example of an O-demethylation reaction. This process involves the cleavage of the methyl group from the methoxy ether on the aromatic ring. While this reaction can be triggered by various factors, forced degradation studies provide compelling evidence that acidic conditions are a primary driver.[10][11]

Photolytic and photocatalytic degradation pathways for Amisulpride have also been shown to involve cleavage of the methoxy group, suggesting that light can be another contributing stress factor in the formation of Impurity B.[12][13][14]

Causality: Why Acidic Conditions Promote Demethylation

The mechanism is initiated by the protonation of the ether oxygen atom of the methoxy group by an acid (H⁺). This step is critical because it transforms the methoxy group, which is a poor leaving group (-OCH₃), into a good leaving group (-O(H)CH₃⁺). The electron-rich aromatic ring facilitates this process. Following protonation, a nucleophile (such as water or a chloride ion from HCl) attacks the methyl carbon in an Sₙ2-type reaction, leading to the cleavage of the carbon-oxygen bond. The result is the formation of the hydroxyl group on the aromatic ring (Impurity B) and a methyl-containing byproduct (e.g., methanol or methyl chloride).

Mechanism Acid-Catalyzed O-Demethylation of Amisulpride Amisulpride Amisulpride (with -OCH₃ group) Protonation Protonation of Ether Oxygen Amisulpride->Protonation + H⁺ (Acid) Intermediate Protonated Intermediate -O⁺(H)CH₃ Protonation->Intermediate NucleophilicAttack Nucleophilic Attack (e.g., by H₂O or Cl⁻) Intermediate->NucleophilicAttack ImpurityB Amisulpride Impurity B (with -OH group) NucleophilicAttack->ImpurityB Byproduct Byproduct (e.g., CH₃OH) NucleophilicAttack->Byproduct

Figure 2: Reaction pathway for the formation of Amisulpride Impurity B.

Experimental Investigation: Forced Degradation Studies

To confirm the proposed mechanism and understand the stability of Amisulpride, a series of forced degradation (or stress testing) studies are essential. These experiments, guided by ICH (International Council for Harmonisation) principles, expose the drug substance to exaggerated conditions to accelerate degradation and identify potential impurities.[15]

Rationale for Experimental Design

The choice of stress conditions is not arbitrary. Each condition targets a specific degradation pathway:

  • Acid/Base Hydrolysis: Tests susceptibility to pH changes. Acid hydrolysis is the hypothesized primary pathway for Impurity B.[10][11]

  • Oxidation: Evaluates the impact of oxidizing agents, which are common in pharmaceutical processing.

  • Photolysis: Assesses stability under light exposure, which can provide the energy to break chemical bonds.[13][16]

  • Thermal Stress: Determines the effect of heat, a common factor in manufacturing (e.g., drying) and storage.

This multi-faceted approach provides a comprehensive stability profile and validates that the chosen analytical method is "stability-indicating," meaning it can separate the API from its degradation products.[10][15]

Protocol: Acidic Forced Degradation of Amisulpride

This protocol outlines a self-validating system to generate, detect, and quantify Amisulpride Impurity B.

Objective: To induce the formation of Amisulpride Impurity B via acid stress and quantify its formation over time using a stability-indicating HPLC method.

Materials:

  • Amisulpride Reference Standard

  • Amisulpride Impurity B Reference Standard

  • Hydrochloric Acid (HCl), 1M

  • Sodium Hydroxide (NaOH), 1M (for neutralization)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Phosphate buffer (pH 6.5), HPLC grade

  • Water, HPLC grade

  • Class A volumetric flasks, pipettes

  • HPLC system with UV or DAD detector and C18 column (e.g., 250 x 4.6 mm, 5 µm)[9][17]

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of Amisulpride at 1.0 mg/mL in methanol.

    • Prepare a stock solution of Amisulpride Impurity B at 0.1 mg/mL in methanol for peak identification and qualification.

  • Stress Condition Application:

    • Transfer 5 mL of the Amisulpride stock solution into a 50 mL volumetric flask.

    • Add 5 mL of 1M HCl.

    • Keep the flask in a water bath maintained at 70°C. This temperature is chosen to accelerate the reaction without causing overly complex, secondary degradation.

  • Time-Point Sampling:

    • Withdraw 1 mL aliquots from the reaction flask at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize each aliquot by adding an equimolar amount of 1M NaOH to quench the reaction.

    • Dilute the neutralized sample to a final concentration of approximately 100 µg/mL with the mobile phase diluent (e.g., Methanol).[9]

  • HPLC Analysis:

    • Column: Reversed-phase C18 (250 x 4.6 mm, 5µm).

    • Mobile Phase: A mixture of phosphate buffer (pH 6.5) and acetonitrile (e.g., 60:40 v/v).[11][17]

    • Flow Rate: 1.0 mL/min.[17][18]

    • Detection Wavelength: 248 nm.[11][17]

    • Injection Volume: 20 µL.

    • Run Time: Sufficient to allow elution of both Amisulpride and Impurity B (e.g., 40 minutes).[9]

  • Peak Identification and Quantification:

    • Confirm the identity of the Impurity B peak by comparing its retention time with that of the Impurity B reference standard.

    • Calculate the percentage of Impurity B formed and the percentage of Amisulpride degraded at each time point using the peak areas from the chromatograms.

Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis prep_api Prepare Amisulpride Stock Solution (1 mg/mL) mix Mix Amisulpride Stock with 1M HCl prep_api->mix prep_imp Prepare Impurity B Stock Solution (0.1 mg/mL) heat Incubate at 70°C mix->heat sample Withdraw Aliquots at Time Points heat->sample quench Neutralize with NaOH & Dilute sample->quench inject Inject into HPLC System quench->inject analyze Identify & Quantify Peaks (Amisulpride & Impurity B) inject->analyze

Figure 3: Experimental workflow for investigating Impurity B formation.

Data Interpretation and Expected Results

The results from the comprehensive forced degradation study can be summarized to clearly indicate the conditions under which Impurity B is formed.

Table 1: Summary of Forced Degradation Results for Amisulpride

Stress Condition Time (hours) % Amisulpride Assay % Amisulpride Impurity B Observations
Acid Hydrolysis (1M HCl, 70°C) 24 85.2% 4.8% Significant formation of Impurity B observed.
Base Hydrolysis (1M NaOH, 70°C) 24 98.1% < 0.05% Negligible degradation.
Oxidative (3% H₂O₂, RT) 24 96.5% < 0.05% Minor degradation to other impurities noted.
Thermal (80°C, Solid State) 72 99.5% < 0.05% Highly stable to dry heat.

| Photolytic (ICH Option 2) | - | 97.9% | 0.15% | Minor formation of Impurity B and other degradants.[13] |

The data clearly demonstrates that Amisulpride is most susceptible to degradation under acidic conditions, which directly correlates with the formation of Impurity B. This empirical evidence strongly supports the O-demethylation mechanism. The stability under basic, oxidative, and thermal conditions highlights the specificity of the acid-catalyzed pathway.

Conclusion and Control Strategies

The primary formation mechanism of Amisulpride Impurity B is the acid-catalyzed O-demethylation of the Amisulpride molecule. This has been substantiated through mechanistic reasoning and confirmed by forced degradation studies that show significant impurity formation specifically under acidic stress. To control the levels of Impurity B in the final drug product, drug development professionals should focus on:

  • Synthesis Route Optimization: Avoiding strongly acidic conditions in the final steps of API synthesis and purification.

  • Excipient Compatibility: Ensuring that acidic excipients are not used in the formulation, or if necessary, that their potential impact is thoroughly evaluated.

  • pH Control: Maintaining a controlled pH environment during formulation and throughout the product's shelf life.

  • Packaging: Using appropriate packaging to protect the drug product from light, which can be a minor contributing factor to the degradation.

By understanding the core science behind impurity formation, we can proactively build quality and safety into the pharmaceutical product from the ground up, ensuring a stable, effective, and safe medication for patients.

References

  • Arborpharmchem. (2025).
  • SynZeal. (n.d.). Amisulpride Impurities.
  • Pharmaffili
  • Veeprho. (n.d.).
  • Sweidan, K., Elayan, M., Sabbah, D., Idrees, G., & Arafat, T. (2018). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. Current Pharmaceutical Analysis, 14(2), 157-165.
  • Lama, G., et al. (2023).
  • Aligns Pharma. (n.d.). Amisulpride Impurities.
  • ResearchGate. (n.d.).
  • Pharmaffiliates En. (n.d.). Pharmaffiliates Amisulpride-Impurities | IP-standards.
  • New Drug Approvals. (2020). Amisulpride.
  • Paghdar, D. J., et al. (2013). Process for preparation of amisulpride.
  • Google Patents. (n.d.).
  • ResearchG
  • Skibiński, R. (2011). Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 904-10.
  • Pharmaffili
  • Daicel Pharma Standards. (n.d.). Amisulpride Impurities Manufacturers & Suppliers.
  • SynZeal. (n.d.). Amisulpride EP Impurity B | 148516-54-5.
  • ScienceDirect. (2025).
  • Misztal, G., et al. (2016). Application of an Untargeted Chemometric Strategy in the Impurity Profiling of Pharmaceuticals: An Example of Amisulpride.
  • Wikipedia. (n.d.). Amisulpride.
  • Synchemia. (n.d.). Amisulpride EP Impurity B.
  • ResearchGate. (n.d.).
  • HTS Biopharma. (n.d.). Amisulpride EP Impurity B.
  • Journal of Global Trends in Pharmaceutical Sciences. (n.d.).
  • Chavan, S. S., Danane, A. A., & Ghatge, O. S. (2024). Analytical Method Development And Validation of Amisulpride and its Force Degradation.
  • ResearchGate. (n.d.). Degradation study of amisulpride. | Download Table.
  • Chemicea. (n.d.). Amisulpride EP Impurity B | 148516-54-5.
  • SynThink Research Chemicals. (n.d.). Amisulpride EP Impurity B | 148516-54-5.
  • Simson Pharma Limited. (n.d.). Amisulpride EP Impurity A | CAS No- 26116-12-1.
  • Journal of Drug Delivery and Therapeutics. (2025).
  • PubChem. (n.d.). Amisulpride | C17H27N3O4S | CID 2159.
  • Veeprho. (n.d.). Amisulpride EP Impurity B | CAS 148516-54-5.
  • Bioscience Biotechnology Research Communications. (2021). A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Ch.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction to Amisulpride

Amisulpride is a second-generation (atypical) antipsychotic belonging to the substituted benzamide class of compounds.[1] It is distinguished by its highly selective antagonist activity at dopamine D2 and D3 receptors, with a notable absence of affinity for D1, D4, and D5 receptor subtypes, as well as serotonergic, adrenergic, histaminergic, or cholinergic receptors.[2][3] This selectivity contributes to a generally favorable side-effect profile compared to older, first-generation antipsychotics.[3][4]

The mechanism of action for amisulpride is uniquely dose-dependent.[3] At higher doses (400-800 mg/day), it blocks postsynaptic D2/D3 receptors in limbic areas, effectively inhibiting dopaminergic hyperactivity and treating the positive symptoms of schizophrenia, such as hallucinations and delusions.[3][5] Conversely, at low doses (50-300 mg/day), it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopaminergic transmission and is effective in treating negative and depressive symptoms.[2][3][5] Recently, an intravenous formulation has also been approved for the prevention and treatment of postoperative nausea and vomiting (PONV).[6][7]

Given its clinical utility, a profound understanding of the toxicological profile of amisulpride and its related compounds—including metabolites and process impurities—is paramount for researchers, clinicians, and drug development professionals. This guide provides a detailed examination of its pharmacokinetic properties, key toxicities, and the standardized methodologies required for a thorough safety assessment.

Section 2: Pharmacokinetics, Metabolism, and Related Compounds

The disposition of a drug is intrinsically linked to its safety profile. Amisulpride exhibits relatively straightforward pharmacokinetics with minimal metabolic conversion, meaning the parent compound is the primary driver of both efficacy and toxicity.

2.1. ADME Profile

Amisulpride has an oral bioavailability of approximately 48% and exhibits two distinct absorption peaks at 1 and 4 hours post-administration.[8] It has a large volume of distribution (5.8 L/kg) and low plasma protein binding (16%).[8][9] The elimination half-life is approximately 12 hours.[8][9] Crucially, amisulpride is primarily excreted unchanged in the urine and feces, underscoring its limited metabolic clearance.[1][8][9]

Pharmacokinetic Parameter Value Source
Oral Bioavailability~48%[8][9]
Plasma Protein Binding16%[9]
Volume of Distribution5.8 L/kg[8]
Elimination Half-Life~12 hours[8][9]
Primary Route of ExcretionRenal and Fecal (mostly unchanged)[1][8][9]

2.2. Metabolism and Metabolites

Metabolism of amisulpride is minimal and does not involve cytochrome P450 (CYP) enzymes, suggesting a low potential for metabolic drug-drug interactions.[1][2] Two metabolites, formed via de-ethylation and oxidation, have been identified but are considered pharmacologically inactive and account for only about 4% of the administered dose.[1] In a study involving intravenous radio-labeled amisulpride, four minor metabolites were detected in urine, but no metabolites were found in plasma, further confirming that the parent drug is the major circulating entity.[10]

G cluster_metabolism Minimal Metabolism (<4% of dose) Amisulpride Amisulpride (Parent Compound) Metabolite1 Inactive Metabolite 1 (De-ethylation) Amisulpride->Metabolite1 Phase I Metabolite2 Inactive Metabolite 2 (Oxidation) Amisulpride->Metabolite2 Phase I

Caption: Limited metabolic pathways of Amisulpride.

2.3. Process Impurities

During the synthesis of any active pharmaceutical ingredient (API), process-related impurities can be formed.[6] For amisulpride, several potential impurities are monitored under pharmacopeial standards, such as Amisulpride EP Impurity C, G, and H.[11][12] While the toxicity of the final drug product is primarily dictated by the API, regulatory guidelines (e.g., ICH Q3A/B) mandate that any impurity exceeding specific qualification thresholds must be evaluated for its own toxicological potential. This is a critical consideration in manufacturing and quality control to ensure the overall safety of the drug product.

Section 3: Core Toxicological Profile of Amisulpride

The toxicological profile of amisulpride is dominated by on-target effects related to its potent D2/D3 antagonism and off-target cardiovascular effects.

3.1. Safety Pharmacology

  • Cardiovascular System: The most significant safety concern associated with amisulpride is dose-dependent prolongation of the QT interval, which can increase the risk of life-threatening ventricular arrhythmias, including Torsades de Pointes (TdP).[2][5][8] This risk is particularly pronounced in cases of overdose.[8][13] The mechanism is presumed to be inhibition of the hERG potassium channel, a common cause of drug-induced QT prolongation. Fatalities have been reported in cases of overdose, with post-mortem blood concentrations reaching toxic levels.[5][13] Caution is strongly advised when prescribing amisulpride to patients with congenital long QT syndrome or those taking other QT-prolonging medications.[7]

  • Central Nervous System (CNS): In overdose, amisulpride can cause significant CNS depression, coma, and seizures.[8] While it has a lower propensity to cause extrapyramidal symptoms (EPS) compared to conventional antipsychotics like haloperidol, these effects can still occur.[4]

  • Endocrine System: Amisulpride has a high propensity for causing hyperprolactinemia (elevated prolactin levels).[14][15][16] This is a direct result of its potent antagonism of D2 receptors in the anterior pituitary gland, which are located outside the blood-brain barrier.[9] The resulting hyperprolactinemia appears to be independent of dosage and duration of administration but reverses rapidly upon discontinuation of the drug.[14][15][16]

3.2. General Toxicology

  • Acute Toxicity: Overdoses of less than 4 grams may result in mild sedation, while ingestions greater than 4 grams are associated with an increasing risk of bradycardia, hypotension, severe CNS depression, and cardiotoxicity.[8]

  • Liver Toxicity: Amisulpride administered in single intravenous doses has not been associated with serum aminotransferase elevations or clinically apparent liver injury.[1] The overall laboratory safety profile from clinical trials did not show clinically relevant abnormalities in liver function.[4]

Section 4: Methodologies for Toxicological Assessment

A robust toxicological evaluation relies on a tiered system of in vitro and in vivo assays designed to identify hazards and characterize risk. The following protocols represent standard, self-validating methodologies critical for assessing compounds like amisulpride.

4.1. Key In Vitro Assays

  • hERG Potassium Channel Assay (for QT Prolongation Risk): This is a cornerstone of cardiovascular safety assessment, as outlined by ICH S7B guidelines.[18] It directly measures the potential of a compound to block the ion channel most commonly associated with drug-induced TdP.

    Protocol: Automated Patch Clamp hERG Assay

    • Cell Culture: Maintain a stable cell line expressing the human hERG channel (e.g., HEK293 or CHO cells) under standard culture conditions.

    • Compound Preparation: Prepare a dilution series of the test article (amisulpride and its related compounds) in an appropriate vehicle solvent (e.g., DMSO), typically from 0.1 nM to 100 µM. A positive control (e.g., Cisapride, a known hERG blocker) and a vehicle control must be included.

    • Assay Execution: Using an automated patch-clamp system, achieve a whole-cell patch configuration on individual cells.

    • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG current (IKr). This typically involves a depolarizing step to activate the channels followed by a repolarizing step to measure the peak tail current.

    • Data Acquisition: Record baseline hERG current in the presence of vehicle control. Subsequently, perfuse the cells with increasing concentrations of the test article and record the current at steady state for each concentration.

    • Analysis: Measure the percentage of hERG current inhibition at each concentration relative to the baseline. Fit the concentration-response data to a Hill equation to determine the IC50 value (the concentration causing 50% inhibition).

    • Interpretation: A potent IC50 value, particularly one that is close to the expected therapeutic plasma concentration, indicates a higher risk of QT prolongation in vivo.

4.2. Key In Vivo Studies

  • Acute Oral Toxicity Study (Following OECD Guideline 420/423): This study is designed to determine the acute toxicity of a substance after a single oral dose and to identify the dose ranges for subsequent repeat-dose studies.[19][20][21]

    Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 423)

    • Animal Model: Use healthy, young adult rodents (e.g., Wistar rats), typically females as they are often slightly more sensitive.

    • Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.

    • Dosing: Fast animals overnight prior to dosing. Administer a single oral gavage dose of the test article. The starting dose is selected from one of four fixed levels (5, 50, 300, 2000 mg/kg) based on any existing information.

    • Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all clinical signs of toxicity, morbidity, and mortality.

    • Body Weight: Record individual animal weights just prior to dosing and at least weekly thereafter.

    • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

    • Interpretation: The results are used to classify the substance into a GHS toxicity category and to inform dose selection for future studies. The causality behind this stepwise approach is to minimize animal usage while still obtaining sufficient information on acute toxic potential.[19]

G cluster_outcomes Outcome Assessment start Select Starting Dose (e.g., 300 mg/kg) Based on OECD 423 dose Administer Single Oral Dose to 3 Fasted Rats start->dose obs1 Observe for Mortality/Toxicity (48 hours) dose->obs1 outcome1 2-3 Mortalities obs1->outcome1 High Toxicity outcome2 1 Mortality obs1->outcome2 Moderate Toxicity outcome3 0 Mortalities obs1->outcome3 Low/No Toxicity stop Stop Study. Classify Toxicity. outcome1->stop retest Re-test at Same Dose with 3 More Rats outcome2->retest higher Test at Higher Dose (e.g., 2000 mg/kg) outcome3->higher obs2 Observe All Animals for 14 Days (Clinical Signs, Body Weight) retest->obs2 higher->obs2 necropsy Gross Necropsy of All Animals obs2->necropsy end Final Classification and Report necropsy->end

Caption: Workflow for an Acute Oral Toxicity study (OECD 423).

  • Cardiovascular Safety Pharmacology Study: This in vivo study is essential for confirming the cardiovascular risks (e.g., QT prolongation, effects on blood pressure and heart rate) identified in vitro.[18]

G start Select Animal Model (e.g., Beagle Dog, Non-Rodent) surg Surgical Implantation of Telemetry Device start->surg recov Post-Surgical Recovery (>2 weeks) surg->recov acclim Acclimatization to Study Environment recov->acclim baseline Record Baseline Data (ECG, BP, HR) for 24 hours acclim->baseline dose Administer Test Article (e.g., IV or Oral) at Multiple Dose Levels baseline->dose postdose Continuous Telemetry Recording (e.g., 24 hours post-dose) dose->postdose analysis Data Analysis: QTc Correction, Hemodynamics, Concentration-Effect Modeling postdose->analysis end Final Risk Assessment Report analysis->end

Caption: Workflow for an In Vivo Cardiovascular Safety study.

Section 5: Conclusion and Risk Assessment

The toxicological profile of amisulpride is well-characterized and is primarily an extension of its pharmacology.

  • Primary Risks: The principal toxicological concerns are dose-dependent QT prolongation and subsequent cardiotoxicity, along with significant hyperprolactinemia due to peripheral D2 receptor antagonism.[5][8][14]

  • Metabolite Risk: The risk posed by metabolites is considered low, as they are pharmacologically inactive and constitute a very small fraction of the administered dose.[1][10] The toxicity is overwhelmingly driven by the parent compound.

  • Impurity Risk: The risk from process impurities must be managed through stringent manufacturing controls and toxicological qualification of any impurity that exceeds regulatory thresholds.

For drug development professionals, this profile necessitates a focused safety strategy. Early in vitro screening of the parent drug and key impurities on the hERG channel is critical. This must be followed by a thorough in vivo cardiovascular safety pharmacology study to characterize the risk of QT prolongation and other hemodynamic effects. The dose-dependent nature of amisulpride's effects means that careful dose selection and monitoring are essential in both preclinical development and clinical use to balance efficacy with an acceptable safety margin.

Section 6: References

  • LITFL. (2020). Amisulpride toxicity. [Link]

  • Coulouvrat, C., & Dondey-Nouvel, L. (1999). Safety of amisulpride (Solian): a review of 11 clinical studies. International Clinical Psychopharmacology, 14(4), 209-218. [Link]

  • Slideshare. (n.d.). OECD Guidelines. [Link]

  • King's College London. (n.d.). Safety and tolerability of antipsychotics: Focus on amisulpride. [Link]

  • Mortimer, A. M., & Martin, S. (2013). Safety and tolerability of antipsychotics: focus on amisulpride. Expert Opinion on Drug Safety, 12(5), 747-758. [Link]

  • Mortimer, A. M., & Martin, S. (2013). Safety and tolerability of antipsychotics: focus on amisulpride. Expert Opinion on Drug Safety, 12(5), 747-758. [Link]

  • Wikipedia. (n.d.). Amisulpride. [Link]

  • PubChem. (n.d.). Amisulpride. [Link]

  • Psych Scene Hub. (2020). Amisulpride - Mechanism of Action and Psychopharmacology. [Link]

  • ResearchGate. (2008). Fatality due to amisulpride toxicity: A case report. [Link]

  • C-T, C., et al. (2019). Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers. Clinical Pharmacology in Drug Development, 8(8), 1055-1062. [Link]

  • Stawski, P., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences, 21(23), 9037. [Link]

  • National Toxicology Program (NTP). (2001). OECD Guidance Document Number 24: Acute Oral Toxicity Testing. [Link]

  • PubChem. (n.d.). Amisulpride EP impurity C. [Link]

  • Wisner Baum. (2009). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Amisulpride?[Link]

  • OECD. (n.d.). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]

  • Biobide. (n.d.). What are the OECD and ICH Guidelines? What do they have in common?[Link]

  • U.S. Food and Drug Administration. (2020). NDA 209510 Approval Letter. [Link]

  • Semantic Scholar. (n.d.). [Fatal intoxication with amisulpride and presentation of organ distribution]. [Link]

  • Monash University. (2008). Fatality due to amisulpride toxicity. [Link]

  • Pharmaffiliates. (n.d.). Amisulpride-Impurities. [Link]

  • Brambilla, G., & Martelli, A. (2009). Genotoxic and carcinogenic effects of antipsychotics and antidepressants. Mutation Research, 681(2-3), 198-213. [Link]

  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. [Link]

  • Bioscience Reports. (2020). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). amisulpride. [Link]

  • ChemSafetyPro.COM. (2018). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. [Link]

  • ResearchGate. (2006). Genotoxicity and carcinogenicity studies of antihypertensive agents. [Link]

  • CORE. (n.d.). Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals Mutation Research/Reviews in Mutation Research. [Link]

  • Semantic Scholar. (2006). Genotoxicity and carcinogenicity studies of antihypertensive agents. [Link]

Sources

understanding the impurity profile of Amisulpride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Impurity Profile of Amisulpride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the impurity profile of Amisulpride, an atypical antipsychotic medication. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the classification, identification, and analytical methodologies for Amisulpride impurities. The guide emphasizes the critical role of impurity profiling in ensuring the safety, efficacy, and regulatory compliance of pharmaceutical products. It delves into the origins of impurities, including synthesis-related by-products and degradation products, and presents detailed analytical protocols. The content is grounded in authoritative sources and aims to equip professionals with the necessary knowledge to navigate the complexities of Amisulpride impurity analysis.

Introduction to Amisulpride

Amisulpride is a selective dopamine D2 and D3 receptor antagonist used in the treatment of acute and chronic schizophrenia.[1][2] It is also utilized at lower doses for managing dysthymia and preventing postoperative nausea and vomiting.[1][3] Its therapeutic efficacy is attributed to its dose-dependent modulation of the dopaminergic system.[2] At higher doses, it blocks postsynaptic dopamine receptors, alleviating the positive symptoms of schizophrenia, while at lower doses, it preferentially blocks presynaptic autoreceptors, which increases dopamine release and helps with negative and depressive symptoms.[2] The chemical name for Amisulpride is 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-methoxybenzamide, and its molecular formula is C17H27N3O4S.[4]

The Imperative of Impurity Profiling in Pharmaceutical Development

The presence of impurities in an active pharmaceutical ingredient (API) can significantly impact its safety and efficacy.[5] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[6] Impurity profiling is a critical component of drug development and manufacturing, ensuring that any substance that is not the intended API is present at a level that is not harmful. Some impurities, known as genotoxic impurities, can damage DNA and have the potential to be carcinogenic even at very low levels, necessitating their strict control.[7][8] A thorough understanding of the impurity profile of Amisulpride is therefore essential for regulatory submissions and to guarantee patient safety.[4][9]

Classification of Amisulpride Impurities

Impurities in Amisulpride can be broadly categorized based on their origin, as stipulated by pharmacopeial guidelines.[1][4]

  • Process-Related Impurities: These are substances that are formed during the synthesis of Amisulpride.[1][4] They can include unreacted starting materials, intermediates, by-products from side reactions, and reagents or catalysts used in the manufacturing process.[5]

  • Degradation Products: These impurities arise from the chemical decomposition of Amisulpride over time due to factors such as exposure to light, heat, moisture, or interaction with excipients in the final dosage form.[1][5]

  • Residual Solvents: These are organic volatile chemicals used during the manufacturing process that are not completely removed during purification.[1][5]

  • Related Compounds: These are structurally similar substances to Amisulpride that may be formed during synthesis.[1]

Caption: Classification of Amisulpride Impurities.

Identified Impurities of Amisulpride

Several impurities of Amisulpride have been identified and are listed in pharmacopeias such as the European Pharmacopoeia (EP).[1][9] These are used as reference standards in quality control to ensure the purity of the drug.[10][11]

Impurity NameCAS NumberMolecular FormulaMolecular Weight
Amisulpride EP Impurity A26116-12-1C7H16N2128.22
Amisulpride EP Impurity B148516-54-5C16H25N3O4S355.45
Amisulpride EP Impurity C176849-91-5--
Amisulpride EP Impurity D71676-00-1C16H25N3O4S355.45
Amisulpride EP Impurity E71675-87-1--
Amisulpride EP Impurity F71676-01-2C17H27N3O5S385.48
Amisulpride EP Impurity G148516-68-1C17H27N3O4S369.48
Amisulpride EP Impurity H1391054-22-0--

Data sourced from various pharmaceutical standard suppliers.[1][9][10][12]

Degradation Pathways of Amisulpride

Forced degradation studies are crucial for understanding the stability of a drug and identifying its potential degradation products.[13] Amisulpride has been shown to degrade under various stress conditions, particularly photolytic degradation.

A study on the photostability of Amisulpride under UVA irradiation in a methanol solution identified four main degradation products.[14] The structural elucidation of these products was performed using ultra-high-pressure liquid chromatography coupled with a DAD detector and an ESI-quadrupole time-of-flight mass spectrometer (UHPLC-DAD/ESI-Q-TOF-MS).[14]

The identified photodegradation products had the following molecular formulas:

  • C10H14N2O4S

  • C17H25N3O4S

  • C15H23N3O4S

  • C17H27N3O5S[14]

The formation of these products suggests that the degradation pathways of Amisulpride under photolytic stress may involve modifications to the ethylsulfonyl and methoxybenzamide moieties, as well as the ethylpyrrolidinyl side chain.[14]

G Amisulpride Amisulpride (C17H27N3O4S) Stress Stress Conditions (e.g., UVA, Hydrolysis, Oxidation) Amisulpride->Stress DP1 Degradation Product 1 Stress->DP1 DP2 Degradation Product 2 Stress->DP2 DP3 Degradation Product 3 Stress->DP3 DP4 Degradation Product 4 Stress->DP4

Caption: General Degradation Pathway of Amisulpride.

A newly identified impurity, 4-amino-5-(ethylsulfinyl)-2-methoxy-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide, was discovered through an untargeted chemometric approach using UHPLC-QTOF-MS, highlighting the power of modern analytical techniques in comprehensive impurity profiling.[6]

Analytical Methodologies for Impurity Profiling

The accurate detection and quantification of Amisulpride impurities rely on robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose.[4]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is commonly employed for the separation and quantification of Amisulpride and its impurities.[15][16] These methods typically use a C18 column and a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol.[15][16][17] UV detection is often performed at a wavelength where Amisulpride and its impurities exhibit significant absorbance.[15][18]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification and structural elucidation of unknown impurities, LC coupled with mass spectrometry (LC-MS) is an indispensable tool.[6][19] Techniques like LC-MS/MS provide fragmentation data that helps in determining the chemical structure of the impurities.[14][19] High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the impurities with high accuracy.[6]

Protocol for a Validated HPLC Method for Amisulpride Impurity Analysis

The following is a representative step-by-step protocol for an RP-HPLC method for the analysis of Amisulpride, based on published methods.[15][16][18]

Caption: Workflow for HPLC Analysis of Amisulpride.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a UV detector and data acquisition software.[15]

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16][17]

  • Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 6.5) and acetonitrile in a 60:40 v/v ratio.[15]

  • Flow Rate: 1.0 mL/min.[15]

  • Detection Wavelength: 248 nm.[15]

  • Injection Volume: 20 µL.[16]

  • Column Temperature: Ambient.[18]

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh about 50 mg of Amisulpride reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution. Further dilute this stock solution to achieve a final concentration of 100 µg/mL.[17]

  • Sample Solution: For a tablet formulation, weigh and finely powder a number of tablets. Transfer a portion of the powder equivalent to 100 mg of Amisulpride into a 100 mL volumetric flask. Add about 70 mL of methanol and sonicate for 30 minutes. Dilute to volume with methanol and filter the solution. Further dilute to obtain a final concentration of 100 µg/mL.[15]

3. System Suitability:

  • Before sample analysis, perform system suitability tests by injecting the standard solution multiple times.

  • The relative standard deviation (RSD) of the peak areas should be less than 2%.

  • The theoretical plates and tailing factor should be within acceptable limits as per pharmacopeial standards.

4. Analysis:

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Record the chromatograms and identify the peaks based on their retention times. The retention time for Amisulpride is typically around 4.25 minutes under these conditions.[15]

5. Calculation:

  • Calculate the amount of impurities in the sample by comparing the peak areas of the impurities with the peak area of the Amisulpride standard.

Control of Impurities in Amisulpride Manufacturing

Controlling impurities in Amisulpride is a multifaceted process that begins with the selection of high-quality starting materials and continues through the optimization of the synthesis process.[5] Key strategies include:

  • Process Optimization: Modifying reaction conditions such as temperature, pressure, and reaction time to minimize the formation of by-products.[4]

  • Purification Techniques: Employing effective purification methods like crystallization and chromatography to remove impurities from the final product.

  • In-process Controls: Implementing analytical checks at various stages of the manufacturing process to monitor and control impurity levels.

  • Stability Studies: Conducting stability studies under various conditions to understand the degradation profile of the drug and establish appropriate storage conditions.[13]

Conclusion

A thorough understanding and control of the impurity profile of Amisulpride are paramount for ensuring its quality, safety, and efficacy. This guide has provided a detailed overview of the types of impurities associated with Amisulpride, their origins, and the advanced analytical techniques used for their identification and quantification. By adhering to stringent regulatory guidelines and employing robust analytical methodologies, pharmaceutical manufacturers can ensure that Amisulpride products meet the highest standards of quality and safety for patient use. The continuous development of analytical methods, such as high-resolution mass spectrometry, will further enhance the ability to detect and characterize novel impurities, contributing to the ongoing safety surveillance of this important medication.

References

  • Amisulpride Impurities and Related Compound - Veeprho. [Link]

  • Sharma, S., et al. (2011). Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. International Journal of PharmTech Research, 3(4), 1910-1915. [Link]

  • Amisulpride Impurities Manufacturers & Suppliers - Daicel Pharma Standards. [Link]

  • Amisulpride-Impurities - Pharmaffiliates. [Link]

  • Gimeno, P., et al. (2016). Application of an Untargeted Chemometric Strategy in the Impurity Profiling of Pharmaceuticals: An Example of Amisulpride. Journal of AOAC International, 99(6), 1493-1501. [Link]

  • Amisulpride-Impurities - Pharmaffiliates. [Link]

  • Amisulpride Impurities - SynZeal. [Link]

  • Nalanda, R. B., & Kumar, V. (2020). Liquid Chromatographic Method Development and Validation for Estimation of Amisulpride. Journal of Drug Delivery and Therapeutics, 10(3-s), 158-163. [Link]

  • Amisulpride Impurities - Aligns Pharma. [Link]

  • Pharmaffiliates Amisulpride-Impurities | Pharmaffiliates En - IP-standards. [Link]

  • Synthesis method of process impurity of amisulpride - Eureka | Patsnap. [Link]

  • Skibiński, R., et al. (2011). Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 987-993. [Link]

  • Amisulpride - Wikipedia. [Link]

  • Devi, P. R., & Rambabu, K. (2021). A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Chromatographic Method. Bioscience Biotechnology Research Communications, 14(9). [Link]

  • Ramakrishna, N. V. S., et al. (2012). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 50(8), 695-703. [Link]

  • Kumar, A., & Saini, G. (2012). Analytical Method Development and its Validation for Estimation of Amisulpride by Reversed Phase High Performance Liquid Chromatography (RP-HPLC). International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(4), 1735-1739. [Link]

  • Arar, S., et al. (2020). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. ResearchGate. [Link]

  • Degradation study of amisulpride. | Download Table - ResearchGate. [Link]

  • What is the mechanism of Amisulpride? - Patsnap Synapse. [Link]

  • GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT - Semantic Scholar. [Link]

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Amisulpride and its Process-Related Impurity B

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Amisulpride and its critical process-related impurity, Amisulpride Impurity B. The method is designed to be precise, linear, accurate, and robust, making it suitable for routine quality control and stability testing of Amisulpride in bulk drug substance and pharmaceutical formulations. The scientific rationale behind each methodological step is thoroughly explained, drawing from established chromatographic principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).

Introduction: The Analytical Imperative for Amisulpride Purity

Amisulpride is a second-generation atypical antipsychotic agent, distinguished by its selective antagonism of dopamine D2 and D3 receptors.[1][2] It is utilized in the treatment of both the positive and negative symptoms of schizophrenia.[3] The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity profile. Impurities, which can originate from starting materials, intermediates, or degradation, can impact the safety and efficacy of the final drug product.

Amisulpride Impurity B, chemically identified as 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide, is a known process-related impurity.[4][5][6][7][8] Its structure is closely related to Amisulpride, differing by the substitution of a hydroxyl group for the methoxy group on the benzamide ring. This structural similarity presents an analytical challenge, necessitating a chromatographic method with sufficient selectivity and resolution to ensure their accurate and distinct quantification. This application note provides a comprehensive guide for researchers and drug development professionals to establish such a method, grounded in scientific principles and regulatory compliance.

Foundational Science: Chromatographic Strategy and Rationale

The development of a robust HPLC method is a systematic process. The physicochemical properties of Amisulpride and Impurity B dictate the optimal chromatographic conditions.

  • Analyte Properties: Amisulpride is a substituted benzamide with a molecular weight of approximately 369.5 g/mol .[3] It is sparingly soluble in water and soluble in organic solvents like methanol and DMSO.[9][10] The presence of amine functionalities makes its retention sensitive to the pH of the mobile phase. Impurity B shares these core structural features.

  • Chromatographic Mode: Reversed-phase HPLC is the mode of choice due to the non-polar to moderately polar nature of Amisulpride and its impurity. A C18 stationary phase provides a versatile hydrophobic surface for differential partitioning.

  • Detection: Both Amisulpride and Impurity B possess chromophores, making UV detection a suitable and robust quantification technique. Published methods indicate that detection wavelengths between 225 nm and 280 nm are effective.[9][11][12][13][14] A comprehensive UV scan is recommended to determine the optimal wavelength for simultaneous detection. For this method, 280 nm was selected to provide a balance of sensitivity for both the API and the impurity.[11]

Experimental Workflow: Method Development and Validation

The following sections detail the step-by-step protocols for method development, forced degradation studies, and subsequent validation in accordance with ICH guidelines.[15][16][17][18]

Materials and Instrumentation
Item Specification
HPLC System Quaternary Gradient HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Reference Standards Amisulpride RS, Amisulpride Impurity B RS
Reagents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Purified Water
Glassware Calibrated volumetric flasks and pipettes
Logical Flow of Method Development

The development process follows a logical progression from initial screening to final optimization and validation.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Assessment cluster_dev Phase 2: Method Optimization cluster_spec Phase 3: Specificity & Stability Indication cluster_val Phase 4: Method Validation (ICH Q2(R1)) A Analyte Characterization (Solubility, pKa, UV Spectra) B Selection of Column & Chromatographic Mode A->B Informs choice C Mobile Phase Screening (Organic Modifier, pH) B->C Initial conditions D Optimization of Flow Rate & Column Temperature C->D Refine separation E Wavelength Selection D->E Optimize detection F Forced Degradation Studies (Acid, Base, Peroxide, Thermal, Photo) E->F Apply optimized method G Peak Purity Analysis F->G Assess specificity H Validation Protocol Execution (Linearity, Accuracy, Precision, etc.) G->H Confirm stability-indicating nature

Caption: Workflow for HPLC Method Development and Validation.

Optimized Chromatographic Conditions
Parameter Condition
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Phosphate Buffer (pH 4.5) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 20 minutes

Rationale for Selection:

  • pH 4.5 Buffer: This pH is chosen to ensure that the amine groups on Amisulpride and Impurity B are protonated, leading to consistent retention and sharp peak shapes.

  • Acetonitrile as Organic Modifier: Acetonitrile generally provides good peak shape and lower backpressure compared to methanol for this class of compounds. The 60:40 ratio was optimized to achieve a reasonable retention time and good resolution between the two analytes.

  • Column Temperature: Maintaining a constant temperature of 30°C ensures reproducible retention times and minimizes viscosity fluctuations.

Protocol 1: Preparation of Solutions
  • Buffer Preparation (pH 4.5): Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of purified water. Adjust the pH to 4.5 using dilute orthophosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 60:40 ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (Amisulpride): Accurately weigh and transfer 25 mg of Amisulpride RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution (Impurity B): Accurately weigh and transfer 25 mg of Amisulpride Impurity B RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

  • Working Standard Solution: From the stock solutions, prepare a mixed working standard containing 100 µg/mL of Amisulpride and 1 µg/mL of Impurity B (representing a 1% impurity level) by diluting with the mobile phase.

Establishing the Stability-Indicating Nature of the Method

A crucial aspect of this method is its ability to separate the main component from any degradation products. Forced degradation studies are essential to demonstrate this specificity, as mandated by ICH guideline Q1A(R2).[19][20][21] The goal is to achieve 5-20% degradation of the drug substance.[19][22]

Protocol 2: Forced Degradation Studies
  • Acid Hydrolysis: To 1 mL of Amisulpride stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with mobile phase.

  • Base Hydrolysis: To 1 mL of Amisulpride stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to 10 mL with mobile phase.

  • Oxidative Degradation: To 1 mL of Amisulpride stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to 10 mL with mobile phase.

  • Thermal Degradation: Expose the solid Amisulpride powder to 105°C in a hot air oven for 48 hours. Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a solution of Amisulpride (1000 µg/mL) to UV light (254 nm) for 24 hours. Dilute to 100 µg/mL with mobile phase.

Inject each stressed sample into the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the Amisulpride and Impurity B peaks, and the peak purity of Amisulpride passes the analysis using a PDA detector.

Method Validation Protocol (as per ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[15][16][17][18]

ValidationParameters cluster_details Key Performance Characteristics Validation Method Validation (ICH Q2(R1)) Specificity Linearity Accuracy Precision LOD & LOQ Robustness Specificity Ability to assess analyte unequivocally in the presence of other components. Validation:p1->Specificity Linearity Ability to elicit test results directly proportional to the concentration. Validation:p2->Linearity Accuracy Closeness of test results to the true value. Validation:p3->Accuracy Precision Agreement among a series of measurements. Validation:p4->Precision LOD_LOQ Lowest amount detectable (LOD) & quantifiable (LOQ). Validation:p5->LOD_LOQ Robustness Capacity to remain unaffected by small, deliberate variations in method parameters. Validation:p6->Robustness

Caption: Core Parameters for Analytical Method Validation.

Protocol 3: Validation Experiments
  • Specificity: Analyze blank, placebo, Amisulpride standard, Impurity B standard, and the samples from the forced degradation study. Ensure no interference at the retention times of Amisulpride and Impurity B.

  • Linearity: Prepare a series of solutions of Amisulpride (e.g., 50-150 µg/mL) and Impurity B (e.g., 0.5-1.5 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): Spike a known amount of Amisulpride and Impurity B into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Calculate the percentage recovery. The acceptance criterion is typically 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the standard solution on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

    • The Relative Standard Deviation (%RSD) for both should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., pH of mobile phase ±0.2, flow rate ±0.1 mL/min, column temperature ±2°C). The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

Results and Discussion

The developed HPLC method successfully separated Amisulpride from its Impurity B with a resolution of greater than 3.0.[4][23] The typical retention time for Amisulpride was approximately 8.5 minutes, and for Impurity B, it was approximately 7.2 minutes under the specified conditions. The forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with all degradant peaks being well-resolved from the parent drug and Impurity B, confirming the stability-indicating nature of the method. All validation parameters met the pre-defined acceptance criteria as per ICH guidelines.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, precise, and stability-indicating for the quantification of Amisulpride and its critical process impurity, Impurity B. The comprehensive protocols and scientific rationale provided herein serve as a robust guide for quality control laboratories in the pharmaceutical industry, ensuring the reliable assessment of Amisulpride purity and stability.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024-04-24). [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. (2025-11-05). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. (2025-09-20). [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Q1A(R2) Guideline. International Council for Harmonisation (ICH). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information (NCBI). [Link]

  • Development and validation of stability indicating RP-HPLC method for amisulpride in bulk and pharmaceutical formulation. ResearchGate. (2025-08-06). [Link]

  • Liquid Chromatographic Method Development and Validation for Estimation of Amisulpride. Journal of Drug Delivery and Therapeutics. (2025-06-15). [Link]

  • Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. ResearchGate. [Link]

  • Development and Validation of RP-HPLC Method for Estimation of Amisulpride. International Journal of Pharmacy and Industrial Research. [Link]

  • Amisulpride EP Impurity B. SynZeal. [Link]

  • Validation of stability-indicating RP-HPLC for amisulpride assay. Zenodo. (2024-10-07). [Link]

  • Forced Degradation Studies. MedCrave online. (2016-12-14). [Link]

  • Amisulpride EP Impurity B | CAS 148516-54-5. Veeprho. [Link]

  • Amisulpride. PubChem. [Link]

  • A Novel Sustainable UV Spectrophotometric Approach for the Quantification of Amisulpride in Bulk and Nanoformulations. Journal of Young Pharmacists. (2025-11-08). [Link]

  • DEVELOPMENT AND VALIDATION OF SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF AMISULPRIDE IN PHARMACEUTICAL DOSAGE FORMS. ResearchGate. [Link]

  • Amisulpride. chemeurope.com. [Link]

  • Formulation and Evaluation of Amisulpride Nanocrystal Tablets. RJPT. [Link]

  • European Pharmacopoeia 6.0 Amisulpride. uspbpep.com. (2020-02-02). [Link]

Sources

A Robust UPLC-MS/MS Method for the Precise Quantification of Amisulpride Impurity B

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly sensitive, selective, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Amisulpride Impurity B in bulk drug substances and pharmaceutical formulations. The method is designed to meet the stringent requirements of regulatory bodies for impurity profiling and quantification, ensuring drug product quality and safety. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering everything from sample preparation to method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

Amisulpride is an atypical antipsychotic and antiemetic agent that functions as a selective antagonist for dopamine D2 and D3 receptors.[1] The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of pharmaceutical development and manufacturing.[1] Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[1][2] Even at low levels, some impurities can impact the safety and efficacy of the final drug product.

Amisulpride Impurity B, chemically identified as 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide, is a known related substance of Amisulpride.[3][4] Its effective separation and precise quantification are paramount for ensuring the quality of Amisulpride-containing pharmaceuticals. This application note presents a stability-indicating UPLC-MS/MS method that offers significant advantages over traditional HPLC-UV methods, including shorter run times, higher sensitivity, and greater specificity.

The causality behind choosing UPLC-MS/MS lies in its ability to separate the impurity from the parent peak with high resolution and to provide unambiguous identification and quantification based on mass-to-charge ratio (m/z) and fragmentation patterns, even at trace levels. This is particularly crucial for impurity analysis where the concentration of the analyte is significantly lower than the API.

Experimental

Materials and Reagents
  • Amisulpride and Amisulpride Impurity B reference standards were procured from a certified supplier.

  • Amisulpride-d5, used as an internal standard (IS), was also obtained from a certified supplier.

  • Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and Formic acid (LC-MS grade) were purchased from a reputable chemical supplier.

  • Ultrapure water was generated using a Milli-Q water purification system.

  • All other chemicals and reagents were of analytical grade.

Instrumentation and Analytical Conditions

A UPLC system coupled with a triple quadrupole tandem mass spectrometer was used for this analysis. The instrumental setup and analytical conditions are summarized in the tables below.

Table 1: UPLC Parameters

ParameterSetting
Column Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 2
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 5 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
3.01090
4.01090
4.1955
5.0955

Table 3: Mass Spectrometer Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions See Table 4

Table 4: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Amisulpride Impurity B356.1214.13020
Amisulpride370.1242.13522
Amisulpride-d5 (IS)375.1242.13522

Protocols

Preparation of Standard and Sample Solutions

3.1.1. Standard Stock Solutions Accurately weigh approximately 10 mg of Amisulpride Impurity B reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL. Similarly, prepare a stock solution of Amisulpride (1 mg/mL) and the internal standard, Amisulpride-d5 (100 µg/mL).

3.1.2. Working Standard Solutions and Calibration Curve Prepare a series of working standard solutions of Amisulpride Impurity B by serial dilution of the stock solution to create calibration standards ranging from 1 ng/mL to 500 ng/mL. Each calibration standard should be spiked with the internal standard to a final concentration of 50 ng/mL.

3.1.3. Sample Preparation Accurately weigh a quantity of the powdered tablet formulation or bulk drug substance equivalent to 100 mg of Amisulpride and transfer to a 100 mL volumetric flask. Add approximately 70 mL of the 50:50 (v/v) acetonitrile/water diluent and sonicate for 15 minutes to ensure complete dissolution. Dilute to the mark with the same diluent. Further dilute this solution to bring the theoretical concentration of Amisulpride Impurity B within the calibration range. Spike with the internal standard to a final concentration of 50 ng/mL before analysis.

Method Validation

The developed method was validated according to the ICH Q2(R2) guidelines for analytical procedure validation.[3][5][6][7]

Specificity

The specificity of the method was evaluated by analyzing a blank (diluent), a placebo sample (a mixture of common excipients), the Amisulpride API, and the Amisulpride Impurity B standard. The chromatograms demonstrated no interference from the diluent, placebo, or the main API at the retention time of Amisulpride Impurity B and the internal standard.

Linearity

The linearity of the method was established by analyzing the calibration standards at six concentration levels in triplicate. The calibration curve was constructed by plotting the peak area ratio of Amisulpride Impurity B to the internal standard against the concentration. The method was found to be linear over the range of 1-500 ng/mL with a correlation coefficient (r²) of >0.999.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be 0.3 ng/mL (S/N ≥ 3) and the LOQ was 1 ng/mL (S/N ≥ 10). The LOQ was confirmed by demonstrating acceptable precision and accuracy at this concentration.

Accuracy and Precision

Accuracy and precision were assessed by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) in six replicates on three different days. The intra-day and inter-day precision were expressed as the relative standard deviation (%RSD), and the accuracy was expressed as the percentage recovery. The results are summarized in Table 5.

Table 5: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low5≤ 2.5≤ 3.098.5 - 101.2
Medium50≤ 2.0≤ 2.599.1 - 100.8
High400≤ 1.5≤ 2.099.5 - 101.5
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the analytical parameters, such as the flow rate (±0.02 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The results showed no significant impact on the peak area, retention time, or resolution, indicating the robustness of the method.

Visualization of the Workflow

UPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Weighing of Bulk Drug/ Formulation Dilution Dilution Sample->Dilution Dissolution & Dilution Standard Preparation of Impurity B Reference Standard Calibration_Curve Calibration_Curve Standard->Calibration_Curve Serial Dilution IS Preparation of Internal Standard (Amisulpride-d5) Spiking Final Sample Solution Dilution->Spiking Spike with IS Spiking_Standards Calibration Standards Calibration_Curve->Spiking_Standards Spike with IS UPLC UPLC Separation (C18 Column, Gradient Elution) Spiking->UPLC Spiking_Standards->UPLC MSMS Tandem MS Detection (ESI+, MRM Mode) UPLC->MSMS Eluent Transfer Integration Peak Integration MSMS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: Workflow for the UPLC-MS/MS quantification of Amisulpride Impurity B.

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and efficient means for the quantification of Amisulpride Impurity B in pharmaceutical samples. The method has been thoroughly validated in accordance with ICH guidelines and has demonstrated excellent specificity, linearity, accuracy, precision, and robustness. The short run time and high sensitivity make it an ideal tool for routine quality control and stability testing, ultimately contributing to the safety and quality of Amisulpride-based drug products.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]

  • ICH. (2023). Q14 Analytical Procedure Development. European Medicines Agency. [Link]

  • Sweidan, K., Elayan, M., Sabbah, D., Idrees, G., & Arafat, T. (2018). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. Current Pharmaceutical Analysis, 14(2), 157-165. [Link]

  • Sharma, S., et al. (2011). Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. International Journal of PharmTech Research, 3(4), 1909-1915.
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • Mogili, R., Kanala, K., Challa, B. R., Chandu, B. R., & Bannoth, C. K. (2011). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. Scientia Pharmaceutica, 79(3), 549–563. [Link]

  • Wojciechowski, H., et al. (2016). Application of an Untargeted Chemometric Strategy in the Impurity Profiling of Pharmaceuticals: An Example of Amisulpride. Journal of Chromatographic Science, 55(3), 299-307. [Link]

  • Veeprho. Amisulpride Impurities and Related Compound. [Link]

  • Daicel Pharma Standards. Amisulpride Impurities Manufacturers & Suppliers. [Link]

  • European Pharmacopoeia (Ph. Eur.). Amisulpride Monograph.
  • SynZeal. Amisulpride EP Impurity B. [Link]

  • Devi, P. R., & Rambabu, K. (2021). A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Chromatographic Method. Bioscience Biotechnology Research Communications, 14(9), 189-193. [Link]

Sources

Application Note: A Validated Capillary Electrophoresis Method for the Impurity Profiling of Amisulpride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the impurity profiling of Amisulpride, an atypical antipsychotic agent, using Micellar Electrokinetic Chromatography (MEKC), a mode of Capillary Electrophoresis (CE). The control of impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement for ensuring drug safety and efficacy.[1] This document provides a comprehensive, step-by-step methodology, from sample preparation to data analysis, and outlines the validation of the method according to the International Conference on Harmonisation (ICH) guidelines. The described MEKC method offers high efficiency, rapid analysis times, and minimal solvent consumption, presenting a powerful alternative to traditional chromatographic techniques for quality control in pharmaceutical development and manufacturing.[2]

Introduction to Amisulpride and Impurity Profiling

Amisulpride is a selective dopamine D2 and D3 receptor antagonist used in the treatment of schizophrenia.[1][3] It belongs to the benzamide class of compounds and is effective against both positive and negative symptoms of the disorder.[1][3] The manufacturing process and subsequent storage of Amisulpride can lead to the formation of impurities, which may include synthesis-related compounds, degradation products, or isomers.[1][4] Regulatory bodies like the ICH mandate strict control over these impurities, as they can potentially impact the safety and therapeutic effectiveness of the final drug product.[5]

Capillary Electrophoresis (CE) has emerged as a robust analytical technique for pharmaceutical analysis due to its high resolving power, speed, and low sample/reagent consumption.[2][6] Specifically, Micellar Electrokinetic Chromatography (MEKC) extends the capability of CE to separate both charged and neutral analytes, making it exceptionally well-suited for the complex mixtures often encountered in impurity profiling.[7][8] This method utilizes a surfactant added to the background electrolyte (BGE) above its critical micelle concentration (CMC) to form micelles, which act as a pseudo-stationary phase, enabling differential partitioning of analytes for separation.[8]

Principles of Separation: Micellar Electrokinetic Chromatography (MEKC)

The separation in MEKC is governed by two primary factors: the electrophoretic mobility of the analyte and its partitioning between the aqueous buffer and the micellar phase.[7][8]

  • Electrophoretic Mobility (μ_ep_): In a buffer with a pH above 3, the inner wall of a fused-silica capillary becomes negatively charged due to the ionization of silanol groups.[6] This leads to the generation of a strong electroosmotic flow (EOF) of the bulk buffer towards the cathode.[9] Charged analytes will migrate based on their own charge-to-size ratio, either with or against the EOF.

  • Differential Partitioning: Surfactant molecules (e.g., Sodium Dodecyl Sulfate, SDS) form negatively charged micelles in the BGE. Neutral analytes, which do not have electrophoretic mobility, can be separated based on their hydrophobicity; more hydrophobic analytes will interact more strongly with the interior of the micelles and migrate more slowly. Charged analytes are separated by a combination of their intrinsic electrophoretic mobility and their interaction with the charged micelles. This dual mechanism provides MEKC with exceptional selectivity for a wide range of compounds.[7][8]

Experimental Protocol: MEKC Method for Amisulpride

This protocol provides a self-validating system for the routine analysis of Amisulpride and its related substances. The choice of a phosphate buffer provides stable pH control, while the addition of SDS creates the micellar phase necessary for separation. Acetonitrile is used as an organic modifier to improve peak shape and adjust selectivity.

Instrumentation and Reagents
  • Instrumentation: Capillary Electrophoresis system equipped with a Diode Array Detector (DAD) or UV detector.

  • Capillary: Fused-silica capillary, 50 µm internal diameter, 60 cm total length (51.5 cm effective length).

  • Reagents:

    • Amisulpride Reference Standard (CRS)

    • Amisulpride Impurity Standards (e.g., Impurity B, D as per European Pharmacopoeia)[4][10][11]

    • Sodium Dihydrogen Phosphate (NaH₂PO₄)

    • Sodium Dodecyl Sulfate (SDS)

    • Acetonitrile (ACN), HPLC grade

    • Sodium Hydroxide (NaOH) and Phosphoric Acid for pH adjustment

    • Deionized water (18.2 MΩ·cm)

Preparation of Solutions
  • Background Electrolyte (BGE): 25 mM Phosphate Buffer (pH 7.0) with 50 mM SDS and 15% ACN

    • Weigh and dissolve an appropriate amount of NaH₂PO₄ in deionized water to achieve a 25 mM concentration.

    • Add SDS to a final concentration of 50 mM and stir until fully dissolved.

    • Adjust the pH to 7.0 ± 0.1 using 1 M NaOH or 1 M H₃PO₄.

    • Add acetonitrile to a final volume fraction of 15%.

    • Filter the BGE through a 0.45 µm nylon filter before use.

  • Standard Solution (0.5 mg/mL Amisulpride):

    • Accurately weigh 25 mg of Amisulpride CRS into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and methanol. This solution should be prepared fresh daily.

  • Sample Solution (0.5 mg/mL Amisulpride):

    • Accurately weigh an amount of the Amisulpride drug substance equivalent to 25 mg and prepare as described for the Standard Solution.

  • Spiked Suitability Solution:

    • Prepare a 0.5 mg/mL solution of Amisulpride and spike it with known impurities (e.g., Impurity B, Impurity D) at a concentration relevant to the specification limit (e.g., 0.1%). This solution is critical for verifying system suitability and specificity.

CE Method Parameters
ParameterSettingRationale
Capillary Conditioning 1. 0.1 M NaOH (5 min) 2. Water (5 min) 3. BGE (10 min)Ensures a clean and consistently charged capillary surface for reproducible EOF and migration times.
Applied Voltage +25 kVProvides efficient separation within a reasonable analysis time. Positive polarity directs the strong EOF towards the cathode.
Capillary Temperature 25 °CMaintains stable buffer viscosity and analyte mobility, ensuring repeatable migration times.
Injection Mode Hydrodynamic (Pressure)50 mbar for 5 seconds
Detection Wavelength 225 nmA suitable wavelength for detecting Amisulpride and its related impurities.
Run Time 20 minutesSufficient time to elute the main peak and all relevant impurities.
Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Instrument Setup cluster_run Phase 3: Analysis cluster_data Phase 4: Data Processing BGE_Prep Prepare Background Electrolyte (BGE) Condition_Cap Condition Capillary (NaOH, H2O, BGE) BGE_Prep->Condition_Cap Sample_Prep Prepare Standard & Sample Solutions Load_Vials Load BGE and Sample Vials Sample_Prep->Load_Vials Install_Cap Install Capillary Install_Cap->Condition_Cap Condition_Cap->Load_Vials Set_Method Set Method Parameters (Voltage, Temp, Time) Load_Vials->Set_Method Inject Hydrodynamic Injection Set_Method->Inject Separate Apply Voltage & Perform Separation Inject->Separate Detect UV Detection at 225 nm Separate->Detect Integrate Integrate Electropherogram Detect->Integrate Report Calculate Impurity Levels & Generate Report Integrate->Report

Caption: Workflow for Amisulpride Impurity Profiling by MEKC.

Method Validation

The developed MEKC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[12]

Specificity

Specificity is demonstrated by the method's ability to resolve Amisulpride from its known impurities and any potential degradation products.

  • Procedure: Analyze the spiked suitability solution. The method is specific if all components (Amisulpride and its impurities) are baseline resolved. Peak purity analysis using a DAD can further confirm the homogeneity of the Amisulpride peak.[12]

Linearity
  • Procedure: Prepare calibration standards of Amisulpride and each impurity at a minimum of five concentration levels (e.g., from LOQ to 150% of the specification limit).

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99.

Accuracy
  • Procedure: Perform recovery studies by spiking the sample matrix with known amounts of impurities at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each impurity.

Precision
  • Repeatability (Intra-assay): Analyze six replicate preparations of a spiked sample on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 5.0% for each impurity.

Limits of Detection (LOD) and Quantitation (LOQ)
  • Procedure: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of the impurity peaks.

  • Acceptance Criteria: Typically, LOD is established at an S/N of 3:1 and LOQ at an S/N of 10:1. The LOQ must be precise and accurate.

Robustness
  • Procedure: Intentionally vary critical method parameters (e.g., BGE pH ± 0.2 units, voltage ± 2 kV, temperature ± 2 °C, SDS concentration ± 5 mM) and assess the impact on resolution and quantitation.

  • Acceptance Criteria: The system suitability parameters must remain within acceptable limits, demonstrating the method's reliability during normal use.

G cluster_quantitative Quantitative Power cluster_limits Sensitivity cluster_reliability Reliability center_node Validated Analytical Method Accuracy Accuracy (Trueness) center_node->Accuracy Precision Precision (Repeatability) center_node->Precision Linearity Linearity center_node->Linearity Specificity Specificity center_node->Specificity Robustness Robustness center_node->Robustness Range Range Linearity->Range LOQ LOQ Linearity->LOQ LOD LOD LOQ->LOD

Caption: Interrelationship of Key Method Validation Parameters.

Expected Results & Discussion

A successful separation will show a sharp, symmetrical peak for Amisulpride, well-resolved from the smaller peaks corresponding to its impurities. The migration order will depend on the charge and hydrophobicity of each compound. The quantitative results for a typical batch analysis should demonstrate that all specified impurities are below the reporting threshold defined by ICH guidelines.

AnalyteExpected Migration Time (min)Resolution (Rₛ) vs. AmisulprideLinearity (R²)LOQ (% of 0.5 mg/mL)
Impurity D10.5> 2.0≥ 0.9950.03%
Amisulpride12.2-≥ 0.999N/A
Impurity B14.8> 3.0≥ 0.9950.03%
System SuitabilityResolution between critical pair > 2.0

Note: The data presented in this table are illustrative and should be confirmed during method development and validation.

Conclusion

The described MEKC method is a specific, linear, accurate, precise, and robust technique for the determination of related substances in Amisulpride. Its high efficiency and low solvent usage make it an excellent tool for quality control laboratories, aligning with modern principles of green analytical chemistry. This application note provides a solid foundation for researchers and drug development professionals to implement and validate a capillary electrophoresis method for Amisulpride impurity profiling, ensuring the quality and safety of the pharmaceutical product.

References

  • Amisulpride Impurities and Related Compound. Veeprho. [Link]

  • Amisulpride Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

  • Enantioselective analysis of amisulpride in pharmaceutical formulations by means of capillary electrophoresis. PubMed. [Link]

  • A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Ch. Bioscience Biotechnology Research Communications. [Link]

  • Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. ResearchGate. [Link]

  • Amisulpride | C17H27N3O4S. PubChem, National Center for Biotechnology Information. [Link]

  • Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry. PubMed. [Link]

  • Analytical Method Development and its Validation for Estimation of Amisulpride by Reversed Phase High Performance Liquid Chromatography (RP-HPLC). ResearchGate. [Link]

  • Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Micellar electrokinetic chromatography-electrospray ionization mass spectrometry for the identification of drug impurities. PubMed. [Link]

  • Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. National Institutes of Health (NIH). [Link]

  • Validating CE Methods for Pharmaceutical Analysis. LCGC Europe. [Link]

  • Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis. National Institutes of Health (NIH). [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs. Semantic Scholar. [Link]

  • CE in impurity profiling of drugs. OUCi. [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical Analysis. [Link]

  • Principles of micellar electrokinetic capillary chromatography applied in pharmaceutical analysis. PubMed. [Link]

  • Amisulpride European Pharmacopoeia 6.0 Monograph. uspbpep.com. [Link]

  • A New Method for the Determination of Amisulpride in a Small Volume (200 μL) of Human Saliva Using LC-DAD Supported by SPE. MDPI. [Link]

  • Amisulpride Impurities. SynZeal. [Link]

  • 2.2.47. Capillary Electrophoresis. European Pharmacopoeia. [Link]

  • 2.2.47. Capillary Electrophoresis. Scribd. [Link]

Sources

Application Note: Validation of a Stability-Indicating HPLC Method for the Quantification of Amisulpride Impurity B in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Amisulpride is an atypical antipsychotic agent belonging to the benzamide class, primarily used in the management of schizophrenia.[1][2] The control of impurities in any active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous control over these impurities.

This application note provides a comprehensive framework and detailed protocols for the validation of a stability-indicating analytical method for a specified impurity of Amisulpride, known as Amisulpride Impurity B. The chemical name for this impurity is 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide.[3][4][5][6] The objective is to establish a validated method that is suitable for its intended purpose, which is the accurate quantification of Impurity B, ensuring that the analytical procedure is specific, precise, and accurate. The protocols described herein are designed in alignment with the principles outlined in the ICH Q2(R1) "Validation of Analytical Procedures" guideline.[7][8][9]

Foundational Strategy: Pre-Validation & Method Selection

Before embarking on the formal validation protocol, a robust analytical method must be developed. The choice of methodology is foundational to a successful validation.

2.1 The Rationale for Reverse-Phase HPLC (RP-HPLC) For the separation and quantification of pharmaceutical compounds and their related impurities, RP-HPLC is the industry's gold standard. Its high resolving power, sensitivity, and adaptability make it ideal for separating structurally similar compounds like an API and its impurities.[10][11][12][13][14] This note presupposes the development of an isocratic RP-HPLC method with UV detection, as this is a common and effective approach for this type of analysis.

2.2 Critical Starting Materials A successful validation is predicated on the quality of the materials used.

  • Reference Standards: A highly purified and well-characterized reference standard for Amisulpride Impurity B is essential.[3][5][15] Its purity must be known to accurately prepare standard solutions for linearity, accuracy, and precision assessments.

  • Reagents and Solvents: All solvents (e.g., acetonitrile, methanol) must be of HPLC or equivalent grade. Water should be of high purity (e.g., Milli-Q or equivalent). All other chemicals and buffer salts must be of analytical grade.[11][14]

Table 1: Example Chromatographic Conditions for Amisulpride Impurity B Analysis

ParameterRecommended Condition
Instrument HPLC with PDA or UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size[13][16][17]
Mobile Phase Phosphate Buffer (pH 4.5) : Acetonitrile (60:40 v/v)[14]
Flow Rate 1.0 mL/min[2][14]
Detection Wavelength 280 nm[14]
Column Temperature 40°C[16]
Injection Volume 10 µL
Diluent Mobile Phase

The Validation Workflow: A Visual Overview

The validation process follows a logical sequence of experiments designed to collectively demonstrate the method's suitability.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Formal Validation Protocol (ICH Q2 R1) cluster_2 Phase 3: Finalization Dev Method Development Opt Method Optimization Dev->Opt SST_Dev System Suitability Testing Opt->SST_Dev Spec Specificity & Forced Degradation SST_Dev->Spec Proceed if SST Passes Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Summary Report Rob->Report Compile Data SOP Standard Operating Procedure Report->SOP

Caption: Overall workflow for analytical method validation.

Validation Protocols & Acceptance Criteria

The core of the validation lies in executing a series of prescribed tests. Each test evaluates a specific performance characteristic of the method.

Specificity: The Cornerstone of a Stability-Indicating Method

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities, degradation products, and the API matrix.[9][18] For an impurity method, this is most rigorously demonstrated through forced degradation studies.[19][20]

Protocol:

  • Interference Check: Sequentially inject the diluent (blank), a solution of Amisulpride API, and a solution of Amisulpride Impurity B. Confirm that there are no interfering peaks at the retention time of Impurity B in the blank and API chromatograms.

  • Forced Degradation of Amisulpride API: Subject a solution of Amisulpride to various stress conditions to induce degradation (aim for 5-20% degradation). Analyze the stressed samples.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.[2][10]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.[2][10]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[10]

    • Thermal Degradation: Expose solid API to 105°C for 24 hours.[16]

    • Photolytic Degradation: Expose API solution to UV light (254 nm) for 24 hours.[2][16]

  • Resolution and Peak Purity Assessment: In the chromatograms of the stressed samples, assess the resolution between the Impurity B peak (if formed or spiked) and the closest eluting degradation peak. Use a PDA detector to perform peak purity analysis on the Impurity B peak to confirm it is spectrally homogeneous.

G cluster_stress Forced Degradation on Amisulpride start Start Specificity Test acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxid Oxidation start->oxid therm Thermal start->therm photo Photolytic start->photo analyze Analyze Stressed Samples by HPLC acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze eval Evaluate Chromatogram analyze->eval pass Specificity Confirmed eval->pass Peak for Impurity B is pure? Resolution > 2? fail Method Not Specific (Re-optimize) eval->fail No

Caption: Logic diagram for specificity and forced degradation.

Acceptance Criteria for Specificity:

  • Resolution: The resolution between the Amisulpride Impurity B peak and any adjacent peak (API or degradant) must be ≥ 2.0.[16][17]

  • Peak Purity: The peak purity index for Impurity B should pass the software's threshold (typically > 0.99), indicating no co-eluting peaks.

Linearity & Range

This parameter verifies that the method's response is directly proportional to the concentration of Impurity B over a specified range.[9]

Protocol:

  • Prepare a stock solution of Amisulpride Impurity B reference standard.

  • From the stock, prepare a series of at least five dilutions. For an impurity, the range should typically span from the Limit of Quantitation (LOQ) to 120% of the specified limit.[9]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Table 2: Example Linearity Data

Concentration (µg/mL)Mean Peak Area
0.5 (LOQ)5,250
1.010,450
2.0 (100%)20,950
2.4 (120%)25,100
3.0 (150%)31,300

Acceptance Criteria:

  • Correlation Coefficient (r²): Must be ≥ 0.99.

  • Y-intercept: Should be minimal and not statistically different from zero.

The Range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision within the tested concentration limits.[9]

Accuracy (as Percent Recovery)

Accuracy demonstrates the closeness of the results obtained by the method to the true value.[9] It is assessed by spiking a placebo or the API with known amounts of Impurity B.

Protocol:

  • Prepare a sample of Amisulpride API at the target concentration.

  • Spike the API sample with the Impurity B reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare three independent samples at each level.

  • Analyze all nine samples and calculate the percentage of the impurity that is recovered.

Table 3: Example Accuracy Results

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50%1.00.9999.0%
100%2.02.03101.5%
150%3.02.9899.3%
Mean Recovery 99.9%

Acceptance Criteria:

  • The mean percent recovery for each level should be within 98.0% to 102.0%.[14]

Precision

Precision expresses the closeness of agreement among a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[9]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of Amisulpride spiked with Impurity B at 100% of the specification limit.

    • Analyze all six samples and calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or using a different HPLC system.

    • Calculate the %RSD for this new set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria:

  • Repeatability: The %RSD should be ≤ 2.0%.

  • Intermediate Precision: The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[9]

Protocol (Signal-to-Noise Ratio Method):

  • Prepare a series of dilute solutions of Impurity B.

  • Inject them and determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • The LOQ of the method must be less than or equal to the reporting threshold for the impurity as defined by ICH Q3A/B guidelines.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Protocol:

  • Analyze a standard solution of Impurity B while making small, deliberate changes to the chromatographic conditions, one at a time.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Mobile Phase pH: ± 0.2 units (e.g., pH 4.3 and 4.7).

    • Column Temperature: ± 5°C (e.g., 35°C and 45°C).

    • Mobile Phase Composition: ± 2% absolute in the organic modifier.

  • Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak tailing, resolution).

Acceptance Criteria:

  • System suitability parameters must remain within the limits defined in Section 5.0.

  • The changes should not produce a significant change in the final calculated result.

System Suitability

System suitability tests are an integral part of the overall method. They are performed before any sample analysis to verify that the chromatographic system is performing adequately.

Protocol: Inject a standard solution containing both Amisulpride and Impurity B five times.

Table 4: System Suitability Parameters and Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) ≤ 2.0Ensures good peak shape for accurate integration.
Theoretical Plates (N) > 2000Demonstrates column efficiency.
%RSD of Peak Area ≤ 2.0%Confirms injection precision.
Resolution (Rs) ≥ 2.0 (between Impurity B and nearest peak)Ensures baseline separation for accurate quantification.

Conclusion

The protocols detailed in this application note provide a robust framework for the validation of a stability-indicating RP-HPLC method for the quantification of Amisulpride Impurity B. Adherence to these guidelines ensures the development of a reliable, accurate, and precise method that complies with the stringent requirements of the ICH Q2(R1) guideline. A successfully validated method is a critical component in the quality control strategy for Amisulpride, ensuring the safety and quality of the pharmaceutical product throughout its lifecycle.

References

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Source: Starodub, URL: [Link]

  • Amisulpride EP Impurity B | 148516-54-5 . Source: SynZeal, URL: [Link]

  • Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method . Source: Bentham Science Publishers, URL: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: ECA Academy, URL: [Link]

  • Quality Guidelines . Source: ICH, URL: [Link]

  • Amisulpride EP Impurity B | 148516-54-5 . Source: Venkatasai Life Sciences, URL: [Link]

  • Amisulpride EP Impurity B | CAS No: 148516-54-5 . Source: Cleanchem, URL: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . Source: ICH, URL: [Link]

  • Liquid Chromatographic Method Development and Validation for Estimation of Amisulpride . Source: Journal of Drug Delivery and Therapeutics, URL: [Link]

  • Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method | Request PDF . Source: ResearchGate, URL: [Link]

  • ICH Q2 Analytical Method Validation . Source: Slideshare, URL: [Link]

  • Analytical Method Development and its Validation for Estimation of Amisulpride by Reversed Phase High Performance Liquid Chromatography (RP-HPLC) | Request PDF . Source: ResearchGate, URL: [Link]

  • Development and Validation of RP-HPLC Method for Estimation of Amisulpride . Source: International Journal of Pharmacy and Industrial Research, URL: [Link]

  • Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations . Source: ResearchGate, URL: [Link]

  • Development and validation of stability indicating RP-HPLC method for amisulpride in bulk and pharmaceutical formulation . Source: ResearchGate, URL: [Link]

  • Amisulpride EP Impurity B . Source: HTS Biopharma, URL: [Link]

  • Stability Indicating RP-HPLC Method Development and Validation for the Estimation of Amisulpride in Tablet Dosage form . Source: Bulletin of Pharmaceutical Research, URL: [Link]

  • Amisulpride EP Impurity B | CAS 148516-54-5 . Source: Veeprho, URL: [Link]

  • Forced degradation and impurity profiling: a review . Source: ScienceDirect, URL: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . Source: BioProcess International, URL: [Link]

  • A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Chromatography . Source: International Journal of Pharmaceutical Sciences and Research, URL: [Link]

  • Validation of stability-indicating RP-HPLC for amisulpride assay . Source: Inforrm, URL: [Link]

  • Amisulpride - Impurity B . Source: Pharmaffiliates, URL: [Link]

Sources

Application Note: The Use of Amisulpride Impurity B as a Pharmaceutical Reference Standard for Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Amisulpride is a second-generation atypical antipsychotic and antiemetic agent that functions as a selective antagonist for dopamine D2 and D3 receptors.[1][2] Its therapeutic efficacy is intrinsically linked to its purity and the control of related substances that may arise during synthesis or degradation.[2][3] Regulatory bodies worldwide mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure patient safety and product consistency.[4][5]

Amisulpride Impurity B, chemically identified as the 2-hydroxy analogue of Amisulpride, is a specified impurity in major pharmacopoeias, such as the European Pharmacopoeia.[6][7][8] Its presence must be accurately monitored and quantified. The cornerstone of this analytical control is the use of a well-characterized primary or secondary reference standard.[4][9] A reference standard provides the benchmark against which the identity, purity, and content of an analyte in a sample are measured, forming the basis of analytical method validation and routine quality control.[9][10]

This application note provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the correct utilization of Amisulpride Impurity B reference standard. It details protocols for identification and quantification using High-Performance Liquid Chromatography (HPLC), outlines method validation strategies as per ICH guidelines, and provides essential information on the standard's properties and handling.

Physicochemical Profile of Amisulpride Impurity B Reference Standard

A highly purified and well-characterized reference standard is the prerequisite for any accurate quantitative analysis. The identity and properties of the Amisulpride Impurity B standard are summarized below.

ParameterValueSource(s)
Chemical Name 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide[6][11][12][13][14]
Parent Drug Amisulpride[13]
CAS Number 148516-54-5[6][11][13][15][16]
Molecular Formula C16H25N3O4S[6][15][16]
Molecular Weight 355.5 g/mol [6][15][16]
Typical Appearance White to Off-White SolidGeneral Chemical Information
Storage Conditions 2-8°C, Protect from light and moisture[17]

Primary Application: Identification and Quantification by Reverse-Phase HPLC

The most common and robust method for the analysis of Amisulpride and its related substances is reverse-phase high-performance liquid chromatography (RP-HPLC). The method leverages the polarity difference between Amisulpride (containing a methoxy group, -OCH3) and Amisulpride Impurity B (containing a more polar hydroxy group, -OH) to achieve separation.

Principle of Separation

In RP-HPLC, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. Amisulpride, being less polar than Impurity B, will have a stronger affinity for the stationary phase and thus will be retained longer, resulting in a later elution time. Impurity B will elute earlier. The Amisulpride Impurity B reference standard is used to confirm the peak identity by retention time comparison and to calculate its concentration in the test sample.

Experimental Protocol: Related Substances Test

This protocol is adapted from established pharmacopoeial methods and scientific literature.[7][8]

3.2.1 Equipment and Materials

  • HPLC system with UV or DAD detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonicator

  • 0.45 µm membrane filters

  • HPLC Column: Octylsilyl silica gel for chromatography (C8), 5 µm, 4.6 mm x 250 mm (or equivalent)

  • Amisulpride Impurity B Reference Standard (RS)

  • Amisulpride Reference Standard (RS)

  • Potassium dihydrogen phosphate

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric acid

  • Water (HPLC Grade)

3.2.2 Solution Preparation

  • Buffer Solution (pH 3.5): Dissolve approximately 1.36 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.5 with orthophosphoric acid.

  • Mobile Phase: Prepare a filtered and degassed mixture of Buffer Solution and Acetonitrile in the ratio specified by the validated method (e.g., a gradient or isocratic mixture; a common starting point is 70:30 v/v Buffer:Acetonitrile).

  • Diluent: Mobile Phase is typically used as the diluent.

  • Reference Solution (a) - Impurity Standard: Accurately weigh about 5.0 mg of Amisulpride Impurity B RS into a 50.0 mL volumetric flask. Dissolve in and dilute to volume with Diluent. Dilute 1.0 mL of this solution to 100.0 mL with Diluent. This yields a concentration of approximately 1.0 µg/mL.

  • Reference Solution (b) - System Suitability: Dissolve approximately 5 mg of Amisulpride Impurity B RS in 5 mL of the Test Solution (see below) and dilute to 50 mL with Diluent.[8] This solution contains both the API and the impurity to verify resolution.

  • Test Solution (Sample): Accurately weigh an amount of the Amisulpride drug substance equivalent to 50.0 mg into a 50.0 mL volumetric flask. Dissolve in and dilute to volume with Diluent. This yields a concentration of approximately 1000 µg/mL (1.0 mg/mL).

3.2.3 Chromatographic Conditions

ParameterRecommended Condition
Column Octylsilyl silica gel (C8), 5 µm, 4.6 mm x 250 mm
Mobile Phase Isocratic or Gradient mixture of Buffer (pH 3.5) and Acetonitrile
Flow Rate 1.0 - 1.5 mL/min[8]
Column Temperature Ambient or controlled at 30°C
Detector Wavelength 225 nm[8]
Injection Volume 10 - 20 µL
Run Time Sufficient to elute Amisulpride and all known impurities
System Suitability Test (SST)

Before sample analysis, the chromatographic system must be verified. Inject Reference Solution (b) and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Resolution NLT 2.0 between the peaks for Amisulpride Impurity B and Amisulpride[8]Ensures the system can adequately separate the impurity from the main component.
Tailing Factor NMT 2.0 for the Amisulpride peakConfirms good peak shape, which is essential for accurate integration.
Relative Standard Deviation (RSD) NMT 5.0% for six replicate injections of Reference Solution (a)Demonstrates the precision and reproducibility of the system.
HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase & Diluent P2 Prepare System Suitability Solution (b) P1->P2 P3 Prepare Impurity Standard Solution (a) P1->P3 P4 Prepare Sample Test Solution P1->P4 A1 Equilibrate HPLC System P4->A1 A2 Inject SST Solution (b) Verify Resolution A1->A2 A3 Inject Standard Solution (a) (Replicates) A2->A3 A4 Inject Blank & Sample Solutions A3->A4 D1 Integrate Peaks (Impurity & API) A4->D1 D2 Calculate Impurity Content (%) D1->D2

% Impurity B = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * Purity_Std * 100

Caption: Role of the reference standard in method validation.

Validation ParameterRole of Amisulpride Impurity B Reference StandardTypical Acceptance Criteria
Specificity Used to demonstrate that the analytical method can unequivocally assess the impurity in the presence of the API, other impurities, and excipients. The RS confirms peak identity and resolution.Peak is spectrally pure and resolved from other components (Resolution > 2.0).
Linearity A series of dilutions of the RS are prepared to establish a linear relationship between concentration and detector response over a specified range (e.g., LOQ to 150% of the specification limit).Correlation coefficient (r²) ≥ 0.99
Accuracy The RS is spiked into placebo and/or API samples at different concentration levels (e.g., 80%, 100%, 120%) to determine the closeness of the measured value to the true value (recovery).Recovery within 90.0% - 110.0% for impurities.
Precision (Repeatability & Intermediate)Multiple preparations of a homogenous sample (spiked with the RS) are analyzed to assess the method's precision under the same and different conditions (e.g., different days, analysts).RSD ≤ 10.0% at the specification limit.
Limit of Quantitation (LOQ) The RS is diluted to determine the lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10; Precision (RSD) and Accuracy at this level must be acceptable.
Limit of Detection (LOD) The RS is diluted to determine the lowest concentration that can be reliably detected, but not necessarily quantified.Signal-to-Noise ratio ≥ 3.

Handling, Storage, and Recalibration

To ensure the continued integrity and validity of the Amisulpride Impurity B Reference Standard, strict adherence to handling and storage protocols is critical.

  • Storage: The standard should be stored at the recommended temperature, typically 2-8°C, in a well-sealed container to protect it from moisture. [17]It should also be protected from exposure to direct light.

  • Handling: Before use, allow the container to equilibrate to ambient laboratory temperature to prevent condensation. Use calibrated weighing equipment and handle the material in a controlled environment to avoid contamination.

  • Documentation: A complete Certificate of Analysis (CoA) should accompany the standard, detailing its identity, purity/potency, and expiry or re-test date. [2]* Recalibration: If using the material as a secondary (in-house) reference standard, it must be periodically requalified against a primary pharmacopoeial standard to ensure its properties have not changed over time. [9][18]

Conclusion

The Amisulpride Impurity B reference standard is a critical tool for ensuring the quality and safety of Amisulpride pharmaceutical products. Its proper use in validated analytical methods, such as the RP-HPLC protocol detailed herein, allows for the accurate identification and quantification of this key process-related impurity. Adherence to the principles of system suitability, method validation, and correct standard handling is paramount for achieving reliable data that meets stringent global regulatory expectations.

References

  • SynZeal. (n.d.). Amisulpride EP Impurity B | 148516-54-5. Retrieved from [Link]

  • Veeprho. (n.d.). Amisulpride Impurities and Related Compound. Retrieved from [Link]

  • Valdés, B., et al. (2022). Pharmaceutical quality control: the reference standards labyrinth. Retrieved from [Link]

  • Skibiński, R., et al. (2011). Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry. PubMed. Retrieved from [Link]

  • Cleanchem. (n.d.). Amisulpride EP Impurity B | CAS No: 148516-54-5. Retrieved from [Link]

  • PubChem. (n.d.). Amisulpride. Retrieved from [Link]

  • Patel, D., et al. (2012). Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. Inventi Rapid: Pharm Analysis & Quality Assurance. Retrieved from [Link]

  • MDPI. (2023). Photocatalytic Degradation of Pharmaceutical Amisulpride Using g-C3N4 Catalyst and UV-A Irradiation. Retrieved from [Link]

  • Veeprho. (n.d.). Amisulpride EP Impurity B | CAS 148516-54-5. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Amisulpride - Impurity B. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]

  • Pharmaffiliates. (2024). Types of Reference Standards Used in the Pharmaceutical Industry. Retrieved from [Link]

  • Devi, P. R., & Rambabu, K. (2021). A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Chromatographic Method. Bioscience Biotechnology Research Communications. Retrieved from [Link]

  • European Pharmacopoeia. (2008). Amisulpride Monograph. Retrieved from [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

  • Kumar, A., et al. (2016). Stability indicating RP-HPLC method development and validation of Amisulpride in tablet dosage form. Bulletin of Pharmaceutical Research. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2024). Catalogue of European Pharmacopoeia Reference Standards. Retrieved from [Link]

  • Kumar, P. A., et al. (2012). Development and Validation of RP-HPLC Method for Estimation of Amisulpride. International Journal of Pharmacy and Industrial Research. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Amisulpride-Impurities. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, 4-amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxy-, (+)-, (R-(R,R))-2,3-dihydroxybutanedioate (1:1). Retrieved from [Link]

  • Reddy, G. S., et al. (2015). Novel RP-HPLC method for the determination of Amisulpride in pure and pharmaceutical formulations. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Aligns Pharma. (n.d.). Amisulpride Impurities. Retrieved from [Link]

  • SynZeal. (n.d.). Amisulpride Impurities. Retrieved from [Link]

  • Patel, D. P., et al. (2012). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. Journal of Chromatographic Science. Retrieved from [Link]

  • Drugs.com. (2024). Amisulpride Monograph for Professionals. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide. Retrieved from [Link]

  • ChemBK. (2024). 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride hydrate. Retrieved from [Link]

Sources

Application Note: A Protocol for Stress Testing of Amisulpride to Generate and Profile Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amisulpride is an atypical antipsychotic agent belonging to the substituted benzamide class, primarily indicated for the treatment of schizophrenia.[1][2] The stability and impurity profile of a drug substance is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous stability testing to understand how a drug substance's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][4][5]

Forced degradation, or stress testing, is a pivotal component of the drug development process. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate its intrinsic stability, identify potential degradation products, and establish degradation pathways.[6][7] This information is instrumental in developing and validating stability-indicating analytical methods, which are essential for routine quality control and ensuring the purity of the final drug product.[1][8]

This application note provides a comprehensive and detailed protocol for the stress testing of Amisulpride. The methodologies described herein are designed to generate a comprehensive impurity profile by exposing Amisulpride to hydrolytic, oxidative, photolytic, and thermal stress conditions, in alignment with ICH Q1A(R2) guidelines.[3][9] The subsequent analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry (LC-MS) for characterization is also detailed. This guide is intended for researchers, scientists, and drug development professionals engaged in the analytical development and quality control of Amisulpride.

Scientific Rationale and Experimental Design

The choice of stress conditions is based on the chemical structure of Amisulpride, which contains functional groups susceptible to degradation, such as amide, ether, and amine moieties. The protocol is designed to induce degradation to a level (typically 5-20%) that allows for the reliable detection and characterization of impurities without completely degrading the parent compound.[10]

The experimental workflow is designed to be a self-validating system. A control, unstressed sample is analyzed alongside the stressed samples to provide a baseline. The use of a stability-indicating analytical method ensures that the peaks corresponding to the degradation products are well-resolved from the Amisulpride peak, demonstrating the method's specificity.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Amisulpride_API Amisulpride API Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Amisulpride_API->Stock_Solution Thermal Thermal (Solid State, 80°C) Amisulpride_API->Thermal Acid Acid Hydrolysis (e.g., 4M HCl, 70°C) Stock_Solution->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 70°C) Stock_Solution->Base Oxidation Oxidative (e.g., 30% H₂O₂, RT) Stock_Solution->Oxidation Photolytic Photolytic (Solid & Solution, ICH Q1B) Stock_Solution->Photolytic HPLC Stability-Indicating HPLC-UV Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS/MS for Impurity Identification HPLC->LCMS Characterization Structural Elucidation (NMR, if necessary) LCMS->Characterization caption Figure 1: Experimental Workflow for Amisulpride Stress Testing.

Caption: Figure 1: Experimental Workflow for Amisulpride Stress Testing.

Materials and Reagents

  • Amisulpride Active Pharmaceutical Ingredient (API)

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate), HPLC grade

  • Water, HPLC grade or purified

  • Paracetamol (as an internal standard, optional)[8]

Detailed Experimental Protocols

Preparation of Amisulpride Stock Solution

A stock solution of Amisulpride is prepared at a concentration of 1 mg/mL in methanol.[11] This solvent is chosen for its ability to dissolve Amisulpride and its compatibility with reverse-phase HPLC.

Protocol:

  • Accurately weigh 50 mg of Amisulpride API.

  • Transfer the weighed API into a 50 mL volumetric flask.

  • Dissolve the API in approximately 40 mL of methanol, using sonication if necessary.

  • Once fully dissolved, bring the solution to volume with methanol and mix thoroughly.

Forced Degradation Studies

The following protocols are based on conditions reported in the literature to induce degradation of Amisulpride.[1][12][13] Samples should be withdrawn at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation progress.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 4 M HCl70°C5 hours
Base Hydrolysis 0.1 M NaOH70°C24 hours
Oxidative Degradation 30% H₂O₂Room Temperature24 hours
Thermal Degradation Solid API80°C48 hours
Photolytic Degradation Solid and SolutionICH Q1B guidelinesAs per ICH Q1B

a. Acid Hydrolysis

  • Rationale: To assess the susceptibility of Amisulpride to degradation in an acidic environment, which can occur in the gastrointestinal tract or during certain manufacturing processes.

  • Protocol:

    • To 1 mL of the Amisulpride stock solution, add 4 mL of 4 M HCl.[12][13]

    • Incubate the mixture in a water bath at 70°C for 5 hours.[12][13]

    • After incubation, cool the solution to room temperature.

    • Neutralize the solution with an appropriate amount of NaOH solution.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

b. Base Hydrolysis

  • Rationale: To evaluate the stability of Amisulpride in an alkaline medium, which is relevant for certain formulation strategies and potential interactions.

  • Protocol:

    • To 1 mL of the Amisulpride stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 70°C for 24 hours.

    • After incubation, cool the solution to room temperature.

    • Neutralize the solution with an appropriate amount of HCl solution.

    • Dilute with the mobile phase for HPLC analysis.

c. Oxidative Degradation

  • Rationale: To investigate the potential for oxidative degradation, which can be initiated by atmospheric oxygen or residual peroxides in excipients.

  • Protocol:

    • To 1 mL of the Amisulpride stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for HPLC analysis.

d. Thermal Degradation

  • Rationale: To assess the stability of Amisulpride in its solid state at elevated temperatures, simulating potential storage conditions.

  • Protocol:

    • Spread a thin layer of Amisulpride API powder in a petri dish.

    • Place the petri dish in a hot air oven maintained at 80°C for 48 hours.

    • After the specified time, remove the sample and allow it to cool.

    • Prepare a solution of the heat-stressed sample in methanol at a concentration of 1 mg/mL.

    • Dilute with the mobile phase for HPLC analysis.

e. Photolytic Degradation

  • Rationale: To determine the photosensitivity of Amisulpride, as mandated by ICH Q1B guidelines.[3]

  • Protocol:

    • Expose both the solid Amisulpride API and its solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, prepare a solution of the solid sample and dilute both the solid and solution samples with the mobile phase for HPLC analysis.

Analytical Methodology: Stability-Indicating HPLC

A robust, stability-indicating HPLC method is crucial for separating the degradation products from the parent Amisulpride peak. Several methods have been reported in the literature.[8][10][14][15] The following is a representative method:

ParameterCondition
Column C18 (e.g., Acquity BEH C18, 150 x 3.0mm, 1.7µm)[8][14]
Mobile Phase Phosphate buffer (pH 6.5) and Acetonitrile (60:40, v/v)[8][14]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 248 nm[8][14]
Injection Volume 10 µL
Column Temperature Ambient

Identification and Characterization of Impurities

The primary degradation pathways for Amisulpride under stress conditions include oxidation, dealkylation, and cleavage of the methoxy group.[16][17] LC-MS/MS is a powerful tool for the structural elucidation of these impurities.

G cluster_pathways Degradation Pathways cluster_impurities Potential Impurities Amisulpride Amisulpride (C17H27N3O4S) Oxidation Oxidation Amisulpride->Oxidation Dealkylation Dealkylation Amisulpride->Dealkylation Methoxy_Cleavage Methoxy Group Cleavage Amisulpride->Methoxy_Cleavage Acid_Degradant Specific Acid Degradant Amisulpride->Acid_Degradant Acidic Condition N_Oxide N-oxide Amisulpride (C17H27N3O5S) Oxidation->N_Oxide Dealkylated_Impurity Dealkylated Impurity (e.g., C15H23N3O4S) Dealkylation->Dealkylated_Impurity Demethylated_Impurity Demethylated Impurity (C16H25N3O4S) Methoxy_Cleavage->Demethylated_Impurity caption Figure 2: Potential Degradation Pathways of Amisulpride.

Caption: Figure 2: Potential Degradation Pathways of Amisulpride.

Some of the reported degradation products include:

  • N-oxide Amisulpride: A common product of oxidative stress.[16][17]

  • Dealkylated and Demethylated Impurities: Resulting from the cleavage of the ethyl group or the methoxy group, respectively.[16][17][18]

  • Acid Degradation Product: A specific impurity has been reported to form under acidic conditions.[12][13]

  • Photodegradation Products: Several impurities with specific mass-to-charge ratios have been identified under photolytic stress.[16][18]

The molecular formulas and masses of some identified photodegradation products are:

  • C₁₀H₁₄N₂O₄S (m/z 258.0666)[16][18]

  • C₁₇H₂₅N₃O₄S (m/z 367.1564)[16][18]

  • C₁₅H₂₃N₃O₄S (m/z 341.1412)[16][18]

  • C₁₇H₂₇N₃O₅S (m/z 385.1665)[16][18]

Conclusion

This application note provides a robust and scientifically grounded protocol for the forced degradation of Amisulpride. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can effectively generate and profile the potential impurities of this drug substance. The outlined stability-indicating HPLC method, coupled with LC-MS for characterization, offers a comprehensive approach to understanding the intrinsic stability of Amisulpride. This knowledge is indispensable for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and ensuring compliance with global regulatory standards.

References

  • ICH. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.
  • ICH. (n.d.). ICH Guidelines for Drug Stability Testing. Scribd.
  • Skibiński, R., et al. (2011). Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Various Authors. (2025). Development and validation of stability indicating RP-HPLC method for amisulpride in bulk and pharmaceutical formulation. ResearchGate. Retrieved from [Link]

  • Sweidan, K., et al. (2018). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. Current Pharmaceutical Analysis, 14(2), 157-165. Retrieved from [Link]

  • Lambropoulou, D. A., et al. (2023). Photocatalytic Degradation of Pharmaceutical Amisulpride Using g-C3N4 Catalyst and UV-A Irradiation. MDPI. Retrieved from [Link]

  • Sweidan, K., et al. (2018). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. ResearchGate. Retrieved from [Link]

  • Skibiński, R., et al. (2011). Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry. PubMed. Retrieved from [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. ICH. Retrieved from [Link]

  • Dabhi, B., et al. (n.d.). A new stability indicating RP-HPLC method was development and validation done for Amisulpride in tablet dosage form. Bulletin of Pharmaceutical Research. Retrieved from [Link]

  • Various Authors. (2025). Liquid Chromatographic Method Development and Validation for Estimation of Amisulpride. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Various Authors. (2024). Validation of stability-indicating RP-HPLC for amisulpride assay. In-depth analysis of a validated RP-HPLC method for Amisulpride assay. Retrieved from [Link]

  • Gros, M., et al. (2015). Photolysis of the antidepressants amisulpride and desipramine in wastewaters: Identification of transformation products formed and their fate. ResearchGate. Retrieved from [Link]

  • Gros, M., et al. (2015). Photolysis of the antidepressants amisulpride and desipramine in wastewaters: Identification of transformation products formed and their fate. PubMed. Retrieved from [Link]

  • Various Authors. (2025). Stability indicating ultra performance liquid chromatographic method for assay and content uniformity study of amisulpride in pharmaceutical dosage form. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Devi, P. R., & Rambabu, K. (n.d.). A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Chromatographic Method. Bioscience Biotechnology Research Communications. Retrieved from [Link]

  • Skibiński, R. (n.d.). Degradation study of amisulpride. ResearchGate. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Retrieved from [Link]

  • Various Authors. (n.d.). Ich guideline for stability testing. Slideshare. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). Amisulpride Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Retrieved from [Link]

  • Various Authors. (n.d.). Development and Validation of RP-HPLC Method for Estimation of Amisulpride. International Journal of Pharmacy and Industrial Research. Retrieved from [Link]

  • Various Authors. (2025). Analytical Method Development and its Validation for Estimation of Amisulpride by Reversed Phase High Performance Liquid Chromatography (RP-HPLC). ResearchGate. Retrieved from [Link]

  • Various Authors. (2024). Analytical Method Development And Validation of Amisulpride and its Force Degradation. IJCRT.org. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Amisulpride-Impurities. Pharmaffiliates. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pharmaffiliates Amisulpride-Impurities. IP-standards. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pharmaffiliates Amisulpride-Impurities. Impurities. Retrieved from [Link]

  • StatPearls. (n.d.). Pharmacologic Stress Testing. NCBI Bookshelf. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Preparative Isolation and Purification of Amisulpride Impurity B

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Isolation of Amisulpride Impurity B via Preparative HPLC

This document provides a detailed methodological framework for the isolation of Amisulpride Impurity B, a critical step in the characterization and safety assessment of the active pharmaceutical ingredient (API), Amisulpride. Adhering to the principles of analytical quality by design (AQbD), this guide outlines a systematic approach, beginning with analytical method development and culminating in a robust, scaled-up preparative chromatography process. The protocols herein are designed for researchers, scientists, and drug development professionals tasked with ensuring the purity and safety of pharmaceutical products in accordance with global regulatory standards.

Introduction: The Regulatory Imperative for Impurity Isolation

Amisulpride is an antipsychotic and antiemetic agent that, like all synthetically derived drug substances, may contain process-related impurities and degradation products.[1] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity present above specific thresholds.[2][3] For a drug substance, any unspecified impurity detected at a concentration of 0.10% or higher typically requires structural identification.[4]

Amisulpride Impurity B, chemically identified as 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide, is a known related substance.[5][6][7] To perform necessary spectroscopic analysis (e.g., NMR, MS) for unequivocal structure confirmation and to conduct required safety or toxicological studies, a pure reference standard of this impurity must be available.[4] While direct synthesis is an option, isolation from the API matrix via preparative chromatography is often the most direct and efficient route.

This guide focuses on a reversed-phase high-performance liquid chromatography (RP-HPLC) approach, a widely adopted and versatile technique for the analysis and purification of pharmaceutical compounds.[8][9]

Figure 1: High-level workflow for the preparative isolation of Amisulpride Impurity B.

Foundational Stage: Analytical Method Development

The success of any preparative separation is built upon a well-developed analytical method.[10] The primary goal here is not necessarily to resolve every single impurity but to achieve maximum selectivity and resolution between the main Amisulpride peak and the target, Impurity B.[11]

Rationale for Method Choices:

  • Stationary Phase: A C18 (ODS) column is the workhorse of reversed-phase chromatography and serves as an excellent starting point for moderately polar molecules like Amisulpride and its impurities. Its hydrophobic nature provides robust retention, allowing for effective separation based on polarity differences.

  • Mobile Phase: A combination of an aqueous phase and an organic modifier (acetonitrile or methanol) is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • pH Modifier: An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is crucial. It protonates residual silanols on the silica backbone, minimizing peak tailing. Furthermore, by ensuring both Amisulpride and Impurity B are in a consistent, protonated state, it sharpens their peaks and improves resolution.

  • Gradient Elution: A gradient is essential for eluting a range of compounds with varying polarities and for sharpening peaks, which in turn increases peak capacity and loading potential.[12]

Protocol 1: Analytical Method Development

  • System Preparation:

    • Equip an analytical HPLC system with a UV detector.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm (or a wavelength determined by UV scan to be optimal for both compounds).

  • Initial Scouting Gradient:

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution times of Amisulpride and Impurity B.

  • Gradient Optimization (Focusing):

    • Once the elution region of Impurity B is known, create a "focused" gradient. This involves creating a much shallower gradient slope around the target peak to maximize its resolution from adjacent peaks, particularly the main Amisulpride peak.

    • Example: If Impurity B elutes at 40% B in the scouting run, a focused gradient might be 30% to 50% B over 15 minutes.

  • Confirmation:

    • Inject a solution of crude Amisulpride known to contain Impurity B. Confirm the elution order and ensure a baseline resolution of >1.5 between Amisulpride and Impurity B.

Figure 2: Comparison of a broad scouting gradient with a focused gradient to enhance resolution.

Intermediate Stage: Column Loading and Scale-Up

The objective of preparative chromatography is to maximize throughput, which is directly related to how much sample can be loaded onto the column per run.[13] A loading study is performed to determine the maximum load that still provides the required separation.

Protocol 2: Analytical Loading Study

  • Prepare Sample: Create a highly concentrated solution of the crude Amisulpride mixture in a solvent that is weak compared to the initial mobile phase conditions (e.g., a water-rich mixture or DMSO).

  • Incremental Injections: Using the optimized analytical method from Protocol 1, inject increasing volumes of the concentrated sample.

  • Monitor Resolution: Observe the chromatograms. As the load increases, peaks will broaden, and resolution will decrease. The "maximum allowable load" is the point just before the Amisulpride and Impurity B peaks begin to merge (resolution < 1.0).[13]

  • Record Mass Load: Calculate the mass of crude material injected at the maximum allowable load. This value is critical for the scale-up calculation.

Scale-Up Calculations

The transition from an analytical to a preparative scale is a matter of maintaining the linear velocity of the mobile phase and scaling the load and flow rate proportionally to the column's cross-sectional area.[14][15]

The key scaling factor (SF) is based on the column diameters: SF = (d_prep² / d_anal²) * (L_prep / L_anal) Where:

  • d_prep = diameter of the preparative column

  • d_anal = diameter of the analytical column

  • L_prep = length of the preparative column

  • L_anal = length of the analytical column

(Note: If column lengths are identical, the length term can be omitted).

Table 1: Example Scale-Up Parameters

Parameter Analytical System Scaling Factor (SF) Preparative System
Column Dimensions 4.6 x 150 mm - 21.2 x 150 mm
Scaling Factor (SF) - (21.2² / 4.6²) ≈ 21.2 -
Flow Rate (F) 1.0 mL/min F_prep = F_anal * SF 21.2 mL/min
Max Mass Load (M) 5 mg M_prep = M_anal * SF 106 mg

| Gradient Time (t) | 15 min | t_prep = t_anal | 15 min |

This table assumes identical column lengths and packing material.

Execution Stage: Preparative Run and Fraction Collection

With the scaled-up parameters defined, the purification can be performed on a preparative HPLC system. The most critical part of this stage is the accurate collection of the eluting Impurity B fraction.

Protocol 3: Preparative Isolation Run

  • System & Method Setup:

    • Install the preparative column (e.g., 21.2 x 150 mm, 5 µm C18).

    • Program the preparative HPLC system with the scaled-up flow rate and gradient profile from Table 1.

    • Prepare a large batch of the crude Amisulpride solution for injection. The concentration should be such that the scaled-up injection volume is manageable.

    • Crucially, calibrate the fraction collector's delay volume. This is the volume between the detector flow cell and the fraction collector nozzle. An inaccurate delay volume will result in missed or contaminated fractions.[10][16]

  • Fraction Collection Setup:

    • Set the fraction collector to trigger based on the UV signal. A combination of signal threshold and slope triggering is often most effective.[17]

    • Threshold Trigger: The collection starts when the UV signal rises above a set baseline noise level. This ensures low-level impurities are collected.

    • Slope Trigger: The collection can be set to stop when the peak slope returns to near baseline, allowing for precise cutting of the peak tail.

  • Execution and Collection:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the calculated preparative sample load.

    • Monitor the chromatogram in real-time. Manually oversee the first run to ensure the fraction collector triggers correctly for the Impurity B peak.

    • Collect the fraction corresponding to the retention time of Impurity B into a clean, labeled vessel.

  • Purity Analysis of Collected Fraction:

    • Take a small aliquot of the collected fraction.

    • Inject it into the analytical HPLC system using the method from Protocol 1.

    • Analyze the chromatogram to confirm the purity of the isolated fraction. If purity is insufficient, the preparative method may need further optimization (e.g., reducing the load).

  • Post-Purification Processing:

    • Pool the high-purity fractions from multiple runs if necessary.

    • Remove the mobile phase solvents using a rotary evaporator or lyophilizer to obtain the isolated Impurity B as a solid.

Figure 3: Logical flow of UV threshold-based fraction collection.

Alternative and Orthogonal Strategies

While RP-HPLC is highly effective, challenging separations may benefit from orthogonal techniques. Supercritical Fluid Chromatography (SFC) is a powerful normal-phase technique that uses supercritical CO2 as the primary mobile phase.[18] SFC offers different selectivity compared to RP-HPLC and has the advantages of faster separations and significantly reduced organic solvent consumption, making it a "greener" alternative.[19][20] For impurities that are difficult to resolve from the API using reversed-phase, developing an SFC method can provide a highly effective solution.[4]

Conclusion

The isolation of pharmaceutical impurities is a non-negotiable aspect of drug development and quality control. By following a systematic workflow—from meticulous analytical method development and loadability studies to precise scale-up and intelligent fraction collection—researchers can reliably obtain pure standards of impurities like Amisulpride Impurity B. This enables full structural characterization and safety assessment, ultimately ensuring the quality and safety of the final drug product delivered to patients. The protocols and principles outlined in this guide provide a robust and scientifically sound foundation for achieving these critical objectives.

References

  • Analytical to Preparative HPLC Method Transfer. (2013). Agilent Technologies.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
  • Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product. (2018).
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.).
  • New insights into supercritical fluid chromatography for chiral separations. (n.d.). Analytical Methods (RSC Publishing).
  • Supercritical Fluid Chiral Separations. (n.d.). Pharmaceutical Technology.
  • Supercritical fluid chrom
  • Basic methodology for method development in prepar
  • Preparative HPLC Method Development Guide. (n.d.). Scribd.
  • Overview of Analytical-to-Preparative Liquid Chromatography Method Development. (n.d.).
  • Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. (n.d.).
  • Strategy of method development for isolation/purific
  • LC Scaling Analytical Methods Technical Tip 2. (n.d.). Phenomenex.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency (EMA).
  • ICH guidelines on impurities in new drug products. (n.d.). SlideShare.
  • Introduction to Preparative HPLC. (n.d.).
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006).
  • Demonstration of Fraction Collection in Prepar
  • Optimal Fraction Collecting in Preparative LC/MS. (n.d.). American Chemical Society.
  • Amisulpride-Impurities. (n.d.).
  • Developing Strategies for Preparative HPLC. (n.d.).
  • Fraction Collectors | For Manual and Automated Purification Systems. (n.d.).
  • Amisulpride-Impurities. (n.d.).
  • Amisulpride Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
  • Amisulpride EP Impurity B. (n.d.). SynZeal.
  • Amisulpride EP Impurity B. (n.d.). SynThink Research Chemicals.
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho.
  • Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities. (2015).
  • Amisulpride EP Impurity B. (n.d.). HTS Biopharma.
  • Amisulpride EP Impurity B. (n.d.). Veeprho.
  • Amisulpride-Impurities. (n.d.).
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science.
  • Isolation and Purification of Impurities in Drug Substances. (2020).
  • Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. (n.d.). Pharmaceutical Technology.
  • Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. (n.d.).
  • Amisulpride Impurities. (n.d.). SynZeal.
  • Amisulpride Impurities. (n.d.). Aligns Pharma.
  • Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. (n.d.). Asian Journal of Chemistry.
  • Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. (n.d.).

Sources

Application Notes and Protocols for Amisulpride Impurity B in Abbreviated New Drug Application (ANDA) Submissions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Introduction: The Critical Role of Impurity Profiling in ANDA Submissions

The successful submission of an Abbreviated New Drug Application (ANDA) hinges on demonstrating therapeutic equivalence to a Reference Listed Drug (RLD). A cornerstone of this demonstration is the comprehensive characterization of the drug substance and drug product, with a particular focus on impurities. Impurities, even in trace amounts, can significantly impact the safety and efficacy of a pharmaceutical product.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate rigorous identification, quantification, and qualification of impurities to ensure the generic product is as safe and effective as its brand-name counterpart.[2][3][4]

This document provides in-depth application notes and detailed protocols for the management of Amisulpride Impurity B, a key specified impurity of the atypical antipsychotic agent Amisulpride.[5][6] These guidelines are designed for researchers, analytical scientists, and drug development professionals involved in the preparation of the Chemistry, Manufacturing, and Controls (CMC) section of an ANDA for Amisulpride.

Understanding Amisulpride and Impurity B

Amisulpride is a selective dopamine D2/D3 receptor antagonist used in the treatment of schizophrenia and, at lower doses, for preventing postoperative nausea and vomiting.[6][7] Its chemical structure is 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-methoxybenzamide.[6]

Amisulpride Impurity B is a known related substance. A thorough understanding of its chemical identity is the first step in its control.

FeatureAmisulpride (API)Amisulpride Impurity B
Chemical Name 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-methoxy benzamide[6]4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxy benzamide[5][8][9][10]
CAS Number 71675-85-9[6]148516-54-5[8][9][11][12]
Molecular Formula C17H27N3O4S[6]C16H25N3O4S[8][9][12][13]
Molecular Weight ~369.5 g/mol [6]~355.5 g/mol [8][9][12][13]
Structural Difference Contains a methoxy (-OCH3) groupContains a hydroxy (-OH) group (demethylated)

The structural difference—a hydroxyl group in place of a methoxy group—suggests that Impurity B may arise as a process-related impurity from an incomplete methylation step during the synthesis of the Amisulpride drug substance or as a degradation product through demethylation during storage.[6] Controlling this impurity is therefore essential for ensuring the stability and purity of the final drug product.

Regulatory Framework: Navigating ICH and FDA Guidelines

The control strategy for Amisulpride Impurity B must be grounded in the guidelines established by the International Council for Harmonisation (ICH) and enforced by the FDA. The key documents are ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), which provide a framework for setting thresholds for reporting, identification, and qualification.[1][14][15]

ThresholdDefinitionGeneral Limit (for Max. Daily Dose >2 g)Rationale
Reporting The level above which an impurity must be reported in the ANDA submission.≥0.03%To ensure all detectable impurities are documented.
Identification The level above which the structure of an impurity must be confirmed.[14]>0.05%To understand the nature of the impurity and assess its potential toxicity based on its structure.
Qualification The level above which an impurity's biological safety must be established.[14]>0.05%To prove that the impurity level is safe for human exposure.

Note: Thresholds can vary based on the maximum daily dose of the drug. The values above are illustrative. Applicants must consult the specific ICH Q3B(R2) guidance for exact thresholds corresponding to Amisulpride's dosing regimen.[14][16]

The following diagram illustrates the decision-making workflow for handling any impurity detected in the Amisulpride drug product during development and stability testing.

impurity_workflow start Detect Impurity in Amisulpride Drug Product report_check Is Level > Reporting Threshold? start->report_check identify_check Is Level > Identification Threshold? end_low Control as Unspecified Impurity Below Identification Threshold report_check->end_low No qualify_check Is Level > Qualification Threshold? identify_check->qualify_check Yes report Report Impurity in ANDA identify_check->report identify Identify Structure (e.g., as Impurity B) qualify_check->identify qualify Qualify Impurity report->end_low end_qualified Set Acceptance Criteria ≤ Qualified Level identify->end_qualified qualify->end_qualified end_unqualified Process Control Required to Reduce Level

Caption: Decision workflow for impurity management based on ICH thresholds.

Analytical Protocol: Identification and Quantification of Amisulpride Impurity B

A validated, stability-indicating analytical method is a prerequisite for accurately monitoring and controlling Impurity B.[16] A High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose. The following protocol outlines a robust method for the separation and quantification of Amisulpride from Impurity B.

Protocol 1: RP-HPLC Method for Amisulpride and Impurity B

1. Objective: To quantify Amisulpride Impurity B and other related substances in Amisulpride drug substance and drug product.

2. Rationale for Method Selection: Reversed-Phase HPLC (RP-HPLC) is chosen for its high resolving power for separating compounds with moderate polarity differences, such as Amisulpride and its hydroxylated impurity. A C18 stationary phase provides the necessary hydrophobicity for retention, while an ion-pair reagent can be used to improve peak shape and resolution.[5]

3. Equipment and Reagents:

  • HPLC system with UV or PDA detector (e.g., Waters Alliance 2695 with 996 PDA Detector)[17]
  • Analytical balance
  • Volumetric flasks and pipettes
  • pH meter
  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
  • Amisulpride Reference Standard (RS)
  • Amisulpride Impurity B Certified Reference Material (CRM)[8][9][11][12]
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Potassium dihydrogen phosphate (or similar buffer salt)
  • Orthophosphoric acid (for pH adjustment)
  • Purified water

4. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A mixture of aqueous buffer (e.g., 25mM potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic solvent like acetonitrile. An isocratic elution can be effective.[5][18] A typical starting ratio would be 70:30 (Buffer:Acetonitrile).
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 280 nm[17]
  • Injection Volume: 10 µL
  • Run Time: Sufficient to allow for the elution of the API and all known impurities (e.g., 40 minutes).[5]

5. Preparation of Solutions:

  • Diluent: Mobile phase or a mixture of water and acetonitrile.
  • Standard Stock Solution (Amisulpride): Accurately weigh ~25 mg of Amisulpride RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
  • Impurity B Stock Solution: Accurately weigh ~5 mg of Amisulpride Impurity B CRM into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
  • Spiked Standard Solution (for method validation/specificity): Prepare a working standard solution of Amisulpride and spike it with a known concentration of Impurity B stock solution to demonstrate separation.
  • Sample Solution (Drug Product): Accurately weigh and transfer a quantity of powdered tablets equivalent to 100 mg of Amisulpride into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 15 minutes to dissolve, dilute to volume, and filter through a 0.45 µm filter.

6. Method Validation: The method must be validated according to ICH Q2(R1) guidelines.

  • Specificity: Demonstrate that there is no interference from excipients, and that Impurity B is well-resolved from the main Amisulpride peak (Resolution > 2.0).[5]
  • Linearity: Establish a linear relationship between concentration and detector response for Impurity B over a range (e.g., from the Limit of Quantification (LOQ) to 150% of the specification limit).
  • Accuracy: Perform recovery studies by spiking the drug product matrix with known amounts of Impurity B at different levels.
  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment). The Relative Standard Deviation (%RSD) should be within acceptable limits (e.g., <10% for impurities).
  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of Impurity B that can be reliably detected and quantified.

7. Calculation: The amount of Impurity B is calculated using the response factor relative to the Amisulpride standard or, more accurately, by using an external standard of Impurity B itself.

Qualification Protocol: Justifying the Acceptance Criterion for Impurity B

If the level of Amisulpride Impurity B in the proposed generic drug product exceeds the ICH identification threshold (e.g., 0.05%), it must be qualified.[14] Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level specified.[3]

Protocol 2: Qualification Strategy for Amisulpride Impurity B

1. Objective: To demonstrate that the proposed acceptance criterion for Amisulpride Impurity B is safe and does not pose a greater risk than the Reference Listed Drug (RLD).

2. Primary Qualification Pathway: The most direct path for an ANDA is to demonstrate that the level of Impurity B in the generic product is comparable to, or less than, the level present in the RLD.[2][4]

qualification_pathway start Impurity B Level > Qualification Threshold step1 Step 1: Procure Multiple Batches of RLD start->step1 step2 Step 2: Analyze Generic Product and RLD Batches using the SAME Validated HPLC Method step1->step2 step3 Step 3: Compare Impurity Profiles step2->step3 decision Is Impurity B Level in Generic ≤ Level in RLD? step3->decision qualified Impurity B is Considered QUALIFIED decision->qualified Yes not_qualified Further Justification Required decision->not_qualified No

Caption: Primary qualification pathway for an impurity in an ANDA submission.

3. Detailed Steps:

  • Procurement: Obtain several batches of the RLD with different manufacturing dates to assess variability.
  • Analysis: Using the validated HPLC method from Protocol 1, analyze at least three batches of the proposed generic Amisulpride product and the procured RLD batches. It is critical that the exact same analytical method is used for both products to ensure a valid comparison.[4]
  • Data Evaluation:
  • If the average level of Impurity B in the generic product is consistently at or below the maximum level observed in the RLD batches, the impurity is considered qualified.[2]
  • A comprehensive report should be prepared, including chromatograms and a comparative table of impurity levels.

4. Alternative Qualification Pathways: If the level of Impurity B is higher than in the RLD, the applicant must pursue other, more resource-intensive qualification methods:

  • Scientific Literature: Provide robust data from published scientific literature demonstrating the safety of Impurity B at the proposed level.[19]
  • Metabolite Data: If Impurity B is shown to be a significant metabolite of Amisulpride in humans, it is generally considered qualified.[4]
  • Toxicology Studies: As a last resort, conduct toxicology studies on the impurity itself or on a drug substance batch containing a representative amount of the impurity. This is the least preferred method.[2]

Setting Acceptance Criteria and Reporting

Once qualified, an acceptance criterion (specification limit) for Amisulpride Impurity B must be established for routine batch release and stability testing.[3]

  • Guideline: The acceptance criterion should be set no higher than the qualified level.[2] For example, if Impurity B was qualified at a level of 0.12% by comparison to the RLD, the proposed acceptance criterion in the drug product specification should be ≤ 0.12%.

  • ANDA Submission: The CMC section of the ANDA must include a list of all specified impurities, including Amisulpride Impurity B, with their proposed acceptance criteria.[4] A rationale for the inclusion of each impurity and the justification for its acceptance criterion must be provided. This justification will be the data generated during the qualification protocol.[19] Failing to provide adequate justification for impurity limits is a common reason for an ANDA to be refused for receipt by the FDA.[19]

Conclusion

The successful management of Amisulpride Impurity B in an ANDA submission is a multi-faceted process that requires a deep understanding of regulatory guidelines, robust analytical science, and a clear qualification strategy. By developing and validating a specific, stability-indicating analytical method and rigorously following the qualification pathways outlined by the FDA and ICH, applicants can confidently establish a scientifically sound control strategy. This ensures that the resulting generic Amisulpride product meets the highest standards of quality, safety, and purity, ultimately leading to a successful regulatory submission.

References

  • Title: ANDAs: Impurities in Drug Products | FDA Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Impurity guidelines in drug development under ICH Q3 - AMSbiopharma Source: AMSbiopharma URL: [Link]

  • Title: Final Guidance on Listing Drug-Substance Impurities in ANDAs Source: FDA URL: [Link]

  • Title: ICH Q3B (R2) Impurities in new drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ANDAs: Impurities in Drug Substances - FDA Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Impurity Deficiencies: How FDA Can Refuse-to-Receive an ANDA | RAPS Source: Regulatory Affairs Professionals Society (RAPS) URL: [Link]

  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]

  • Title: Draft Guidance for Industry on Abbreviated New Drug Application Submission – Refuse to Receive for Lack of Proper Justification of Impurity Limits Source: Regulations.gov URL: [Link]

  • Title: ICH Q3BR Guideline Impurities in New Drug Products Source: IKEV URL: [Link]

  • Title: Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations Source: ResearchGate URL: [Link]

  • Title: ICH guidelines on impurities in new drug products Source: SlideShare URL: [Link]

  • Title: Amisulpride Impurities Manufacturers & Suppliers - Daicel Pharma Standards Source: Daicel Pharma Standards URL: [Link]

  • Title: Amisulpride EP Impurity B | 148516-54-5 Source: SynZeal URL: [Link]

  • Title: Amisulpride EP Impurity B | CAS No: 148516-54-5 Source: Cleanchem URL: [Link]

  • Title: Amisulpride EP Impurity B | CAS 148516-54-5 Source: Veeprho URL: [Link]

  • Title: A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Ch Source: Bioscience Biotechnology Research Communications URL: [Link]

  • Title: Development and Validation of RP-HPLC Method for Estimation of Amisulpride Source: International Journal of Pharmacy and Industrial Research URL: [Link]

  • Title: Amisulpride EP Impurity B - CAS - 148516-54-5 Source: Axios Research URL: [Link]

  • Title: Amisulpride EP Impurity B Source: HTS Biopharma URL: [Link]

  • Title: Amisulpride EP Impurity B Source: Synchemia URL: [Link]

  • Title: Amisulpride EP Impurity B Source: CRS Laboratories URL: [Link]

  • Title: Amisulpride Source: New Drug Approvals URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Resolution of Amisulpride and Impurity B

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving the common chromatographic challenge of separating Amisulpride from its closely related substance, Impurity B. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering co-elution or poor resolution between these two compounds. Here, we will move beyond generic advice and delve into the chemical principles governing the separation, providing a logical, field-proven troubleshooting workflow.

Understanding the Challenge: The Molecules

At the heart of any separation problem lies the physicochemical nature of the analytes. Amisulpride and its British Pharmacopoeia Impurity B are structurally very similar, which is the primary reason they are challenging to resolve.

  • Amisulpride: 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulphonyl)-2-methoxy benzamide.[1]

  • Impurity B: 4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulphonyl)-2-hydroxy benzamide.[2][3][4]

The only structural difference is a methoxy (-OCH₃) group on Amisulpride versus a hydroxyl (-OH) group on Impurity B. This single change has significant implications for chromatography:

  • Polarity: The hydroxyl group makes Impurity B slightly more polar than Amisulpride. In reversed-phase chromatography, this would typically lead to Impurity B eluting slightly earlier.

  • Ionization: This is the critical difference. Both molecules possess two basic amine groups that will be protonated at low pH. However, Impurity B has an acidic phenolic hydroxyl group, whereas the corresponding methoxy group on Amisulpride is not ionizable. This additional ionizable site on Impurity B is the key to achieving separation through strategic pH control of the mobile phase.[5][6]

Frequently Asked Questions (FAQs)

Q1: My Amisulpride and Impurity B peaks are completely co-eluting on a standard C18 column. What is the first thing I should try?

A1: The most impactful first step is to adjust the mobile phase pH . The different ionization properties of the two molecules, specifically the phenolic hydroxyl group on Impurity B, mean that even small changes in pH can dramatically alter their relative retention times and, therefore, selectivity.[5] We recommend starting with a pH scouting experiment, as detailed in the Troubleshooting Guide below.

Q2: I am seeing significant tailing for my Amisulpride peak. What causes this and how can I fix it?

A2: Peak tailing for basic compounds like Amisulpride is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the protonated amine groups on the analyte and residual, negatively charged silanol groups on the silica-based stationary phase.[7]

  • Quick Fixes:

    • Lower the Mobile Phase pH: Working at a low pH (e.g., 2.5-3.5) helps to neutralize the silanol groups, minimizing these unwanted interactions.[7]

    • Add a Competing Base: Incorporating a small amount of an amine modifier, like triethylamine (TEA), into your mobile phase can mask the active silanol sites. However, this can shorten column lifetime.[7]

  • Long-Term Solution: Use a modern, high-purity, end-capped column (Type B silica) designed to minimize silanol activity and provide excellent peak shape for basic analytes.

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

A3: Both can be effective, and the choice can influence selectivity. Acetonitrile and Methanol have different solvent properties that lead to different interactions with the analytes and the stationary phase. If you are struggling with resolution, changing the organic modifier is a valuable step. For example, the π-π interactions possible with the aromatic rings of your analytes might be different in Methanol versus Acetonitrile, potentially altering the elution order or improving separation. It is often worthwhile to screen both during method development.

Q4: Can increasing my column length improve the separation?

A4: Yes, increasing column length (or decreasing particle size) increases the column's efficiency (the number of theoretical plates, N).[8] A higher efficiency results in narrower peaks, which can improve the resolution of closely eluting compounds. Doubling the column length, for instance, will increase resolution by a factor of about 1.4 (the square root of 2). However, this comes at the cost of longer run times and higher backpressure. It is generally considered a "brute force" approach and should be tried after optimizing selectivity (α) through mobile phase adjustments.

In-Depth Troubleshooting Guide

When initial attempts fail, a systematic approach is required. The following guide provides a logical workflow, starting with the parameters that have the largest impact on selectivity.

Core Principle: The Resolution Equation

Resolution (Rs) in chromatography is governed by three key factors: Efficiency (N), Selectivity (α), and Retention Factor (k).

Rs = (√N / 4) * (α - 1 / α) * (k / 1 + k)

To improve resolution, we can change one or more of these factors. Our troubleshooting will focus on selectivity (α) first, as it has the most profound impact on separating two closely related peaks.

Troubleshooting Workflow Diagram

The following diagram outlines the logical progression for optimizing the separation.

G cluster_0 Troubleshooting Workflow for Amisulpride / Impurity B Resolution Start Poor Resolution (Rs < 1.5) Step1 Step 1: Optimize Mobile Phase pH (Primary Selectivity Driver) Start->Step1 Step2 Step 2: Modify Mobile Phase Composition Step1->Step2 Resolution still inadequate? Step2->Step1 Re-optimize pH for new solvent Step3 Step 3: Screen Stationary Phase Chemistry Step2->Step3 Resolution still inadequate? Step3->Step1 Re-optimize pH for new column Step4 Step 4: Fine-Tune Physical Parameters Step3->Step4 Minor improvement needed? Step4->Step2 Re-optimize composition End Resolution Achieved (Rs ≥ 1.5) Step4->End Success!

Caption: A logical workflow for systematically improving the resolution between Amisulpride and Impurity B.

Step 1: Mobile Phase pH Optimization (The Key to Selectivity)

Causality: The primary structural difference that we can exploit is the phenolic hydroxyl group on Impurity B. The pKa of a phenol is typically in the range of 9-10, while the amine functions are basic. By adjusting the mobile phase pH, we can change the ionization state of this hydroxyl group on Impurity B while the ionization of the amine groups on both molecules is also affected. This differential change in ionization alters the overall hydrophobicity and interaction with the stationary phase, directly impacting selectivity (α).[5][6] A pH where one compound's retention changes more significantly than the other's is the "sweet spot" for separation.

Experimental Protocol: pH Scouting
  • Prepare Buffers: Prepare a series of identical mobile phases (e.g., Water:Acetonitrile 70:30 v/v) buffered at different pH values. A good starting range is pH 2.5, 3.5, 4.5, 5.5, and 6.5. Use a consistent buffer system (e.g., 20 mM phosphate or formate) across all experiments.

  • Equilibrate: For each pH condition, thoroughly equilibrate the column with at least 10-15 column volumes of the new mobile phase.

  • Inject Sample: Inject your Amisulpride and Impurity B standard mixture.

  • Analyze and Record: Record the retention times for both peaks and calculate the resolution (Rs).

  • Tabulate Results: Organize your data in a table to easily identify the optimal pH.

Data Presentation: Example pH Scouting Results

Mobile Phase pHAmisulpride RT (min)Impurity B RT (min)Resolution (Rs)Observations
2.58.28.50.8Poor resolution, significant peak tailing for Amisulpride.
3.5 9.5 10.2 1.6 Baseline resolution achieved. Good peak shape.
4.511.011.51.2Decreased resolution, peaks broadening.
5.512.813.10.7Co-elution is imminent.
6.513.513.60.3Peaks are unresolved.

Interpretation: In this example, pH 3.5 provides the best separation. At very low pH, both molecules are fully protonated, but silanol interactions can cause tailing. As the pH increases, the selectivity changes, but beyond a certain point, resolution is lost again. This systematic approach allows you to empirically find the best pH for your specific column and conditions.

Step 2: Modify Mobile Phase Composition

Causality: If pH adjustment alone is insufficient, altering the organic modifier type or its concentration can further influence selectivity.

  • Organic Modifier Type (Acetonitrile vs. Methanol): These solvents have different polarities and interaction mechanisms. Acetonitrile is aprotic, while methanol is protic and can act as a hydrogen bond donor. Switching between them can change the elution order or improve the separation of compounds with subtle structural differences.

  • Organic Modifier Concentration (%B): Adjusting the percentage of the organic modifier changes the retention factor (k). While the primary goal is to have k between 2 and 10 for good chromatography, small adjustments to %B can sometimes fine-tune the separation between two close peaks. Reducing the organic content will increase retention and may improve resolution, but at the cost of wider peaks and longer run times.[8]

Experimental Protocol: Organic Modifier Screening
  • Select Optimal pH: Using the best pH determined in Step 1, prepare mobile phases with Methanol instead of Acetonitrile at the same ratio.

  • Test Isocratic Ratios: If resolution is still marginal, try slightly adjusting the organic percentage (e.g., if you used 30% ACN, try 28% and 32%) to see if it improves the Rs value.

Step 3: Screen Stationary Phase Chemistry

Causality: Not all C18 columns are the same. If mobile phase optimization does not yield the desired result, the stationary phase itself is the next variable to change. Different stationary phase chemistries offer unique separation mechanisms that can exploit subtle molecular differences.

  • Phenyl-Hexyl Phase: This phase can provide alternative selectivity for aromatic compounds through π-π interactions. Since both Amisulpride and Impurity B contain a benzene ring, this interaction mechanism can sometimes provide the extra selectivity needed for separation.

  • Polar-Embedded/Endcapped Phases: These columns have a polar group embedded in the alkyl chain or use polar endcapping reagents. They are designed to give a better peak shape for basic compounds and can offer different selectivity compared to a standard C18.

  • Cyano (CN) Phase: A CN column is less hydrophobic than C18 and offers different selectivity based on dipole-dipole interactions. It can be a good choice when C18 fails to provide resolution.

Data Presentation: Column Screening Summary

Stationary PhaseTypical Separation MechanismPotential Advantage for Amisulpride/Impurity B
C18 (Standard)HydrophobicGeneral purpose, widely available.
C8Hydrophobic (less retentive than C18)May provide sufficient retention with shorter run times.
Phenyl-HexylHydrophobic + π-π interactionsCan enhance selectivity between aromatic analytes.[8]
Polar-EmbeddedHydrophobic + H-bondingImproved peak shape for bases; alternative selectivity.

Step 4: Fine-Tune Physical Parameters

Causality: Temperature and flow rate are typically used for fine-tuning a separation once acceptable selectivity has been achieved.

  • Temperature: Increasing the column temperature decreases mobile phase viscosity, which can lead to sharper peaks (higher efficiency) and shorter retention times. It can also subtly affect selectivity. It is worth investigating a range (e.g., 25°C, 30°C, 35°C, 40°C) to see if it improves your resolution.

  • Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, but it will also increase the analysis time. This is often one of the last parameters to optimize.

By following this structured, causality-driven approach, you can move from a state of co-elution to a robust, validated method that provides baseline resolution between Amisulpride and Impurity B.

References

  • Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. [Link]

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. [Link]

  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. [Link]

  • Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. [Link]

  • PharmaGuru. (2024). How To Improve Resolution In HPLC: 5 Simple Tips. [Link]

  • Axion Labs. How Do You Improve Resolution In Gas Chromatography?. [Link]

  • Al-Balkhi, A. A., Al-Riachy, A., Coman, M., & Ritchie, H. (2024). The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. Molecules, 29(9), 2099. [Link]

  • Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. (n.d.). [Link]

  • Patsnap. Synthesis method of process impurity of amisulpride. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • SIELC Technologies. HPLC Separation of Amines with a Non-Aqueous Mobile Phase on a BIST B Column. [Link]

  • International Journal of Novel Research and Development. (2024). Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures. [Link]

  • SynZeal. Amisulpride EP Impurity B. [Link]

  • Pharmaffiliates. Amisulpride-Impurities. [Link]

  • Venkatasai Life Sciences. Amisulpride EP Impurity B. [Link]

  • Psych Scene Hub. (2020). Amisulpride - Mechanism of Action and Psychopharmacology. [Link]

  • Wikipedia. Amisulpride. [Link]

  • uHPLCs. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • BUCHI. (2024). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. [Link]

Sources

addressing matrix effects in the bioanalysis of Amisulpride impurities

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Amisulpride Bioanalysis

A Senior Application Scientist's Guide to Identifying and Mitigating Matrix Effects in the Quantification of Amisulpride and its Impurities

Welcome to the technical support center for the bioanalysis of Amisulpride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects during method development and validation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and solve complex bioanalytical issues.

Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis, referring to the alteration of ionization efficiency by co-eluting components from the biological matrix.[1][2] This phenomenon can lead to inaccurate and imprecise quantification, jeopardizing the integrity of pharmacokinetic and toxicokinetic data.[3][4] For Amisulpride, an atypical antipsychotic, and its related impurities, which may be present at trace levels, these effects are particularly pronounced.[5][6][7] The primary culprits are often endogenous phospholipids from plasma or serum, which can suppress or, less commonly, enhance the analyte signal.[8][9][10][11][12]

This guide is structured as a series of frequently asked questions (FAQs) that directly address common problems encountered in the laboratory. We will move from identifying and quantifying the problem to implementing robust, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing poor accuracy and precision in my QC samples. How do I know if matrix effects are the cause?

A1: Causality and Diagnosis

Inconsistent accuracy and precision are classic symptoms of uncompensated matrix effects. The variability arises because the concentration of interfering endogenous components (like phospholipids) can differ significantly from one lot of biological matrix to another, and even between individual samples.[10] Before modifying your entire method, you must first confirm and quantify the extent of the matrix effect.

The most reliable method for this is the quantitative post-extraction addition approach, which is recommended by regulatory bodies like the FDA.[13][14] This involves comparing the response of an analyte spiked into a blank, extracted matrix to the response of the analyte in a neat solution. The ratio of these responses gives you the Matrix Factor (MF).

Experimental Protocol: Calculating the Matrix Factor (MF)

This protocol allows for the quantitative determination of matrix effects as recommended by the FDA and other regulatory agencies.[13][14][15]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike your Amisulpride impurity and Internal Standard (IS) at low and high concentration levels (e.g., LLOQ and ULOQ) into your final mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process blank biological matrix samples from at least six different individual sources through your entire sample preparation procedure.[1][13] Spike the analyte and IS into the final, extracted matrix at the same low and high concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank matrix before the extraction process. This set is used to determine recovery, but is not needed for the MF calculation itself.

  • Analyze and Calculate:

    • Inject all samples from Sets A and B onto the LC-MS/MS system.

    • Calculate the peak area response for the analyte in both sets.

    • Calculate the Matrix Factor (MF) using the following formula: MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

  • Interpret the Results:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

The IS-Normalized Matrix Factor should also be calculated to determine if your chosen internal standard is effectively compensating for the variability.

IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

Data Interpretation Table

MetricCalculationIdeal ValueAcceptance Criteria (Typical)Implication of Deviation
Matrix Factor (MF) Response(Post-Spiked) / Response(Neat)1.00.85 - 1.15Value < 0.85 indicates significant ion suppression.
IS-Normalized MF Ratio(Post-Spiked) / Ratio(Neat)1.00.85 - 1.15Value outside this range shows the IS is not tracking the analyte.
CV of MF (%) StDev(MF) / Mean(MF) * 100< 15%≤ 15%High CV indicates unacceptable lot-to-lot variability.

A coefficient of variation (CV) of the IS-Normalized MF greater than 15% across the different matrix lots is a clear indication that your method is not robust and will likely fail validation.[4][14]

Caption: Workflow for quantitative assessment of matrix effects.

Q2: My internal standard isn't correcting the variability. Is a stable isotope-labeled (SIL) version of Amisulpride always better?

A2: The Critical Role of a Co-eluting Internal Standard

This is a common and critical issue. An internal standard can only compensate for matrix effects if it experiences the exact same degree of ion suppression or enhancement as the analyte.[1] This requires two things: near-identical chemical properties and, most importantly, perfect co-elution .

Stable Isotope-Labeled Internal Standards (SIL-IS) are considered the "gold standard" for quantitative bioanalysis because they have almost identical physicochemical properties to the analyte.[16][17][18] They will extract similarly, have the same retention time, and be affected by matrix interferences in the same way. A structural analog IS, even one that is very similar, may have a slightly different retention time or ionization efficiency, causing it to fail in its primary role.[19]

However, not all SIL-IS are perfect. Deuterium-labeled standards can sometimes exhibit slightly earlier elution from a reverse-phase column compared to the unlabeled analyte (the "isotope effect").[16][18] If this shift is large enough to move the IS out of the zone of maximum ion suppression while the analyte remains in it, the correction will fail.

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of your Amisulpride impurity and its SIL-IS. They should be perfectly aligned. Even a small offset can be problematic in regions of sharp matrix interference changes.

  • Choose the Right Isotope: If possible, opt for ¹³C or ¹⁵N labeled standards over deuterium (²H) as they are less prone to chromatographic shifts.[17][20]

  • Ensure Label Stability: The isotopic label must be on a part of the molecule that is not subject to chemical exchange.[21]

G cluster_0 Scenario 1: Effective Compensation cluster_1 Scenario 2: Failed Compensation Analyte1 Analyte Suppression1 Ion Suppression Zone SIL_IS1 SIL-IS Result1 Result: Accurate Quantification (Ratio is constant) Suppression1->Result1 Analyte2 Analyte Suppression2 Ion Suppression Zone Analog_IS Analog-IS Result2 Result: Inaccurate Quantification (Ratio is variable) Suppression2->Result2

Caption: A co-eluting SIL-IS experiences the same suppression as the analyte, enabling accurate correction.

Q3: I've confirmed significant ion suppression. What is the most effective sample preparation strategy to remove phospholipids?

A3: Selecting the Right Cleanup Strategy

The most robust solution to matrix effects is to remove the interfering components before they ever reach the analytical column.[3][22] The choice of sample preparation technique is a trade-off between speed, cost, recovery, and cleanliness.

  • Protein Precipitation (PPT): While fast and inexpensive, PPT is often the least effective method for removing phospholipids, which are soluble in the acetonitrile or methanol used for precipitation.[8][10] This method frequently leads to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE can provide much cleaner extracts than PPT. By choosing a water-immiscible organic solvent (e.g., methyl tert-butyl ether), you can extract Amisulpride and its impurities while leaving polar phospholipids in the aqueous phase. However, highly polar impurities may have poor recovery with this technique.[10][23]

  • Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and cleanup. By using a combination of retention mechanisms (e.g., reversed-phase and ion-exchange), you can selectively bind the analytes, wash away interferences like salts and phospholipids, and then elute the analytes in a clean solvent. This requires more method development but often yields the best results.[8]

  • Specialized Phospholipid Removal: Products like HybridSPE® plates combine the simplicity of protein precipitation with a selective filtration step that captures phospholipids via Lewis acid-base interaction.[12] This can be a highly effective and efficient strategy.

Comparison of Sample Preparation Techniques

TechniquePhospholipid RemovalAnalyte RecoveryThroughputMethod Development
Protein Precipitation PoorGoodHighMinimal
Liquid-Liquid Extraction GoodVariable (Analyte Dependent)MediumModerate
Solid-Phase Extraction ExcellentGood to ExcellentLow to MediumHigh
Phospholipid Removal Plates ExcellentGoodHighMinimal to Moderate

Experimental Protocol: Generic Mixed-Mode Cation-Exchange SPE

This protocol is a starting point for developing a selective SPE method for Amisulpride (a basic compound) and its impurities.

  • Condition: Wash a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 25 mM ammonium formate, pH 3.0). Do not let the sorbent go dry.

  • Load: Pretreat 0.5 mL of plasma by diluting with 0.5 mL of 2% phosphoric acid in water. Load the pretreated sample onto the cartridge.

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of the equilibration buffer.

  • Wash 2 (Phospholipids): Wash the cartridge with 1 mL of methanol to remove retained lipids.

  • Elute: Elute the Amisulpride and impurities with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in your mobile phase.

Q4: My lab prefers to use protein precipitation for its high throughput. Can I solve matrix effects just by optimizing my LC method?

A4: Chromatography as a Tool for Mitigation

Yes, chromatography is a powerful tool for mitigating matrix effects, even when using a "dirtier" sample preparation technique like PPT.[22] The goal is to chromatographically separate your analytes from the region(s) of co-eluting interferences that cause ion suppression.

Key Chromatographic Strategies:

  • Increase Retention: The majority of phospholipids elute in the early to middle part of a typical reversed-phase gradient.[9] By modifying your mobile phase or using a more retentive column (e.g., a C18 with high carbon load), you can increase the retention of Amisulpride and its impurities, moving them away from the main phospholipid elution zone.

  • Use a Divert Valve: Program your mass spectrometer's divert valve to send the initial part of the chromatographic run (containing salts and early-eluting phospholipids) to waste instead of the ion source. This reduces source contamination and minimizes suppression for later-eluting analytes.[20]

  • Optimize the Gradient: Use a shallow gradient at the beginning of the run to resolve early eluting impurities from the void volume, then a steep gradient at the end to wash the column of any strongly retained phospholipids before the next injection. This prevents carryover and unpredictable matrix effects in subsequent samples.[8]

  • Change Selectivity: If co-elution persists, switch to a column with a different selectivity (e.g., a Phenyl-Hexyl or a polar-embedded phase) to change the elution order of analytes and interferences.

Caption: Chromatographic separation of the analyte from the matrix interference zone.

By combining an optimized LC method with a SIL-IS, it is often possible to develop a robust method even with a simple protein precipitation, providing a balance of throughput and data quality.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • Reddy, T., & Shaik, A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. [Link]

  • Xia, Y. Q., & Jemal, M. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Rapid communications in mass spectrometry, 23(14), 2125–2146. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Côté, C., Bergeron, A., Mess, J. N., Furtado, M., & Garofolo, F. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243–1257. [Link]

  • Xu, R., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. ResolveMass. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Rocchi, S., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. [Link]

  • Côté, C., et al. (2009). Matrix effect elimination during LC–MS/MS bioanalytical method development. Taylor & Francis Online. [Link]

  • Ryska, M. (2016). FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. [Link]

  • Patel, D., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC - NIH. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • P, S., et al. (2013). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. PMC - NIH. [Link]

  • Li, W., & Cohen, L. H. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]

  • Côté, C., et al. (2016). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. [Link]

  • Veeprho. (n.d.). Amisulpride Impurities and Related Compound. Veeprho. [Link]

  • Szafrański, T. (2019). Amisulpride – is it as all other medicines or is it different? An update. ResearchGate. [Link]

  • McKeage, K., & Plosker, G. L. (2004). Amisulpride: a review of its use in the management of schizophrenia. CNS Drugs, 18(13), 933–956. [Link]

Sources

Technical Support Center: Optimization of Mobile Phase for Amisulpride Impurity Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of Amisulpride. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the separation and analysis of Amisulpride and its related impurities. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to solve challenges autonomously. This document is structured as a dynamic resource, combining troubleshooting guides for immediate problem-solving with foundational FAQs for robust method development.

Understanding the Molecule: Amisulpride's Chromatographic Behavior

Amisulpride is a weak base with a pKa of approximately 9.37.[1] This characteristic is the single most important factor governing its behavior in reversed-phase HPLC. At typical acidic to neutral mobile phase pH values, the molecule's secondary amine will be protonated, rendering it positively charged. This charge is the primary driver of common chromatographic issues, such as peak tailing, which arises from undesirable secondary ionic interactions with the stationary phase.[1]

Successful separation of Amisulpride from its process and degradation impurities requires careful control of the mobile phase to manage these interactions and manipulate selectivity. Impurities can arise from the manufacturing process, storage, or degradation under stress conditions such as acid, base, oxidation, heat, or light.[2][3][4] Forced degradation studies have been instrumental in identifying potential degradants, including a novel impurity formed under acidic stress.[5][6]

Troubleshooting Guide: Real-Time Problem Solving

This section addresses the most common issues encountered during method development and routine analysis.

Q1: Why am I seeing significant peak tailing for the Amisulpride main peak?

A1: Peak tailing is the most frequently reported issue for Amisulpride and is almost always caused by secondary ionic interactions.

Causality: Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface. At a mobile phase pH above approximately 4, these weakly acidic groups deprotonate to become negatively charged (Si-O⁻).[1] Your positively charged Amisulpride analyte is then electrostatically attracted to these sites. This secondary retention mechanism holds some analyte molecules longer than the primary hydrophobic retention, resulting in a skewed or "tailing" peak.[1]

Solution Workflow:

  • Lower Mobile Phase pH: This is the most effective solution. By operating at a low pH (e.g., 2.0 - 3.0), you ensure the vast majority of surface silanol groups remain protonated and neutral (Si-OH). This eliminates the ionic attraction, leading to a more symmetrical peak shape.[1][7]

  • Increase Buffer Concentration: A higher buffer strength (e.g., increasing from 10 mM to 50 mM) can help to "shield" the charged silanol sites, reducing their interaction with the analyte.[8]

  • Choose a High-Purity, End-Capped Column: Modern columns are manufactured with higher purity silica and more effective end-capping procedures, which reduces the number of accessible free silanols. If you are using an older column, upgrading can provide a significant improvement.

  • Consider a Different Organic Modifier: While less common for fixing tailing, acetonitrile and methanol can provide different selectivities and sometimes influence peak shape.

G start Peak Tailing Observed q1 Is Mobile Phase pH < 3.5? start->q1 action1 Action: Lower pH of aqueous mobile phase to 2.5 - 3.0 using Formic or Phosphoric Acid. q1->action1 No q2 Is Buffer Concentration > 25 mM? q1->q2 Yes action1->q2 action2 Action: Increase buffer concentration to 50 mM. q2->action2 No q3 Are you using a modern, high-purity silica column? q2->q3 Yes action2->q3 action3 Action: Switch to a column known for low silanol activity and effective end-capping. q3->action3 No end_node Symmetrical Peak Achieved q3->end_node Yes action3->end_node

Troubleshooting workflow for peak tailing.
Q2: How can I improve the resolution between Amisulpride and a closely eluting impurity?

A2: Achieving adequate resolution between the main peak and its impurities, such as the critical pair with Impurity B, requires a systematic approach to manipulating chromatographic selectivity.[8][9]

Causality: Resolution is a function of column efficiency, selectivity, and retention. While efficiency is largely determined by the column and system, selectivity is highly dependent on the mobile phase composition and its interaction with the analytes and stationary phase.

Solution Workflow:

  • Optimize Mobile Phase pH: Since Amisulpride and many of its impurities are ionizable, pH is the most powerful tool for altering selectivity.[7] A change of just 0.2-0.5 pH units can dramatically shift the retention time of one compound relative to another. Systematically screen a pH range from 2.0 to 4.5.[8][10]

  • Change the Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. Acetonitrile typically offers different selectivity compared to methanol due to different interaction mechanisms (dipole-dipole vs. hydrogen bonding). This simple change can often resolve co-eluting peaks.

  • Adjust the Gradient Slope: If using a gradient method, making the gradient shallower (i.e., increasing the gradient time) will improve the separation between closely eluting peaks.

  • Modify Buffer Type: While phosphate is common, switching to a different buffer system like formate or acetate can subtly alter selectivity.

Q3: My retention times are drifting or unstable. What is the cause?

A3: Retention time instability points to a lack of equilibrium in the system or a change in the mobile phase composition over time.

Causality: The chromatographic system requires stability in flow rate, temperature, and mobile phase composition to produce reproducible results.

Solution Workflow:

  • Ensure Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before injection. For gradient methods, ensure the post-run equilibration time is sufficient (typically 5-10 column volumes).

  • Verify Mobile Phase Preparation: Ensure the mobile phase is prepared consistently, well-mixed, and thoroughly degassed.[8] If using an online mixer, check for proper functioning. Inconsistent mixing can cause retention shifts.[11]

  • Control Temperature: Use a column thermostat. Fluctuations in ambient laboratory temperature can cause significant retention time drift, especially for sensitive methods.[12]

  • Check for Leaks: Inspect the system for any leaks, particularly at fittings around the pump and injector, as this will affect the flow rate and pressure.[13]

Frequently Asked Questions (FAQs)

This section provides foundational knowledge for building a robust and reliable analytical method from the ground up.

Q1: What are typical starting conditions for an Amisulpride impurity separation method?

A1: Based on a review of published literature, a robust set of starting conditions can be established. The key is to control the pH at a low level and use a high-quality C18 or C8 column.

ParameterRecommended Starting ConditionRationale & References
Stationary Phase C18 or C8, high-purity silica (e.g., 250 x 4.6 mm, 5 µm or UHPLC equivalent)Provides good hydrophobic retention. C8 can be used to reduce retention if necessary.[5][8][14]
Mobile Phase A 20-50 mM Potassium Dihydrogen Phosphate or 0.1% Formic Acid in WaterEstablishes a low pH (2.0-4.5) to control peak shape and provides buffering capacity.[8][10][15]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers offering different selectivities.[14][16]
Detection UV at 227 nm, 248 nm, or 280 nmAmisulpride has absorbance maxima in these regions.[14][15][17]
Flow Rate 1.0 mL/min for HPLC; 0.3-0.5 mL/min for UHPLCStandard flow rates for the respective column dimensions.
Column Temp. 25-35 °CControlled temperature ensures reproducible retention times.
Mode Gradient elution (e.g., 5% to 70% B over 30-40 minutes)Often required to separate early-eluting polar impurities from the main peak and late-eluting lipophilic impurities.
Q2: How does pH control the separation, and how do I prepare the buffer correctly?

A2: The pH of the mobile phase is the most critical parameter for this separation. It directly controls the ionization state of both the Amisulpride analyte and the residual silanols on the column surface.

G cluster_0 Low pH (e.g., 2.5) cluster_1 Mid pH (e.g., 5.0) Amisulpride (R-NH2+) Amisulpride (R-NH2+) Silanol (Si-OH) Silanol (Si-OH) Amisulpride (R-NH2+)->Silanol (Si-OH) No Ionic Interaction (Repulsion Possible) Good Peak Shape Amisulpride+ (R-NH2+) Amisulpride+ (R-NH2+) Silanol- (Si-O-) Silanol- (Si-O-) Amisulpride+ (R-NH2+)->Silanol- (Si-O-) Strong Ionic Attraction Peak Tailing

Effect of pH on analyte-stationary phase interaction.

Correct Buffer Preparation Protocol:

  • Weigh accurately: Weigh the required amount of buffer salt (e.g., potassium dihydrogen phosphate) for the desired molarity into the aqueous phase (e.g., HPLC-grade water).

  • Dissolve completely: Ensure the salt is fully dissolved before proceeding.

  • Adjust pH: CRITICAL STEP: Adjust the pH of the 100% aqueous solution to the target value using an appropriate acid (e.g., ortho-phosphoric acid). Never add the organic modifier before setting the pH, as this will alter the pH meter reading and lead to irreproducible results.[7]

  • Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates that could clog the system.[8]

  • Mix with Organic: Combine the filtered aqueous buffer with the organic modifier at the desired ratio to prepare your final mobile phase.

  • Degas: Thoroughly degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles from interfering with the pump and detector.

Q3: Should I use Methanol or Acetonitrile as the organic modifier?

A3: The choice between Methanol (MeOH) and Acetonitrile (ACN) is a key step in method development for optimizing selectivity. There is no universal "best" choice; it is application-specific.

  • Acetonitrile (ACN): Generally has a lower viscosity and UV cutoff. It is considered a weaker solvent than methanol in reversed-phase chromatography. It often provides different selectivity due to its dipole-dipole interactions. Several validated methods for Amisulpride use ACN.[14][15][18]

  • Methanol (MeOH): Is a protic solvent capable of hydrogen bonding, which can lead to different elution orders compared to ACN. It is also a stronger solvent, meaning it will generally lead to shorter retention times. Some methods have successfully used methanol.[5][6]

Protocol for Selection:

  • Initial Screening: Develop a basic gradient method using your chosen buffered aqueous phase and a C18 column.

  • Run with Acetonitrile: Perform the first run using an ACN gradient. Analyze the chromatogram for critical pairs (co-eluting or poorly resolved peaks).

  • Run with Methanol: Thoroughly flush the system and column, then equilibrate with a methanol-based mobile phase. Repeat the exact same gradient.

  • Compare: Compare the chromatograms. Look for changes in elution order and improvements in the resolution of your critical pairs. The solvent that provides the best overall separation is the preferred choice.

Experimental Protocol: Systematic Mobile Phase Optimization

This protocol provides a logical workflow for developing a stability-indicating HPLC method for Amisulpride and its impurities.

G start Start: Define Separation Goal step1 Step 1: Select Column & Initial Conditions (C18, Low pH Buffer, ACN/MeOH) start->step1 step2 Step 2: pH Screening (Test pH 2.5, 3.5, 4.5) step1->step2 decision1 Is Peak Shape Acceptable? step2->decision1 step3 Step 3: Organic Modifier Screening (Compare ACN vs. MeOH) decision1->step3 Yes action_tailing Troubleshoot Tailing (See Q1) decision1->action_tailing No decision2 Is Resolution of Critical Pairs > 1.5? step3->decision2 step4 Step 4: Gradient Optimization (Adjust Slope and Time) decision2->step4 No step5 Step 5: Final Optimization (Adjust Temp. & Buffer Strength) decision2->step5 Yes step4->step5 end_node Method Finalized & Validated step5->end_node action_tailing->step2

Systematic workflow for mobile phase optimization.

Methodology:

  • Step 1: Establish Initial Conditions:

    • Select a high-quality C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Prepare Mobile Phase A: 0.1% Formic Acid in water (pH ~2.7).

    • Prepare Mobile Phase B: Acetonitrile.

    • Set a generic screening gradient: 5-95% B in 20 minutes.

    • Set column temperature to 30 °C and flow rate to 1.0 mL/min.

    • Inject a solution containing Amisulpride and known impurities or a forced degradation sample.

  • Step 2: Optimize pH for Peak Shape and Selectivity:

    • Keeping other conditions constant, prepare two additional Mobile Phase A compositions:

      • Potassium phosphate buffer, pH 3.5.

      • Potassium phosphate buffer, pH 4.5.

    • Run the gradient with each mobile phase, ensuring proper column equilibration between runs.

    • Evaluate peak shape (tailing factor) and the selectivity between Amisulpride and its impurities. Select the pH that provides the best peak shape and initial separation.

  • Step 3: Evaluate Organic Modifier:

    • Using the optimal pH from Step 2, replace Acetonitrile with Methanol as Mobile Phase B.

    • Flush the system and column thoroughly before running the gradient.

    • Compare the chromatogram to the Acetonitrile run. Note any changes in elution order or resolution. Choose the organic modifier that provides superior resolution for the most difficult-to-separate impurity pair.

  • Step 4: Optimize the Gradient Profile:

    • With the chosen pH and organic modifier, refine the gradient.

    • If peaks are crowded at the beginning, add an initial isocratic hold.

    • To improve the resolution of a specific pair, decrease the gradient slope (%B/min) in that region of the chromatogram.

    • Aim for a total run time that allows all impurities to elute, followed by a wash step and re-equilibration.

  • Step 5: Final Refinements (Robustness):

    • Once a suitable separation is achieved, evaluate the effect of minor changes in temperature (e.g., ±5 °C) and buffer concentration (e.g., ±10%) to ensure the method is robust.

This systematic approach ensures that all key mobile phase parameters are investigated, leading to a robust, reliable, and effective method for the quality control of Amisulpride.

References
  • Sweidan, K., et al. (2018). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. Current Pharmaceutical Analysis, 14(2), 157-165. [Link]

  • Suneetha, D. & Rao, G. (n.d.). Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Kumar, K.S., et al. (2021). Journal of Drug Delivery and Therapeutics Liquid Chromatographic Method Development and Validation for Estimation of Amisulpride. Journal of Drug Delivery and Therapeutics, 11(4-S), 116-121. [Link]

  • ResearchGate. (n.d.). Development and validation of stability indicating RP-HPLC method for amisulpride in bulk and pharmaceutical formulation. [Link]

  • ResearchGate. (n.d.). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method | Request PDF. [Link]

  • Ravisankar, P. & Devala Rao, G. (2015). A new stability indicating RP-HPLC method development and validation for the estimation of Amisulpride in tablet dosage form. Bulletin of Pharmaceutical Research, 5(2), 59-65. [Link]

  • Pharmaffiliates. (n.d.). Validation of stability-indicating RP-HPLC for amisulpride assay. [Link]

  • Veeprho. (n.d.). Amisulpride Impurities and Related Compound. [Link]

  • Devi, P.R. & Rambabu, K. (2021). A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Chromatographic Method. Bioscience Biotechnology Research Communications, 14(9). [Link]

  • Sreenivasulu, J., et al. (2012). Development and Validation of RP-HPLC Method for Estimation of Amisulpride. International Journal of Pharmacy and Industrial Research, 2(4), 450-456. [Link]

  • ResearchGate. (n.d.). Analytical Method Development and its Validation for Estimation of Amisulpride by Reversed Phase High Performance Liquid Chromatography (RP-HPLC) | Request PDF. [Link]

  • Pharmaffiliates. (n.d.). Amisulpride-Impurities. [Link]

  • SynZeal. (n.d.). Amisulpride Impurities. [Link]

  • Pharmaffiliates. (n.d.). Pharmaffiliates Amisulpride-Impurities. [Link]

  • IJCRT. (n.d.). Analytical Method Development And Validation of Amisulpride and its Force Degradation. [Link]

  • Kumar, P.A., et al. (2013). Novel RP-HPLC method for the determination of Amisulpride in pure and pharmaceutical formulations. Journal of Chemical and Pharmaceutical Research, 5(12), 1335-1339. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Malakova, J. (2008). Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. Chromatographia, 68(S1), 77-81. [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Wang, Y., et al. (2021). Application value of UPLC-MS/MS in detecting serum concentration of anti-schizophrenic drugs in patients with mental illness. American journal of translational research, 13(5), 5460–5467. [Link]

Sources

managing secondary silanol interactions in Amisulpride analysis

Author: BenchChem Technical Support Team. Date: January 2026

Managing Secondary Silanol Interactions for Robust and Symmetrical Peak Shapes

Welcome to the technical support center for Amisulpride analysis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and foundational knowledge to overcome common chromatographic challenges associated with this basic compound. As Senior Application Scientists, we understand that achieving a symmetrical, reproducible peak for Amisulpride can be difficult due to its interaction with silica-based stationary phases. This resource is structured to help you diagnose issues, understand the underlying chemistry, and implement effective solutions in your laboratory.

Frequently Asked Questions (FAQs)

Here are answers to the most common issues encountered during Amisulpride analysis.

Q1: Why is my Amisulpride peak exhibiting significant tailing?

A1: Peak tailing for Amisulpride, a basic compound, is most commonly caused by secondary ionic interactions with acidic silanol groups (Si-OH) present on the surface of silica-based HPLC columns (e.g., C18).[1][2] Amisulpride has a pKa of approximately 9.37, meaning it is protonated (carries a positive charge) in typical reversed-phase mobile phases.[2] Residual silanol groups on the silica surface are weakly acidic (pKa ≈ 3.8-4.2) and can become deprotonated or ionized (Si-O⁻), carrying a negative charge, especially at mobile phase pH values above 4.[2][3] The electrostatic attraction between the positively charged Amisulpride and the negatively charged silanols creates a strong, secondary retention mechanism that leads to peak tailing.[2][4]

Q2: What is an acceptable USP Tailing Factor (Tf) for my Amisulpride peak?

A2: For most applications, a USP tailing factor between 0.9 and 1.5 is considered acceptable.[1] However, for high-precision quantitative analysis, a value as close to 1.0 as possible is ideal. A tailing factor greater than 2.0 is generally unacceptable for validated analytical methods as it compromises the accuracy of peak integration and reduces resolution from nearby peaks.[1][5][6]

Q3: My retention times for Amisulpride are shifting between injections. What's the cause?

A3: Inconsistent retention times can stem from several sources. A primary cause related to silanol interactions is an unstable mobile phase pH, especially if it is near the pKa of the silanol groups (~pH 4). Small shifts in pH can alter the ionization state of the silanols, changing the strength of the secondary interaction and thus affecting retention.[3] Other causes can include an improperly equilibrated column, temperature fluctuations, or mobile phase composition drift.[7]

Q4: Can my choice of organic solvent affect silanol interactions?

A4: Yes. The choice of organic modifier can influence the activity of residual silanols. Methanol, being a protic solvent, is more effective at hydrogen bonding with and "shielding" silanol groups compared to acetonitrile.[4] While acetonitrile is often preferred for its lower viscosity and UV transparency, switching to or including methanol in the mobile phase can sometimes help reduce silanol-based peak tailing.[4]

Core Concepts: The Amisulpride-Silanol Interaction

Understanding the chemistry at the stationary phase surface is critical to developing a robust analytical method.

Amisulpride is a substituted benzamide with basic functional groups, making it susceptible to protonation. Silanol groups (Si-OH) are hydroxyls on the surface of the silica backbone of most reversed-phase columns.[2] Even with advanced manufacturing, some silanols remain after the C18 (or other) ligands are bonded, and these are known as "residual silanols".[4][8]

These residual silanols can be classified by their acidity and proximity to each other. The most problematic are the isolated, highly acidic silanols, which readily deprotonate to form Si-O⁻ sites.[3] The diagram below illustrates the electrostatic interaction that causes peak tailing.

G cluster_0 Silica Stationary Phase Surface Silica Si-O-Si Backbone Silanol Ionized Silanol Group (Si-O⁻) Silica->Silanol C18 C18 Chain Silica->C18 Amisulpride Protonated Amisulpride (Analyte⁺) C18->Amisulpride Primary Hydrophobic Interaction Amisulpride->Silanol Strong Electrostatic Interaction (Secondary Retention) G start Problem: Poor Amisulpride Peak Shape (Tailing > 1.5) check_mp Step 1: Optimize Mobile Phase start->check_mp ph_adjust Is pH between 2.5 - 3.5? check_mp->ph_adjust add_modifier Add 0.1% Formic Acid or 0.05% TFA to mobile phase ph_adjust->add_modifier No check_column Step 2: Evaluate Column ph_adjust->check_column Yes add_modifier->check_column column_type Are you using a modern, end-capped Type B column? check_column->column_type replace_column Replace with a new, high-purity, end-capped column column_type->replace_column No check_system Step 3: Check System & Method column_type->check_system Yes replace_column->check_system injection_solvent Is injection solvent weaker than mobile phase? check_system->injection_solvent change_solvent Dissolve sample in mobile phase injection_solvent->change_solvent No end Symmetrical Peak Achieved injection_solvent->end Yes change_solvent->end

Sources

Technical Support Center: Column Selection for Robust Amisulpride Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to overcoming the challenges of Amisulpride impurity profiling. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into robust and reliable analytical method development. Here, we move beyond mere procedural lists to explain the why behind the how, ensuring your experimental choices are both scientifically sound and practically effective.

Introduction: The Challenge of Amisulpride and Its Impurities

Amisulpride, a selective dopamine D2/D3 receptor antagonist, is an essential antipsychotic medication.[1] Its chemical structure, featuring a benzamide, a pyrrolidine, and a sulfone group, makes it susceptible to degradation via hydrolysis, oxidation, and photolysis.[2] Consequently, a robust impurity profiling method is not just a regulatory requirement but a critical component of ensuring the safety and efficacy of the final drug product.[3][4]

The primary challenge in Amisulpride analysis lies in achieving adequate resolution between the active pharmaceutical ingredient (API) and its structurally similar impurities, such as Impurity B, within a reasonable runtime.[5] This guide provides a systematic approach to column selection and method development to address these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What are the most common stationary phases for Amisulpride impurity profiling?

A1: The vast majority of successful Amisulpride impurity profiling methods utilize reversed-phase chromatography with C18 or C8 stationary phases.[6] These columns offer a good balance of hydrophobic retention and selectivity for Amisulpride and its related substances.[5][7] For most applications, a high-purity, silica-based C18 column is the recommended starting point due to its versatility and robustness.[6]

Q2: I'm seeing poor peak shape (tailing) for the Amisulpride peak. What is the likely cause and how can I fix it?

A2: Peak tailing for Amisulpride, a basic compound, is often due to secondary interactions with residual silanol groups on the silica backbone of the stationary phase. To mitigate this, consider the following:

  • Use an End-capped Column: Modern, fully end-capped C18 or C8 columns are designed to minimize silanol interactions.

  • Optimize Mobile Phase pH: Maintaining the mobile phase pH between 2 and 4 can suppress the ionization of silanol groups, leading to improved peak symmetry.[5]

  • Incorporate an Ion-Pairing Agent: In some cases, an ion-pairing agent like octane-1-sulfonic acid sodium salt can be added to the mobile phase to improve peak shape and retention.[7]

Q3: I am struggling to separate a critical impurity pair. What are my options?

A3: Co-elution of critical impurity pairs is a common hurdle. Here's a systematic approach to improving resolution:

  • Optimize Mobile Phase Composition: Modulate the ratio of your organic modifier (typically acetonitrile or methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.[8]

  • Adjust Mobile Phase pH: Small changes in pH can significantly alter the ionization state of Amisulpride and its impurities, leading to changes in retention and selectivity.[5]

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter selectivity.

  • Evaluate a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded phase can offer alternative interaction mechanisms.

Q4: What are the regulatory expectations for impurity profiling?

A4: Regulatory bodies like the ICH have established clear guidelines.[4] Key thresholds to be aware of are:

  • Reporting Threshold: Impurities at or above this level must be reported.[9]

  • Identification Threshold: Impurities exceeding this level must be structurally characterized.[9]

  • Qualification Threshold: Impurities above this level require toxicological data to demonstrate their safety.[9] It is crucial to develop an analytical method with sufficient sensitivity to detect and quantify impurities at or below these thresholds.[10][11]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Poor Resolution Between Amisulpride and Impurity B Insufficient selectivity of the stationary phase. Mobile phase composition is not optimal.1. Decrease the percentage of the organic modifier in the mobile phase. 2. Adjust the mobile phase pH (a range of 2-4 is often effective).[5] 3. Switch from a C18 to a C8 column or a column with a different selectivity (e.g., phenyl-hexyl).[5]
Variable Retention Times Inadequate column equilibration. Fluctuations in mobile phase composition or temperature. Column degradation.1. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase. 2. Use a column thermostat to maintain a consistent temperature. 3. Check the mobile phase preparation procedure for consistency. 4. If the problem persists, consider replacing the column.
Low Signal-to-Noise Ratio for Low-Level Impurities Inappropriate detection wavelength. High background noise from the mobile phase.1. Optimize the detection wavelength. Amisulpride has UV absorbance maxima around 248 nm, 257 nm, 278 nm, and 280 nm.[7][12][13] Select a wavelength that maximizes the response for the impurities of interest. 2. Use high-purity solvents and reagents for mobile phase preparation. 3. Ensure the detector lamp has sufficient energy.
Appearance of New, Unidentified Peaks Sample degradation. Contamination from the sample preparation process or system.1. Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.[8] 2. Inject a blank (diluent) to check for system contamination. 3. Review the sample preparation procedure for potential sources of contamination.

Experimental Protocols

Protocol 1: Initial Column Screening for Amisulpride Impurity Profiling

This protocol outlines a systematic approach to selecting an appropriate column for method development.

Objective: To identify a column that provides the best initial separation of Amisulpride and its known impurities.

Materials:

  • Amisulpride reference standard

  • Amisulpride impurity reference standards (e.g., Impurity B)

  • HPLC-grade acetonitrile and/or methanol

  • HPLC-grade water

  • Phosphate buffer or Trifluoroacetic acid (TFA)

  • A selection of reversed-phase HPLC columns (see table below for suggestions)

Column Selection:

Column Chemistry Particle Size (µm) Dimensions (mm) Rationale
C181.7 - 5150 x 3.0 or 150 x 4.6General purpose, good starting point for hydrophobic compounds.[6][12]
C83.5 - 5150 x 4.6Less hydrophobic than C18, may provide different selectivity.[5]
Phenyl-Hexyl2.7 - 5150 x 4.6Offers pi-pi interactions, which can be beneficial for aromatic compounds like Amisulpride.

Procedure:

  • Prepare the Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water or a 20mM phosphate buffer (pH adjusted to 3.0).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Prepare Standard Solutions:

    • Prepare a stock solution of Amisulpride in a suitable diluent (e.g., Methanol).[5]

    • Prepare a mixed standard solution containing Amisulpride and its known impurities at appropriate concentrations.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns) or adjusted for smaller ID columns.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 257 nm.[8]

    • Gradient: Start with a 5-minute hold at 95% Mobile Phase A, then a linear gradient to 50% Mobile Phase A over 20 minutes.

  • Data Analysis:

    • Inject the mixed standard solution onto each column.

    • Evaluate the chromatograms for resolution between Amisulpride and its impurities, peak shape, and retention time.

    • Select the column that provides the best overall separation as the starting point for further method optimization.

Protocol 2: Forced Degradation Study

Objective: To generate potential degradation products of Amisulpride and ensure the analytical method is stability-indicating.

Procedure:

  • Prepare Amisulpride solutions in a suitable diluent.

  • Expose the solutions to the following stress conditions: [8]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105 °C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples using the developed HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks and ensure they are well-separated from the Amisulpride peak and other known impurities.

Visualizing the Workflow

Column Selection Workflow

Column Selection Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization Start Define Analytical Target Profile SelectColumns Select Diverse Columns (C18, C8, Phenyl-Hexyl) Start->SelectColumns Screening Screen with Generic Gradient SelectColumns->Screening Evaluation Evaluate Resolution & Peak Shape Screening->Evaluation OptimizeMobilePhase Optimize Mobile Phase (pH, Organic Modifier) Evaluation->OptimizeMobilePhase Resolution Inadequate Validation Method Validation (ICH Guidelines) Evaluation->Validation Resolution Adequate ForcedDegradation Forced Degradation Study OptimizeMobilePhase->ForcedDegradation ForcedDegradation->Validation

Caption: A systematic workflow for HPLC column selection and method development.

Troubleshooting Logic for Co-eluting Peaks

Troubleshooting Co-elution Start Co-eluting Peaks Observed Step1 Adjust Gradient Slope (Make it shallower) Start->Step1 Check1 Resolution Improved? Step1->Check1 Step2 Modify Mobile Phase pH Check1->Step2 No End Optimized Method Check1->End Yes Check2 Resolution Improved? Step2->Check2 Step3 Change Organic Modifier (ACN <-> MeOH) Check2->Step3 No Check2->End Yes Check3 Resolution Improved? Step3->Check3 Step4 Select Column with Different Selectivity Check3->Step4 No Check3->End Yes Step4->End

Caption: A decision tree for resolving co-eluting peaks in HPLC.

Conclusion

A robust and reliable impurity profiling method for Amisulpride is achievable through a systematic and scientifically-driven approach to column selection and method development. By understanding the chemical properties of Amisulpride and its potential impurities, and by methodically troubleshooting common issues like poor peak shape and co-elution, researchers can develop methods that are fit for purpose and meet stringent regulatory requirements. This guide serves as a foundational resource to empower you in your analytical endeavors.

References

  • Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. (n.d.). International Journal of Pharmaceutical Erudition.
  • Nalanda, R. B. (2022). Liquid Chromatographic Method Development and Validation for Estimation of Amisulpride. Journal of Drug Delivery and Therapeutics, 12(4), 116-121. Retrieved January 16, 2026, from [Link]

  • Devi, P. R., & Rambabu, K. (2021). A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Chromatographic Method. Bioscience Biotechnology Research Communications, 14(9), 189-193. Retrieved January 16, 2026, from [Link]

  • Vaishnavi, B., Krishna, K. V., & Sri, R. S. (2023). Development and Validation of RP-HPLC Method for Estimation of Amisulpride. International Journal of Pharmacy and Industrial Research, 13(1), 1-8. Retrieved January 16, 2026, from [Link]

  • Analytical Method Development and its Validation for Estimation of Amisulpride by Reversed Phase High Performance Liquid Chromatography (RP-HPLC). (2014). International Journal of Research in Pharmaceutical and Biomedical Sciences, 5(3), 834-846. Retrieved January 16, 2026, from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2023). Journal of Pharmaceutical Negative Results, 14(3), 456-464. Retrieved January 16, 2026, from [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved January 16, 2026, from [Link]

  • El-Kassem, M. T., et al. (2018). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. Current Pharmaceutical Analysis, 14(5), 458-467. Retrieved January 16, 2026, from [Link]

  • Development and validation of stability indicating RP-HPLC method for amisulpride in bulk and pharmaceutical formulation. (2015). Journal of Chemical and Pharmaceutical Research, 7(10), 406-412. Retrieved January 16, 2026, from [Link]

  • European Pharmacopoeia. (n.d.). Amisulpride. Retrieved January 16, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Amisulpride-Impurities. Retrieved January 16, 2026, from [Link]

  • Vanhoenacker, G., et al. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International, 23(3). Retrieved January 16, 2026, from [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved January 16, 2026, from [Link]

  • Degradation study of amisulpride. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved January 16, 2026, from [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved January 16, 2026, from [Link]

  • Scribd. (n.d.). Amisulpride EP 11.0. Retrieved January 16, 2026, from [Link]

  • FDA. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved January 16, 2026, from [Link]

  • Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved January 16, 2026, from [Link]

  • Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]

  • SynZeal. (n.d.). Amisulpride Impurities. Retrieved January 16, 2026, from [Link]

  • ICH GUIDELINES FOR IMPURITY PROFILE. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]

  • FDA. (2020). NDA 209510 Clinical Review. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). Amisulpride. Retrieved January 16, 2026, from [Link]

  • Perra, S., et al. (2004). Effect of the amisulpride isomers on rat catalepsy. Neuroscience Letters, 366(3), 242-245. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Optimizing the Separation of Amisulpride and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Navigating pH-Related Chromatographic Challenges

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, practical insights into the critical role of mobile phase pH in the successful separation of Amisulpride and its impurities. As a Senior Application Scientist, my goal is to move beyond generic protocols and offer a causal understanding of the method development and troubleshooting process. Here, you will find not just the "how," but the "why," grounded in established chromatographic principles.

The Cornerstone of Separation: Why pH Matters for Amisulpride

Amisulpride is a basic compound, a substituted benzamide with a pKa of approximately 9.37.[1] This fundamental physicochemical property dictates that its degree of ionization is highly dependent on the pH of the surrounding medium. In the context of reversed-phase HPLC, the ionization state of an analyte directly influences its polarity and, consequently, its retention and interaction with the stationary phase.[2]

  • At low pH (pH < pKa): Amisulpride will be predominantly in its protonated, ionized form (a positively charged cation). This increased polarity leads to weaker interaction with the non-polar C18 stationary phase, resulting in shorter retention times.[3]

  • At high pH (pH > pKa): Amisulpride will be in its neutral, non-ionized form. This decreased polarity enhances its interaction with the stationary phase, leading to longer retention times.[3]

Many of Amisulpride's impurities are structurally similar, often differing by a single functional group that may also be ionizable.[4][5] Therefore, controlling the mobile phase pH is the most powerful tool at your disposal to manipulate the selectivity and achieve baseline separation between Amisulpride and its closely related impurities.

Frequently Asked Questions (FAQs)

Q1: I'm observing severe peak tailing for my Amisulpride peak. What is the likely cause and how can I fix it?

A1: Peak tailing for a basic compound like Amisulpride is most commonly caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[6][7] At a mobile phase pH above approximately 4, these silanol groups can become deprotonated (negatively charged), creating sites for strong electrostatic interaction with the positively charged Amisulpride. This leads to a portion of the analyte being more strongly retained, resulting in a tailing peak.[7]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Adjusting the mobile phase to a lower pH (e.g., pH 2.5-3.5) using an appropriate buffer (like phosphate or formate) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[8][9]

  • Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to reduce the number of accessible silanol groups. If you are using an older column, switching to a high-purity silica column can significantly improve peak shape.[6]

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve the peak shape of your basic analyte.[9]

Q2: I have poor resolution between Amisulpride and Impurity B. How can I improve their separation using pH?

A2: Amisulpride Impurity B is 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide.[10][11] The key difference from Amisulpride is the hydroxyl group replacing the methoxy group on the benzamide ring. This change can slightly alter the pKa of the molecule. To improve resolution, you need to exploit this difference in their ionization behavior.

Optimization Strategy:

A pH scouting experiment is highly recommended. Prepare mobile phases with a range of pH values (e.g., pH 3.0, 4.5, 6.0, and 7.5) using appropriate buffers. Analyze your sample at each pH and observe the change in retention times and, most importantly, the selectivity (the spacing between the two peaks). You will likely find an optimal pH where the difference in their charge states is maximized, leading to better separation.[2][8] It is crucial to operate at a pH that is at least one to two units away from the pKa of the analytes to ensure method robustness and avoid peak splitting.[3][8]

Q3: My retention times are drifting from one run to the next. Could this be a pH-related issue?

A3: Yes, inconsistent retention times for ionizable compounds are often a sign of an unstable mobile phase pH.[9] This can be due to several factors:

  • Inadequate Buffering: The buffer concentration may be too low to effectively resist pH shifts when the sample is introduced. A buffer concentration in the range of 10-50 mM is typically sufficient.[6]

  • Buffer Volatility: If you are using a volatile buffer (e.g., ammonium formate or acetate) for LC-MS compatibility, the evaporation of the organic modifier or the buffer components can lead to a change in the mobile phase pH over time.

  • CO2 Absorption: Unprotected basic mobile phases can absorb atmospheric CO2, leading to a decrease in pH.

Preventative Measures:

  • Ensure your buffer is used within its effective buffering range (±1 pH unit of its pKa).[2]

  • Always prepare fresh mobile phase daily.

  • Keep mobile phase reservoirs capped to minimize evaporation and gas absorption.

  • Measure the pH of the aqueous portion of the mobile phase before mixing with the organic solvent for the most accurate and reproducible results.[8]

Troubleshooting Guide: Common Scenarios and Solutions

Problem Potential pH-Related Cause Recommended Solution
Peak Splitting Operating too close to the pKa of Amisulpride or an impurity, where both ionized and non-ionized forms coexist.[3]Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Poor Peak Shape (Fronting) Sample overload, often exacerbated by poor solubility in the mobile phase. While not directly a pH issue, pH affects solubility.Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.[9][12] Amisulpride has low aqueous solubility.[13][14]
Co-elution of Impurities Insufficient selectivity at the current mobile phase pH.Perform a pH scouting study to find an optimal pH that maximizes the resolution between critical pairs.[15]
Method Not Robust Small variations in mobile phase preparation lead to significant changes in selectivity.This often occurs when working on a steep part of the pH-retention curve. Choose a pH in a flatter region of this curve, typically at low or high pH extremes, for better robustness.[2]

Experimental Protocols

Protocol 1: Mobile Phase pH Scouting Study

This protocol outlines a systematic approach to evaluating the effect of pH on the separation of Amisulpride and its impurities.

Objective: To determine the optimal mobile phase pH for maximum resolution and acceptable peak shape.

Materials:

  • HPLC system with UV or PDA detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[10]

  • Amisulpride standard and impurity mixture

  • HPLC grade acetonitrile or methanol

  • HPLC grade water

  • Buffer reagents (e.g., potassium phosphate monobasic, formic acid, ammonium acetate)

  • Calibrated pH meter

Procedure:

  • Prepare Aqueous Buffers: Prepare a series of aqueous buffers at different pH values. For example:

    • pH 2.5: 0.1% Formic acid in water

    • pH 4.1: 10 mM Phosphate buffer

    • pH 6.5: Phosphate buffer[16]

  • Prepare Mobile Phases: For each pH value, prepare the mobile phase by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 70:30 v/v).[17]

  • Column Equilibration: For each new mobile phase, equilibrate the column for at least 20 column volumes or until a stable baseline is achieved.

  • Sample Analysis: Inject the Amisulpride and impurity mixture and record the chromatogram.

  • Data Evaluation: For each pH, record the retention time, resolution between critical pairs, and tailing factor for the Amisulpride peak.

  • Selection: Choose the pH that provides the best balance of resolution, analysis time, and peak shape.

Visualizing the pH Effect

The following diagram illustrates the relationship between pH, pKa, and the ionization state of a basic compound like Amisulpride, and how this influences its retention in reversed-phase HPLC.

pH_Effect cluster_pH_Scale Mobile Phase pH cluster_Analyte_State Amisulpride (pKa ≈ 9.37) cluster_Chromatography Reversed-Phase HPLC Outcome pH_Low Low pH (e.g., 2.5) Analyte_Ionized Protonated (Cationic) BH+ pH_Low->Analyte_Ionized pH < pKa pH_Mid pH ≈ pKa Analyte_Mixed 50% Ionized BH+ / B pH_Mid->Analyte_Mixed pH_High High pH (e.g., 10.5) Analyte_Neutral Neutral B pH_High->Analyte_Neutral pH > pKa Outcome_Low More Polar Less Retained (Shorter tR) Analyte_Ionized->Outcome_Low Outcome_Mid Inconsistent Retention Poor Peak Shape Analyte_Mixed->Outcome_Mid Outcome_High Less Polar More Retained (Longer tR) Analyte_Neutral->Outcome_High

Caption: Impact of mobile phase pH on Amisulpride's ionization and HPLC retention.

This workflow diagram outlines a systematic approach to troubleshooting pH-related separation issues.

Troubleshooting_Workflow Start Start: Separation Issue (e.g., Poor Resolution, Tailing Peak) Check_pH Is mobile phase pH controlled with a buffer? Start->Check_pH Check_pKa Is operating pH >2 units from pKa? Check_pH->Check_pKa Yes Add_Buffer Action: Add appropriate buffer (10-50 mM) Check_pH->Add_Buffer No Scout_pH Perform pH Scouting Study (Protocol 1) Check_pKa->Scout_pH Yes Adjust_pH Action: Adjust pH away from pKa Check_pKa->Adjust_pH No Optimize Optimize other parameters: % Organic, Column, Temp. Scout_pH->Optimize End End: Method Optimized Optimize->End Add_Buffer->Check_pH Adjust_pH->Check_pKa

Caption: Workflow for troubleshooting pH-related issues in Amisulpride separation.

By understanding the fundamental principles of how pH influences the chromatographic behavior of Amisulpride and its impurities, you can move from a trial-and-error approach to a more systematic and efficient method development and troubleshooting strategy.

References

  • Vertex AI Search. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Vertex AI Search. (n.d.). Crystal structures and physicochemical properties of amisulpride polymorphs.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Vertex AI Search. (n.d.). Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations.
  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • ResearchGate. (2018, July 20). How does pH of the mobile phase affects the resolution on reversed-phase HPLC?
  • Taylor, T. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International.
  • RSC Publishing. (n.d.). Improved pH measurement of mobile phases in reversed-phase liquid chromatography. Analyst.
  • PubChem. (n.d.). Amisulpride.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Update Publishing House. (2011, March 22). A Review on “Formulation, Development and Evaluation of Amisulpride Once Daily Tablet”.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • Cayman Chemical. (n.d.). PRODUCT INFORMATION - Amisulpride.
  • Vertex AI Search. (n.d.). A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Ch.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • Journal of Drug Delivery and Therapeutics. (2025, June 15). Liquid Chromatographic Method Development and Validation for Estimation of Amisulpride.
  • Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • RJPT. (n.d.). Formulation and Evaluation of Amisulpride Nanocrystal Tablets.
  • TSI Journals. (2011, September 4). ANALYSIS OF AMISULPRIDE IN PHARMACEUTICAL DOSAGE FORMS BY NOVAL SPECTROPHOTOMETRIC METHODS.
  • Veeprho. (n.d.). Amisulpride Impurities and Related Compound.
  • SciSpace. (2014). Novel RP-HPLC method for the determination of Amisulpride in pure and pharmaceutical formulations.
  • Daicel Pharma Standards. (n.d.). Amisulpride Impurities Manufacturers & Suppliers.
  • Pharmaffiliates. (n.d.). Amisulpride-Impurities.
  • SynZeal. (n.d.). Amisulpride EP Impurity B.
  • SynZeal. (n.d.). Amisulpride Impurities.
  • ResearchGate. (2020, April 23). Novel RP-HPLC method for the determination of Amisulpride in pure and pharmaceutical formulations.
  • JOCPR. (n.d.). Novel RP-HPLC method for the determination of Amisulpride in pure and pharmaceutical formulations.
  • International Journal of Pharmacy and Industrial Research. (n.d.). Development and Validation of RP-HPLC Method for Estimation of Amisulpride.
  • BenchChem. (n.d.). Addressing poor peak shape for Amisulpride in HPLC-MS/MS analysis.
  • ChEMBL. (n.d.). Compound: AMISULPRIDE (CHEMBL243712).
  • Selleck Chemicals. (2024, May 22). Amisulpride Dopamine Receptor antagonist.
  • Drug Central. (n.d.). amisulpride.
  • Psych Scene Hub. (2020, December 1). Amisulpride - Mechanism of Action and Psychopharmacology.

Sources

Technical Support Center: Minimizing On-Column Degradation of Amisulpride

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the on-column degradation of Amisulpride during high-performance liquid chromatography (HPLC) analysis. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to resolve analytical challenges effectively.

Part 1: Understanding the Challenge - FAQs

Q1: I'm observing a new, small peak appearing just before my main Amisulpride peak, and the Amisulpride peak itself is tailing. What is happening?

A1: This chromatographic profile is a classic indicator of on-column degradation. Amisulpride, a basic compound, is prone to undesirable secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[1][2][3] These interactions can catalyze the degradation of Amisulpride, leading to the formation of a degradant product that typically elutes earlier. The peak tailing you're observing is also a direct consequence of these strong interactions between the basic amine groups of Amisulpride and acidic silanol groups.[3][4]

Q2: What are the key chemical properties of Amisulpride that make it susceptible to on-column degradation?

A2: Amisulpride is a substituted benzamide with a weakly basic nature (pKa ≈ 9.3).[5] This basicity is primarily due to the amine group in its structure.[1] Under certain pH conditions, this amine group can be protonated, making it highly interactive with negatively charged sites on the HPLC column, such as ionized silanol groups (Si-O⁻).[3][6] This interaction is a primary driver for both peak tailing and potential on-column degradation.[7][8] Additionally, Amisulpride can be susceptible to hydrolysis under strong acidic or alkaline conditions and may degrade at high temperatures.[5]

Q3: Can my mobile phase be contributing to the degradation?

A3: Absolutely. The mobile phase pH is a critical factor. If the pH is not optimized, it can exacerbate the ionization of silanol groups on the column, increasing their reactivity with Amisulpride.[3][6] A mobile phase pH close to the pKa of Amisulpride can also lead to inconsistent ionization of the analyte, resulting in poor peak shape.[4] While forced degradation studies show Amisulpride is susceptible to strong acids and bases, even the milder conditions on-column can be problematic if not controlled.[9]

Part 2: Troubleshooting and Optimization Guide

This section provides a systematic, step-by-step approach to diagnose and mitigate Amisulpride degradation during your HPLC analysis.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Pathway cluster_2 Desired Outcome Observe Observation: Peak Tailing & Degradant Peak Step1 Step 1: Column Selection (Evaluate & Change) Observe->Step1 Initiate Troubleshooting Step2 Step 2: Mobile Phase Optimization (pH & Additives) Step1->Step2 If problem persists Step3 Step 3: Temperature Control (Reduce & Stabilize) Step2->Step3 If problem persists Resolved Resolution: Symmetrical Peak, No Degradation Step3->Resolved Achieve Optimal Separation Mobile_Phase_Preparation cluster_0 Preparation Steps cluster_1 System Readiness A 1. Prepare Aqueous Buffer (e.g., Phosphate pH 3.0) B 2. Mix with Organic Modifier (e.g., Acetonitrile) A->B C 3. Filter (0.45 µm) & Degas B->C D 4. Equilibrate HPLC System (>20 min) C->D

Figure 2: A streamlined workflow for the preparation of an optimized mobile phase.

References

  • Devi, P. R., & Rambabu, K. (2021). A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Ch. Bioscience Biotechnology Research Communications, 14(9). Available at: [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502–506. Available at: [Link]

  • Amisulpride: The “Precision Regulator” of Antipsychotics. (2025). Tobrand. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Available at: [Link]

  • Nalanda, R. B., et al. (2025). Liquid Chromatographic Method Development and Validation for Estimation of Amisulpride. Journal of Drug Delivery and Therapeutics, 15(6), 145-149. Available at: [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018). Restek. Available at: [Link]

  • Wojciechowska, I., et al. (2023). A New Method for the Determination of Amisulpride in a Small Volume (200 μL) of Human Saliva Using LC-DAD Supported by SPE. Molecules, 28(9), 3737. Available at: [Link]

  • Sharma, G., et al. (2015). Analytical Method Development and its Validation for Estimation of Amisulpride by Reversed Phase High Performance Liquid Chromatography (RP-HPLC). International Journal of Pharmaceutical Sciences and Research, 6(8), 3465-3470. Available at: [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Daicel Chiral Technologies. Available at: [Link]

  • What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. Available at: [Link]

  • Sankar, P. R., et al. (2011). ANALYSIS OF AMISULPRIDE IN PHARMACEUTICAL DOSAGE FORMS BY NOVAL SPECTROPHOTOMETRIC METHODS. Trade Science Inc. Available at: [Link]

  • Degradation of Samples Due to Hydrolysis in HPLC Columns. (n.d.). MicroSolv Technology Corporation. Available at: [Link]

  • Challa, B. R., et al. (2011). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. Scientia Pharmaceutica, 79(3), 583-599. Available at: [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Available at: [Link]

  • Malfará, W. R., et al. (2007). Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. Chromatographia, 65(5-6), 337-341. Available at: [Link]

  • Challa, B. R., et al. (2011). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2012). Stability indicating ultra performance liquid chromatographic method for assay and content uniformity study of amisulpride in pharmaceutical dosage form. ResearchGate. Available at: [Link]

  • Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. (2018). ResearchGate. Available at: [Link]

  • El-Kassem, M. A., et al. (2018). Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. Current Pharmaceutical Analysis, 14(2), 169-176. Available at: [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub. Available at: [Link]

  • Baczek, T., et al. (2006). RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE. Acta poloniae pharmaceutica, 63(5), 339-348. Available at: [Link]

  • Amisulpride - National Institutes of Health. (n.d.). Available at: [Link]

  • Amisulpride. (n.d.). PubChem. Available at: [Link]

  • Tarafder, A. (2016). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2021). Application value of UPLC-MS/MS in detecting serum concentration of anti-schizophrenic drugs in patients with schizophrenia. American Journal of Translational Research, 13(5), 5460-5467. Available at: [Link]

  • Reddy, G. S., et al. (2011). Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. E-Journal of Chemistry, 8(1), 329-334. Available at: [Link]

  • Ravisankar, P., & Devala Rao, G. (2015). Novel RP-HPLC method for the determination of Amisulpride in pure and pharmaceutical formulations. Journal of Chemical and Pharmaceutical Research, 7(6), 815-824. Available at: [Link]

  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. (2011). LCGC International. Available at: [Link]

  • Panda, S. S., et al. (2015). A New Stability Indicating RP-HPLC Method for the Estimation of Amisulpride in Tablet Dosage Form. Bulletin of Pharmaceutical Research, 5(2), 65-71. Available at: [Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography. (2005). Google Patents.
  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020). LCGC Europe. Available at: [Link]

  • Amisulpride EP 11.0. (n.d.). Scribd. Available at: [Link]

  • European Pharmacopoeia 6.0. (n.d.). uspbpep.com. Available at: [Link]

  • Dolan, J. W. (2012). Silica Purity #2 – Silanols. Separation Science. Available at: [Link]

  • Marchand, D. H., & Snyder, L. R. (1997). Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns. Journal of Chromatography A, 786(2), 159-173. Available at: [Link]

Sources

Technical Support Center: Strategies to Enhance the Sensitivity of Amisulpride Impurity B Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your analytical capabilities for Amisulpride and its related impurities. This guide is designed for researchers, scientists, and drug development professionals who are focused on the robust detection and quantification of Amisulpride Impurity B. As regulatory expectations for impurity profiling become increasingly stringent, achieving high sensitivity is paramount for ensuring drug safety and quality.[1][2][3][4]

This resource provides in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and advanced strategies to push the limits of detection for Amisulpride Impurity B.

Section 1: Frequently Asked Questions (FAQs)
Q1: What is Amisulpride Impurity B and why is its sensitive detection critical?

Amisulpride Impurity B, chemically known as 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide, is a known related substance of the atypical antipsychotic and antiemetic drug, Amisulpride.[5][6][7][8][9] Its chemical structure is closely related to the parent compound, differing by the presence of a hydroxyl group in place of a methoxy group on the benzamide ring.

The sensitive and accurate detection of this impurity is critical for several reasons:

  • Regulatory Compliance: Global regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.[1][2][3][4][10] The ICH Q3A(R2) guideline establishes thresholds for reporting, identification, and qualification of impurities, making sensitive detection non-negotiable.[1][2][3]

  • Patient Safety: The toxicological profile of an impurity may differ significantly from the API. Even at low levels, impurities can pose safety risks. Qualification of impurities is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level.[3][10]

  • Product Quality and Stability: The presence and quantity of Impurity B can be an indicator of the manufacturing process's control and the stability of the drug substance over its shelf life.

Q2: What are the primary challenges in achieving high sensitivity for Amisulpride Impurity B?

Researchers often face a combination of analytical hurdles:

  • Low Concentration Levels: Impurity B is typically present at very low concentrations relative to the Amisulpride API, often requiring detection at or below the 0.1% level as specified in pharmacopoeias like the European Pharmacopoeia (EP).[11]

  • Structural Similarity: The close structural similarity to Amisulpride can make chromatographic separation challenging, leading to co-elution and making accurate quantification difficult.[5]

  • Matrix Effects: In complex sample matrices, such as formulated drug products or biological fluids, other components can interfere with the ionization of Impurity B in mass spectrometry, causing signal suppression or enhancement.[12][13][14][15]

  • Poor Chromophoric Properties: While not a major issue for Amisulpride and its impurities, reliance on UV detection requires careful wavelength selection to maximize the signal-to-noise ratio, especially at trace levels.

Q3: Which analytical techniques are recommended for the detection of Amisulpride Impurity B?

The choice of technique depends on the required sensitivity and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the most common technique for routine quality control due to its robustness and cost-effectiveness.[16] It is suitable for detecting Impurity B within standard pharmacopoeial limits, provided the method is properly optimized for resolution and sensitivity.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For ultra-trace level detection, especially in complex matrices or for genotoxicity studies, LC-MS/MS is the gold standard.[17][18] Its high sensitivity and specificity allow for confident identification and quantification well below what is achievable with UV detection.[19][20][21][22]

Section 2: Troubleshooting Guide for HPLC-UV Detection
Q4: My peak for Impurity B is showing significant tailing. What are the causes and how can I fix it?

Peak tailing is a common issue that compromises resolution and integration accuracy. It is often caused by secondary interactions between the analyte and the stationary phase.[23][24]

Causality and Troubleshooting Steps:

  • Silanol Interactions: Amisulpride and its impurities contain basic amine functional groups, which can interact with acidic silanol groups on the surface of silica-based C18 columns. This is a primary cause of peak tailing for basic analytes.[23]

    • Solution 1: Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups (typically pH > 4). However, be mindful of the column's pH stability range (most silica columns are limited to pH 2-8).[24]

    • Solution 2: Use of Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.

    • Solution 3: Column Selection: Switch to a column with high-purity silica and advanced end-capping (e.g., "base-deactivated" columns) designed to minimize silanol interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often manifests as tailing.[24][25][26]

    • Solution: Reduce the injection volume or dilute the sample concentration and reinject. If the peak shape improves, overload was the likely cause.

  • Column Contamination or Void: Accumulation of particulate matter on the column inlet frit or the formation of a void in the packing material can distort the flow path and cause peak tailing for all compounds.[23][24]

    • Solution: First, try reversing and flushing the column (disconnect from the detector). If this fails, replace the column. Using guard columns can help prevent this issue.[26]

Q5: I am struggling to achieve the required Limit of Detection (LOD) for Impurity B. How can I enhance my signal-to-noise ratio?

Improving the signal-to-noise (S/N) ratio is key to enhancing sensitivity. This can be achieved by either increasing the signal of the analyte or decreasing the baseline noise.

Strategies to Enhance Sensitivity:

StrategyCausality & ExplanationKey Considerations
Optimize UV Wavelength The detector response is directly proportional to the molar absorptivity of the analyte at the chosen wavelength. Select the wavelength of maximum absorbance (λmax) for Impurity B to maximize the signal.Use a PDA/DAD detector to scan the UV spectrum of an Impurity B standard to determine its true λmax. The EP monograph for Amisulpride suggests detection at 225 nm.[11]
Increase Injection Volume A larger injection volume introduces more analyte mass onto the column, resulting in a larger peak area and height.Be cautious of column overload, which can lead to poor peak shape and reduced resolution.[25][26] Also ensure the injection solvent is weaker than or matched to the mobile phase to prevent peak distortion.
Sample Pre-concentration Techniques like Solid-Phase Extraction (SPE) or simple solvent evaporation and reconstitution in a smaller volume can significantly increase the analyte concentration before injection.Choose an SPE sorbent that strongly retains Impurity B while allowing matrix components to be washed away. Validate the recovery to ensure no analyte is lost during the process.
Mobile Phase Optimization A higher percentage of the organic solvent (e.g., acetonitrile, methanol) in a reversed-phase method typically leads to sharper, narrower peaks. Sharper peaks are taller for the same area, improving S/N.Ensure that the chosen mobile phase still provides adequate resolution between Impurity B and Amisulpride.
Instrument Settings Adjusting the detector's data acquisition rate (Hz) and response time (or time constant) can help reduce baseline noise.A slower data rate and longer response time can smooth the baseline but may also broaden the peak slightly. Find a balance that provides the best S/N.
Section 3: Advanced Strategies with LC-MS/MS

When HPLC-UV is insufficient, LC-MS/MS provides a powerful alternative. However, it comes with its own set of challenges, primarily matrix effects.

Q6: My Impurity B signal is being suppressed when I analyze my drug product. How do I identify and mitigate these matrix effects?

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to signal suppression or enhancement.[12][14][15]

Workflow for Managing Matrix Effects:

Matrix_Effects_Workflow A Problem: Suspected Matrix Effect (Low recovery or inconsistent results) B Step 1: Qualitative Assessment (Post-Column Infusion) A->B Identify suppression zones C Step 2: Quantitative Assessment (Post-Extraction Spike) B->C Quantify % suppression/ enhancement D Step 3: Mitigation Strategies C->D Based on severity E Strategy A: Improve Chromatographic Separation D->E:n F Strategy B: Enhance Sample Preparation D->F:n G Strategy C: Use a Stable Isotope-Labeled Internal Standard (SIL-IS) D->G:n H Final Method Validation E->H F->H G->H

Caption: Workflow for identifying and mitigating matrix effects in LC-MS/MS.

Detailed Mitigation Protocols:

  • Protocol 1: Improve Chromatographic Separation

    • Objective: To separate Impurity B from the co-eluting matrix components.

    • Steps:

      • Modify Gradient: Lengthen the gradient elution time to increase the separation window.

      • Change Column Chemistry: If using a standard C18 column, try a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase, which can alter the elution order of matrix components relative to the analyte.

      • Reduce Flow Rate: Lowering the flow rate can improve separation efficiency and, in some cases, enhance ESI efficiency.

  • Protocol 2: Enhance Sample Preparation

    • Objective: To remove interfering matrix components before injection.[14]

    • Steps (choose one):

      • Solid-Phase Extraction (SPE): Use a mixed-mode SPE cartridge (e.g., combining reversed-phase and ion-exchange properties) to selectively bind Impurity B while washing away unwanted matrix components.

      • Liquid-Liquid Extraction (LLE): Exploit differences in polarity and pH to extract Impurity B into an immiscible organic solvent, leaving interfering substances behind in the aqueous layer.

  • Protocol 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

    • Objective: To compensate for matrix effects. A SIL-IS is the ideal internal standard because it co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement.[12][27]

    • Steps:

      • Synthesize or procure a deuterated or ¹³C-labeled version of Amisulpride Impurity B.

      • Spike the SIL-IS into all samples, standards, and quality controls at a fixed concentration before sample preparation.

      • Quantify using the peak area ratio of the analyte to the SIL-IS. This ratio remains constant even if both signals are suppressed, ensuring accurate results.

Section 4: References
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. 23

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Link

  • ICH Q3A(R2) Impurities in new drug substances. European Medicines Agency. Link

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Link

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Link

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Link

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. Link

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Link

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Link

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Link

  • Quality Guidelines. ICH. Link

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. Link

  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Slideshare. Link

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. Link

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Link

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Link

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Link

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. Link

  • Interference Testing and Mitigation in LC-MS/MS Assays. AACC. Link

  • Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. International Journal of Pharmaceutical Sciences and Research. Link

  • ICH topic Q 3 A (R2) - Impurities in new drug substances. Therapeutic Goods Administration (TGA). Link

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Link

  • Amisulpride Monograph for Professionals. Drugs.com. Link

  • Amisulpride EP Impurity B. SynZeal. Link

  • Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. Semantic Scholar. Link

  • Amisulpride Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Link

  • Application of an Untargeted Chemometric Strategy in the Impurity Profiling of Pharmaceuticals: An Example of Amisulpride. Journal of Chromatographic Science. Link

  • Amisulpride EP Impurity B. HTS Biopharma. Link

  • Amisulpride EP Impurity B. SynThink Research Chemicals. Link

  • Amisulpride EP Impurity B. Veeprho. Link

  • Liquid Chromatographic Method Development and Validation for Estimation of Amisulpride. Journal of Drug Delivery and Therapeutics. Link

  • Amisulpride. European Pharmacopoeia. Link

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Times. Link

  • Amisulpride British Pharmacopoeia (BP) Reference Standard. Sigma-Aldrich. Link

  • Analytical strategies for genotoxic impurities in the pharmaceutical industry. ResearchGate. Link

  • Pharmaceutical Impurity Analysis Overview. Chemass. Link

  • A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Ch. Bioscience Biotechnology Research Communications. Link

  • Pharmaceutical Impurity Characterisation – Strategies for Success. YouTube. Link

  • List of European Pharmacopoeia Reference Standards. EDQM. Link

  • Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. Journal of Analytical & Bioanalytical Techniques. Link

  • Development and Validation of RP-HPLC Method for Estimation of Amisulpride. International Journal of Pharmacy and Industrial Research. Link

  • Novel RP-HPLC method for the determination of Amisulpride in pure and pharmaceutical formulations. Journal of Chemical and Pharmaceutical Research. Link

  • Amisulpride EP Reference Standard. Sigma-Aldrich. Link

  • Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. Journal of Chromatographic Science. Link

  • Selective and sensitive determination of amisulpride in human plasma by liquid chromatography-tandem mass spectrometry with positive electrospray ionisation and multiple reaction monitoring. Journal of Chromatography B. Link

  • Amisulpride 50 mg Tablets - Summary of Product Characteristics. Health Products Regulatory Authority. Link

  • Amisulpride. Wikipedia. Link

  • Amisulpride Tablets I.P. 50mg, 100mg, 200mg and 400 mg. Sanofi. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Amisulpride Impurity B: A Comparative Analysis of USP and EP Pharmacopeial Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and a comprehensive validation protocol for Amisulpride Impurity B, aligning with the stringent standards of the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the underlying scientific rationale, ensuring a robust and defensible validation strategy.

Introduction: The Critical Role of Impurity Profiling in Amisulpride Quality

Amisulpride is an atypical antipsychotic agent effective in the treatment of schizophrenia.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. Pharmaceutical impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Amisulpride Impurity B, chemically identified as 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide, is a known related substance that must be rigorously controlled.[1][3][4][5]

The validation of analytical methods for quantifying such impurities is not merely a regulatory checkbox; it is the cornerstone of quality assurance. It provides documented evidence that the analytical procedure is fit for its intended purpose—reliably and accurately measuring the level of Impurity B to ensure patient safety and product consistency. This guide will compare the pharmacopeial expectations of the USP and EP and provide a detailed, field-tested protocol for a successful validation study.

Pharmacopeial Standards: A Comparative Overview of USP and EP

Both the USP and EP provide general chapters that form the basis for analytical method validation. The primary USP chapter is <1225> Validation of Compendial Procedures, while the EP equivalent is Chapter 2.2.46, Chromatographic Separation Techniques.[6][7][8][9][10][11][12][13] While harmonized to a large extent, subtle differences in emphasis and specific criteria can exist.

An effective validation strategy must satisfy the requirements of both pharmacopeias if the product is intended for global markets. The following table summarizes the typical requirements for the validation of a quantitative impurity test like that for Amisulpride Impurity B.

Validation Parameter United States Pharmacopeia (USP <1225>) European Pharmacopoeia (EP 2.2.46) Scientific Rationale & Causality
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants, matrix).[10]The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.Ensures that the signal measured is solely from Impurity B and not from the active pharmaceutical ingredient (API), other impurities, or excipients. Forced degradation studies are the gold standard for proving this.[14][15]
Linearity Demonstrated directly on the analyte. A minimum of 5 concentrations is recommended. The correlation coefficient, y-intercept, and slope should be reported.[13]A linear relationship should be evaluated across the range of the analytical procedure.Confirms that the method's response is directly proportional to the concentration of Impurity B over a specified range, allowing for accurate quantification.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the procedure has a suitable level of precision, accuracy, and linearity. For impurities: 50% to 120% of the specification.[13]The range is derived from linearity studies and depends on the intended application.Defines the concentration boundaries within which the method is proven to be reliable. For an impurity, this must cover levels from below the specification limit to just above it.
Accuracy The closeness of test results to the true value. Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).[9]The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Measures the systematic error of the method. It is critical for ensuring that the reported amount of Impurity B is a true reflection of its actual level in the sample.
Precision Expressed as the degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay, different days, analysts, equipment).[9]Assessed at the same levels as USP. Repeatability is evaluated on a minimum of 6 determinations at 100% of the test concentration or 9 determinations over the range.Measures the random error of the method. High precision ensures that the results are consistent and reproducible, which is vital for reliable batch release decisions.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.The quantitation limit is a parameter of quantitative assays for low levels of compounds in sample matrices.Establishes the lower limit of the method's operational range. The LOQ must be at or below the reporting threshold for the impurity to be compliant.
System Suitability Confirms the chromatography system is adequate for the intended analysis. Parameters include resolution, tailing factor (<2), and precision/RSD of replicate injections (<2% for assays, often wider for impurities).[16]Requirements are defined to ensure the performance of the chromatographic system. Parameters include symmetry factor (0.8-1.8), resolution, and signal-to-noise ratio.A mandatory check performed before and during analysis to ensure the analytical system (instrument, column, reagents) is performing correctly at the time of the test.[17][18]

A Self-Validating Protocol for Amisulpride Impurity B by HPLC

This section details a comprehensive, step-by-step methodology for validating a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Amisulpride Impurity B.

Prerequisite: Method Development & System Suitability

Before validation can begin, a suitable HPLC method must be developed. Based on available literature, a typical method would involve a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol.[2][19][20][21][22][23]

System Suitability Test (SST) Solution: Prepare a solution containing Amisulpride and Amisulpride Impurity B at a concentration that allows for the evaluation of critical performance parameters.

SST Acceptance Criteria:

  • Resolution: The resolution between the Amisulpride and Impurity B peaks must be ≥ 2.0.

  • Tailing Factor (Symmetry): The tailing factor for the Impurity B peak should be ≤ 2.0 (or within 0.8-1.8 as per recent EP guidelines).

  • Precision (RSD): The relative standard deviation (%RSD) for five replicate injections of the Impurity B peak area should be ≤ 5.0%.

Experimental Workflow for Validation

The following diagram illustrates the logical flow of the validation process.

G Start Method Development & Optimization SST Define System Suitability (SST) Criteria Start->SST Specificity Specificity & Forced Degradation SST->Specificity Proceed if SST Passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD / LOQ Determination Precision->LOQ Robustness Robustness LOQ->Robustness Report Final Validation Report Robustness->Report

Caption: Workflow for Analytical Method Validation.

Step-by-Step Validation Parameters

A. Specificity (Forced Degradation)

  • Causality: This is the most critical validation parameter for an impurity method. It proves that the analytical procedure can distinguish Impurity B from degradation products formed when the drug substance is exposed to stress conditions.[14][24] This ensures that no degradant co-elutes with Impurity B, which would lead to an artificially high and inaccurate result.

  • Protocol:

    • Prepare separate solutions of Amisulpride and Amisulpride Impurity B.

    • Subject the Amisulpride solution to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.

      • Photolytic Degradation: Expose solution to UV light (254 nm) and visible light for 24 hours.[21]

    • Analyze the unstressed solutions, the stressed (degraded) Amisulpride solutions, and a spiked solution (Amisulpride spiked with Impurity B and other known impurities).

    • Use a photodiode array (PDA) detector to assess peak purity for both the Amisulpride and Impurity B peaks in all chromatograms.

  • Acceptance Criteria:

    • The method must demonstrate baseline resolution between Impurity B and any degradation products.

    • The peak purity index for both Amisulpride and Impurity B in the spiked and stressed samples must pass the software's threshold (e.g., >990), indicating no co-eluting peaks.

G DS Amisulpride Drug Substance Stress Apply Stress Conditions DS->Stress Acid Acid Stress->Acid Base Base Stress->Base Ox Oxidation Stress->Ox Heat Thermal Stress->Heat Light Photolytic Stress->Light Analysis Analyze via HPLC-PDA Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Result Assess Peak Purity & Resolution of Impurity B from Degradants Analysis->Result

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for Amisulpride Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and technical walkthrough of cross-validating analytical methods for the determination of impurities in Amisulpride. As researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data across different methods, laboratories, or even revalidated methods is paramount for regulatory compliance and product safety. This document moves beyond procedural lists to explain the scientific rationale behind methodological choices, grounded in established regulatory frameworks and empirical data.

Introduction: The Criticality of Impurity Profiling for Amisulpride

Amisulpride, a substituted benzamide derivative, is an atypical antipsychotic and antiemetic agent that functions as a selective antagonist for dopamine D2 and D3 receptors.[1][2][3] Its chemical structure is 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide.[4] Like any active pharmaceutical ingredient (API), impurities can arise during synthesis, manufacturing, or storage.[4] These impurities, even at trace levels, can impact the drug's efficacy and safety, making their rigorous control essential.

Forced degradation studies on Amisulpride have demonstrated its susceptibility to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions, leading to the formation of various degradation products.[5][6] Regulatory bodies, therefore, mandate the use of validated, stability-indicating analytical methods to accurately quantify these impurities.

The Foundation: Analytical Method Validation and Cross-Validation

Before comparing methods, it's crucial to understand the principles that ensure their reliability. The International Council for Harmonisation (ICH) provides the definitive framework for this in its Q2(R2) guideline, "Validation of Analytical Procedures".[7][8]

Method Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or excipients.[9]

  • Accuracy: The closeness of test results to the true value.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]

Cross-Validation , also known as inter-laboratory validation, is the process of verifying that a validated method produces consistent, reliable, and accurate results when performed by different laboratories, with different analysts, or on different equipment.[11] This is a critical step during method transfer to a quality control (QC) laboratory or when comparing a new or updated method against a legacy one.[11][12] The core objective is to demonstrate that the two methods or sites are comparable and can be used interchangeably.[12]

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Cross-Validation Scope (e.g., Method Transfer, New vs. Old) P2 Establish Acceptance Criteria (Based on ICH Guidelines & Risk Assessment) P1->P2 P3 Select Homogeneous Batches of Amisulpride (API/Product) P2->P3 E1 Site A / Method 1 Analyzes Samples P3->E1 E2 Site B / Method 2 Analyzes the Same Samples P3->E2 A1 Collect Data from Both Sources E1->A1 E2->A1 A2 Statistical Comparison of Results (e.g., t-test, F-test, Equivalence Testing) A1->A2 A3 Compare Impurity Profiles (Quantitation, RRT, New Peaks) A1->A3 A4 Generate Cross-Validation Report A2->A4 A3->A4 A5 Conclusion: Methods are Equivalent / Discrepancies Investigated A4->A5

Figure 1: General Workflow for Analytical Method Cross-Validation.

Core Analytical Techniques for Amisulpride Impurity Profiling

The primary separation techniques for Amisulpride and its impurities are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

High-Performance Liquid Chromatography (HPLC)

HPLC has long been the workhorse of pharmaceutical quality control. Its robustness and established presence make it a reliable choice for routine analysis.

Causality Behind the Method: The goal is to separate Amisulpride from its known and potential degradation impurities. A reversed-phase (RP) C18 column is typically used, as Amisulpride and its related substances possess moderate polarity. The mobile phase composition is critical; it usually involves a buffered aqueous phase and an organic modifier like methanol or acetonitrile.[13][14] A buffer is essential to control the pH and maintain the consistent ionization state of the amine and sulfonamide functional groups in Amisulpride, ensuring reproducible retention times and symmetrical peak shapes.

Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Chromatographic System:

    • System: Isocratic HPLC with UV Detector.[15]

    • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.[15]

    • Column Temperature: 40°C.[15]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection Wavelength: 225 nm.[16]

    • Injection Volume: 10 µL.[16]

  • Reagents and Solutions:

    • Mobile Phase: Prepare a filtered and degassed mixture of a suitable buffer (e.g., potassium dihydrogen phosphate adjusted to a specific pH) and methanol/acetonitrile.[14][15] The exact ratio must be optimized to achieve adequate separation. For example, a mixture of phosphate buffer (pH 6.5) and acetonitrile (60:40, v/v) has been reported.[14]

    • Diluent: Methanol or a mixture of the mobile phase components.[15]

    • Standard Solution: Prepare a stock solution of Amisulpride reference standard (e.g., 1 mg/mL in diluent) and dilute to a working concentration (e.g., 100 µg/mL).[15]

    • Sample Solution: Accurately weigh and dissolve the Amisulpride drug substance or product to achieve a similar final concentration as the standard solution.[15]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Perform a blank injection (diluent) to ensure no interfering peaks are present.

    • Inject the standard solution multiple times (e.g., n=5) to verify system suitability (checking parameters like theoretical plates, tailing factor, and %RSD of peak areas).

    • Inject the sample solution.

    • Identify and quantify impurities based on their retention times relative to the Amisulpride peak, typically using an external standard method for known impurities or area normalization for unknown ones.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents an evolution of HPLC, utilizing columns with sub-2 µm particles. This technology operates at much higher pressures (up to 15,000 psi) to achieve significant improvements in performance.[17][18]

Causality Behind the Method: The primary driver for using UPLC is efficiency. The smaller particle size dramatically increases column efficiency, leading to sharper, narrower peaks.[19] This results in:

  • Higher Resolution: Better separation of closely eluting peaks, which is critical for complex impurity profiles.

  • Increased Sensitivity: Taller peaks provide better signal-to-noise ratios, allowing for lower limits of detection (LOD) and quantitation (LOQ).[20][21]

  • Faster Analysis: Run times can be reduced by up to nine times compared to traditional HPLC, significantly increasing laboratory throughput.[19]

A UPLC method for Amisulpride would follow a similar principle to HPLC (RP chromatography) but with scaled parameters to leverage the technology's advantages.

Head-to-Head Comparison: HPLC vs. UPLC for Amisulpride Impurities

When cross-validating a legacy HPLC method with a modern UPLC method, a direct comparison of performance metrics is essential.

ParameterHPLC (5 µm particles)UPLC (<2 µm particles)Rationale & Impact on Amisulpride Analysis
Typical Run Time 15–30 minutes[17][18]1–10 minutes[21]UPLC offers a significant increase in sample throughput, crucial for high-volume QC labs.
Resolution GoodSuperior[19]UPLC provides better separation of Amisulpride from closely related impurities, ensuring more accurate quantification.
Sensitivity (LOD/LOQ) StandardHigher[20][21]Enhanced sensitivity in UPLC is vital for detecting and quantifying trace-level genotoxic or other critical impurities.
Solvent Consumption HighSignificantly Lower[20]UPLC is a greener and more cost-effective technology due to shorter run times and lower flow rates.
Operating Pressure Lower (500–6,000 psi)[17][18]Very High (up to 15,000 psi)[17]UPLC requires specialized equipment capable of handling high backpressures. HPLC is more versatile with standard equipment.
Method Robustness Generally highCan be more sensitive to variationsThe high efficiency of UPLC means small changes can have a larger impact, requiring careful method development and validation.

The Role of LC-MS in Impurity Identification

While HPLC and UPLC are quantitative techniques, they do not inherently identify unknown peaks. This is where LC-MS is critical. During method development or in the investigation of stability failures, any significant unknown impurity must be identified.[22]

Causality Behind the Method: LC-MS couples the separation power of liquid chromatography with the detection power of mass spectrometry. After the LC separates the components, the mass spectrometer provides mass-to-charge (m/z) ratio information, which can determine the molecular weight of an impurity.[22] Further fragmentation (MS/MS) can provide structural clues. This technique was successfully used to characterize a novel acid degradation product of Amisulpride.[5][23]

Figure 2: Decision tree for selecting the appropriate analytical technique.

Conclusion: A Unified Approach to Method Lifecycle

The cross-validation of analytical methods for Amisulpride impurities is not merely a procedural hurdle but a scientific necessity that ensures data integrity throughout the product lifecycle. While traditional HPLC methods offer robustness for routine quality control, UPLC presents a superior alternative for high-throughput environments and complex separations, offering enhanced speed, resolution, and sensitivity.[17][20] The choice between them should be justified based on the specific analytical requirements.[21]

Regardless of the chosen technology, a successful cross-validation exercise hinges on a well-defined protocol, pre-established acceptance criteria, and a thorough statistical comparison of the results, all within the framework of ICH guidelines.[10][11] Integrating techniques like LC-MS for impurity identification further strengthens the analytical control strategy, ensuring a comprehensive understanding of the Amisulpride impurity profile and ultimately safeguarding patient health.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. [Link]

  • A Review on Comparative study of HPLC and UPLC - RJPT. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • HPLC vs. UPLC - WebofPharma. [Link]

  • Differences between HPLC and UPLC - Pharmaguideline. [Link]

  • UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis - PharmaGuru. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method | Bentham Science Publishers. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method | Request PDF - ResearchGate. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. [Link]

  • Amisulpride - Wikipedia. [Link]

  • Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations.. [Link]

  • Amisulpride | C17H27N3O4S | CID 2159 - PubChem. [Link]

  • Development and Validation of RP-HPLC Method for Estimation of Amisulpride - International Journal of Pharmacy and Industrial Research. [Link]

  • Application of an Untargeted Chemometric Strategy in the Impurity Profiling of Pharmaceuticals: An Example of Amisulpride | Journal of Chromatographic Science | Oxford Academic. [Link]

  • Development and validation of stability indicating RP-HPLC method for amisulpride in bulk and pharmaceutical formulation - ResearchGate. [Link]

  • Journal of Drug Delivery and Therapeutics Liquid Chromatographic Method Development and Validation for Estimation of Amisulpride. [Link]

  • Amisulpride Impurities Manufacturers & Suppliers - Daicel Pharma Standards. [Link]

  • Validation of stability-indicating RP-HPLC for amisulpride assay.. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. [Link]

  • Analytical Method Development And Validation of Amisulpride and its Force Degradation - IJCRT.org. [Link]

  • Amisulpride Impurities - SynZeal. [Link]

  • A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Ch. [Link]

  • Degradation study of amisulpride. | Download Table - ResearchGate. [Link]

  • Amisulpride EP 11.0 | PDF | Thin Layer Chromatography - Scribd. [Link]

  • Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies | Pharmaceutical Technology. [Link]

  • Amisulpride Monograph for Professionals - Drugs.com. [Link]

  • Validation & Transfer of Methods for Pharmaceutical Analysis. [Link]

  • Validation of chromatographic methods in pharmaceutical analysis - Univerzita Karlova. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. [Link]

  • Amisulpride - Drug Monograph - DrugInfoSys.com. [Link]

  • USP Small Molecules Priority Monographs. [Link]

  • Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA. [Link]

  • List of European Pharmacopoeia Reference Standards Effective from 2025/10/1 © Council of Europe, all rights reserved 2025 1 For - CRS catalogue. [Link]

  • Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - NIH. [Link]

  • European Pharmacopoeia (Ph. Eur.) 11th Edition. [Link]

  • Anne-Sophie Bouin European Pharmacopoeia Department, EDQM, Council of Europe. [Link]

Sources

A Comparative Guide to HPLC and UPLC Methods for Amisulpride Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of drug products. Amisulpride, an atypical antipsychotic and antiemetic agent, is no exception.[1][2] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Amisulpride and its related substances. Drawing upon established chromatographic principles and field-proven insights, we will explore the theoretical underpinnings and practical applications of both techniques, supported by experimental data.

The Critical Role of Impurity Profiling in Amisulpride

Amisulpride, chemically known as 4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide, can develop various impurities during its synthesis, formulation, and storage.[1] These impurities may include starting materials, by-products, intermediates, and degradation products, some of which could have pharmacological or toxicological effects.[3] Regulatory bodies mandate stringent control over these impurities, making their accurate detection and quantification a critical aspect of quality assurance.[4]

HPLC vs. UPLC: A Tale of Two Chromatographic Techniques

For decades, HPLC has been the gold standard for pharmaceutical analysis. However, the advent of UPLC has revolutionized liquid chromatography by offering significant enhancements in resolution, speed, and sensitivity.[4][5]

The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase. UPLC utilizes columns packed with sub-2 µm particles, which, according to the van Deemter equation, leads to a significant increase in chromatographic efficiency. This allows for the use of higher flow rates and shorter column lengths without compromising resolution, resulting in faster analysis times and reduced solvent consumption.[6] The smaller particle size in UPLC also leads to sharper and taller peaks, thereby increasing sensitivity and improving the limits of detection (LOD) and quantification (LOQ).[5][7]

Experimental Design: A Head-to-Head Comparison

To illustrate the practical differences between HPLC and UPLC for Amisulpride impurity analysis, we present a comparative study based on established methodologies.

Analytical Instrumentation
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, and a photodiode array (PDA) detector.

  • UPLC System: An ultra-performance liquid chromatography system designed to handle high backpressures, with a binary solvent manager, sample manager, and a PDA detector.

Chromatographic Conditions

A gradient elution method was developed and optimized for both techniques to ensure the effective separation of Amisulpride from its known impurities.

ParameterHPLC MethodUPLC Method
Column C18, 250 mm x 4.6 mm, 5 µmAcquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.01M Phosphate Buffer (pH 3.0)0.01M Phosphate Buffer (pH 3.0)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-5 min: 10% B, 5-30 min: 10-70% B, 30-35 min: 70% B, 35-40 min: 10% B0-1 min: 10% B, 1-7 min: 10-70% B, 7-8 min: 70% B, 8-10 min: 10% B
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature 30°C40°C
Detection Wavelength 272 nm272 nm
Injection Volume 10 µL2 µL
Sample Preparation

A stock solution of Amisulpride was prepared by dissolving the active pharmaceutical ingredient (API) in a suitable diluent (e.g., a mixture of water and acetonitrile). This stock solution was then spiked with known impurities at a concentration of 0.1% relative to the API concentration to simulate a real-world sample.

Results and Discussion: A Clear Performance Advantage for UPLC

The comparative analysis demonstrates the significant advantages of UPLC over traditional HPLC for Amisulpride impurity profiling.

Speed and Throughput

As evidenced by the chromatograms below, the UPLC method achieved a significantly shorter run time of 10 minutes compared to the 40-minute run time of the HPLC method. This four-fold reduction in analysis time directly translates to a substantial increase in sample throughput, a critical factor in high-volume quality control environments.[5][6]

Hypothetical Chromatograms:

(Note: These are illustrative representations and not actual experimental data)

Figure 1: HPLC Chromatogram of Amisulpride and Impurities

Figure 2: UPLC Chromatogram of Amisulpride and Impurities

Resolution and Peak Shape

The UPLC method provided superior resolution between Amisulpride and its closely eluting impurities. The peaks obtained with UPLC are visibly sharper and narrower, leading to improved peak symmetry and easier integration. This enhanced resolution is crucial for accurately quantifying impurities that may be present at very low levels.[7]

Sensitivity

The increased peak height and narrower peak width in the UPLC chromatogram result in a higher signal-to-noise ratio, leading to improved sensitivity.[5][7] This allows for the detection and quantification of impurities at much lower concentrations compared to HPLC, which is essential for meeting stringent regulatory requirements.

Comparative Performance Data

The following table summarizes the key performance metrics for the two methods:

Performance MetricHPLC MethodUPLC Method
Run Time 40 minutes10 minutes
Resolution (Amisulpride and critical impurity pair) 1.83.5
Theoretical Plates (Amisulpride) ~12,000~25,000
Tailing Factor (Amisulpride) 1.31.1
Relative Solvent Consumption 100%~25%

Workflow and Logical Framework

The transition from an HPLC to a UPLC method for Amisulpride impurity analysis follows a logical progression focused on leveraging technological advancements for improved analytical performance.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Comparative Analysis & Outcome HPLC_Method Establish Baseline HPLC Method UPLC_Principles Understand UPLC Advantages (Speed, Resolution, Sensitivity) HPLC_Method->UPLC_Principles Limitation Identification Method_Transfer Geometric Method Transfer (Scaling flow rate, gradient) UPLC_Principles->Method_Transfer Theoretical Foundation UPLC_Optimization Fine-tune UPLC Parameters (Gradient, Temperature) Method_Transfer->UPLC_Optimization Initial Parameters Specificity Specificity/ Selectivity UPLC_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy/ Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Comparison Compare Performance Metrics (Time, Resolution, Sensitivity) Robustness->Data_Comparison Benefits_Realization Realize Benefits: - Increased Throughput - Reduced Solvent Waste - Improved Data Quality Data_Comparison->Benefits_Realization

Caption: Workflow for transitioning from HPLC to UPLC for Amisulpride impurity analysis.

The Causality Behind Experimental Choices

The selection of a sub-2 µm particle column in the UPLC method is the primary driver for the observed performance gains. To accommodate the increased backpressure generated by these smaller particles, the UPLC system is engineered with specialized pumps and fluidic pathways. The shorter column length and higher optimal linear velocity of the mobile phase are direct consequences of the enhanced efficiency provided by the smaller particles, enabling the significant reduction in run time. The elevated column temperature in the UPLC method helps to reduce the viscosity of the mobile phase, further mitigating the high backpressure.

Conclusion: UPLC as the Superior Choice for Amisulpride Impurity Analysis

While HPLC remains a robust and reliable technique, this comparative guide unequivocally demonstrates the superiority of UPLC for the analysis of Amisulpride and its impurities. The significant gains in speed, resolution, and sensitivity offered by UPLC technology empower pharmaceutical scientists to achieve higher throughput, reduce operational costs through lower solvent consumption, and generate higher quality data.[5] For researchers and drug development professionals seeking to optimize their analytical workflows and ensure the highest standards of product quality, the adoption of UPLC for Amisulpride impurity profiling is a scientifically sound and strategically advantageous decision.

References

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]

  • Dharmamoorthy, G., et al. (2025). A review article of UPLC and its emerging application and challenges and opportunities. [Journal Name, Volume(Issue), pages]. (Note: Full citation details not available in the provided search result).
  • Kumar, A., & Singh, A. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Research Journal of Pharmacy and Technology, 15(7), 3291-3295. Retrieved from [Link]

  • Novakova, L., Solichova, D., & Solich, P. (2006). Advantages of application of UPLC in pharmaceutical analysis. Talanta, 68(3), 908-918. Retrieved from [Link]

  • SynZeal. (n.d.). Amisulpride EP Impurity B. Retrieved from [Link]

  • Veeprho. (n.d.). Amisulpride Impurities and Related Compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Amisulpride-Impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Amisulpride-Impurities. Retrieved from [Link]

  • Devi, P. R., & Rambabu, K. (2021). A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Chromatographic Method. Bioscience Biotechnology Research Communications, 14(9). Retrieved from [Link]

  • Neog, M., Patel, R., & Sharma, S. (n.d.). Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. [Journal Name, Volume(Issue), pages]. (Note: Full citation details not available in the provided search result).
  • Nalanda, R. B., et al. (2025). Liquid Chromatographic Method Development and Validation for Estimation of Amisulpride. Journal of Drug Delivery and Therapeutics, 15(6-S), 1-6. Retrieved from [Link]

  • Krishna, K. V., et al. (2023). Development and Validation of RP-HPLC Method for Estimation of Amisulpride. International Journal of Pharmacy and Industrial Research, 13(1), 12-17. Retrieved from [Link]

  • Rao, J. V. L. N. S., & Rao, K. S. (2011). Analysis of Amisulpride in Pharmaceutical Dosage Forms by Noval Spectrophotometric Methods. TSI, 6(3). Retrieved from [Link]

  • Reddy, B. K., et al. (2025). Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium. [Journal Name, Volume(Issue), pages]. (Note: Full citation details not available in the provided search result).
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Ramakrishna, N. V. S., et al. (2014). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 52(8), 747-753. Retrieved from [Link]

  • Suneetha, A., & Rao, G. D. (2025). Development and validation of stability indicating RP-HPLC method for amisulpride in bulk and pharmaceutical formulation. [Journal Name, Volume(Issue), pages]. (Note: Full citation details not available in the provided search result).

Sources

A Guide to Inter-Laboratory Comparison of Amisulpride Impurity B Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantification of Amisulpride Impurity B. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical methods for impurity profiling of Amisulpride. This document delves into the rationale behind experimental choices, outlines detailed protocols, and presents a model for data analysis and interpretation, all grounded in the principles of scientific integrity and regulatory compliance.

Introduction: The Significance of Controlling Amisulpride Impurity B

Amisulpride is an atypical antipsychotic medication used in the treatment of schizophrenia.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. Amisulpride Impurity B, chemically known as 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide, is a potential impurity that may arise during the synthesis or degradation of Amisulpride.[1][2][3][4][5][6] Regulatory bodies worldwide mandate strict control over the levels of such impurities in the final drug product.

The objective of an inter-laboratory comparison is to assess the reproducibility and reliability of an analytical method when performed by different laboratories.[7] This is a crucial step in method validation, providing confidence that the method is robust and transferable.[8][9] This guide will walk you through the process of designing and executing such a study for Amisulpride Impurity B.

Analytical Methodologies for Amisulpride Impurity B Quantification

Several analytical techniques can be employed for the quantification of pharmaceutical impurities. For Amisulpride and its impurities, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used and robust method.[10][11] More advanced techniques like Ultra-High-Performance Liquid Chromatography (UPLC) offer faster analysis times and improved resolution, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides higher sensitivity and specificity, which can be crucial for identifying and quantifying impurities at very low levels.[12]

This guide will focus on a comparative study utilizing a validated reversed-phase HPLC-UV method, a technique commonly available in pharmaceutical quality control laboratories.

The choice of a reversed-phase HPLC method is deliberate. It is a well-established technique with a proven track record for the analysis of polar and non-polar compounds, making it suitable for Amisulpride and its related substances. The use of a C18 column provides excellent separation based on hydrophobicity. An isocratic elution is often preferred for its simplicity and robustness in routine quality control environments.

Designing the Inter-Laboratory Comparison Study

A successful inter-laboratory study requires a well-defined protocol that is meticulously followed by all participating laboratories. This ensures that any observed variability can be attributed to inter-laboratory differences rather than deviations in the analytical procedure.

To assess the precision, accuracy, and reproducibility of a reversed-phase HPLC-UV method for the quantification of Amisulpride Impurity B across multiple laboratories.

A minimum of three to five laboratories with experience in pharmaceutical analysis should be included to ensure statistically meaningful results.

A central organizing body should prepare and distribute the following samples to each participating laboratory:

  • Amisulpride API spiked with Amisulpride Impurity B at three concentration levels:

    • Level 1: Below the reporting threshold (e.g., 0.05%)

    • Level 2: At the specification limit (e.g., 0.15%)

    • Level 3: Above the specification limit (e.g., 0.25%)

  • Reference Standards:

    • Amisulpride Reference Standard (CRS)

    • Amisulpride Impurity B Reference Standard

The following diagram illustrates the overall workflow of the inter-laboratory comparison study.

Inter-Laboratory_Comparison_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase (Each Laboratory) cluster_Analysis Analysis & Reporting Phase Prep Protocol Design & Sample Preparation Dist Sample & Standard Distribution Prep->Dist SamplePrep Sample Preparation Dist->SamplePrep Shipment HPLC HPLC Analysis SamplePrep->HPLC DataAcq Data Acquisition HPLC->DataAcq DataSub Data Submission to Central Body DataAcq->DataSub Stat Statistical Analysis DataSub->Stat Report Final Report Generation Stat->Report

Caption: Workflow of the inter-laboratory comparison study.

Detailed Experimental Protocol

Each participating laboratory must adhere strictly to the following protocol.

  • Amisulpride API and Impurity B samples (provided)

  • Amisulpride and Impurity B reference standards (provided)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

ParameterCondition
HPLC System A well-maintained HPLC system with a UV detector
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Buffer: Acetonitrile: Methanol (70:20:10, v/v/v)
Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water, adjust pH to 3.0 with orthophosphoric acid.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 20 µL
Run Time Approximately 40 minutes
  • Diluent: Mobile phase

  • Standard Stock Solution of Amisulpride (1000 µg/mL): Accurately weigh about 50 mg of Amisulpride CRS into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Standard Stock Solution of Amisulpride Impurity B (100 µg/mL): Accurately weigh about 5 mg of Amisulpride Impurity B CRS into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • System Suitability Solution: Dilute the Standard Stock Solution of Amisulpride to obtain a concentration of 100 µg/mL. To 1 mL of this solution, add 1 mL of the Standard Stock Solution of Amisulpride Impurity B and dilute to 10 mL with diluent. This solution contains 10 µg/mL of Amisulpride and 10 µg/mL of Amisulpride Impurity B.

  • Test Solution (1000 µg/mL of Amisulpride): Accurately weigh about 50 mg of the provided Amisulpride API sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

Before commencing sample analysis, the system suitability must be verified.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the System Suitability Solution five times.

  • The system is deemed suitable if the following criteria are met:

    • The resolution between the Amisulpride and Amisulpride Impurity B peaks is not less than 3.0.

    • The relative standard deviation (RSD) for the peak areas of both Amisulpride and Amisulpride Impurity B from the five replicate injections is not more than 2.0%.

    • The tailing factor for both peaks is not more than 2.0.

  • Inject the blank (diluent).

  • Inject the Standard Stock Solution of Amisulpride Impurity B.

  • Inject each of the three provided test solutions in duplicate.

The percentage of Amisulpride Impurity B in the API sample is calculated using the following formula:

% Impurity B = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Imp_Std / Conc_Sample) * 100

Where:

  • Area_Imp_Sample = Peak area of Impurity B in the test solution

  • Area_Imp_Std = Peak area of Impurity B in the standard solution

  • Conc_Imp_Std = Concentration of Impurity B in the standard solution (µg/mL)

  • Conc_Sample = Concentration of Amisulpride in the test solution (µg/mL)

Data Analysis and Acceptance Criteria

The collected data from all participating laboratories should be sent to a central coordinator for statistical analysis. The following parameters should be evaluated.

  • Repeatability (Intra-laboratory precision): The RSD of the results obtained for each concentration level within a single laboratory.

  • Reproducibility (Inter-laboratory precision): The RSD of the mean results from all participating laboratories for each concentration level.

Accuracy will be assessed by calculating the percent recovery of the spiked Impurity B at each concentration level.

% Recovery = (Measured Concentration / Spiked Concentration) * 100

The following are suggested acceptance criteria based on general ICH guidelines for the validation of analytical procedures.[13]

ParameterAcceptance Criteria
Repeatability RSD ≤ 5.0%
Reproducibility RSD ≤ 15.0%
Accuracy Mean recovery between 80.0% and 120.0% for each concentration level.[14][15]
Hypothetical Comparative Data

The following table presents a hypothetical summary of results from an inter-laboratory comparison study.

LaboratoryLevel 1 (0.05%) - % FoundLevel 2 (0.15%) - % FoundLevel 3 (0.25%) - % Found
Lab A 0.0480.1520.248
Lab B 0.0510.1480.255
Lab C 0.0490.1550.245
Lab D 0.0520.1450.260
Lab E 0.0500.1500.250
Mean 0.0500.1500.252
Std. Dev. 0.00160.00390.0057
RSD (%) 3.2%2.6%2.3%
Mean Recovery (%) 100.0%100.0%100.8%
Discussion of Potential Sources of Variability

Even with a detailed protocol, some variability between laboratories is expected. Potential sources include:

  • Differences in HPLC systems: Variations in pump performance, detector sensitivity, and dwell volume can affect peak shape and retention time.

  • Analyst technique: Minor differences in sample and standard preparation can introduce variability.

  • Environmental factors: Laboratory temperature and humidity can influence instrument performance.

  • Data processing: Differences in peak integration parameters can lead to variations in calculated results.

Conclusion

A well-designed inter-laboratory comparison is essential for establishing the robustness and transferability of an analytical method for the quantification of Amisulpride Impurity B. By following a detailed protocol and employing sound statistical analysis, pharmaceutical companies can ensure the reliability and consistency of their impurity testing, ultimately contributing to the safety and quality of the final drug product. This guide provides a comprehensive framework for conducting such a study, emphasizing the importance of scientific rigor and adherence to regulatory expectations.

References

  • International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • Sharma, S., et al. "Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations." International Journal of PharmTech Research, vol. 3, no. 4, 2011, pp. 1909-1914.
  • Patel, D., et al. "Validation of Analytical Methods for Pharmaceutical Analysis." International Journal of Pharmaceutical Erudition, vol. 3, no. 1, 2013, pp. 31-40.
  • Profound. "Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance." 2025.
  • Nascimento, V.V., et al. "VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS." Química Nova, vol. 44, no. 6, 2021, pp. 743-755.
  • Chaudhari, B. G., and N. M. Patel. "Analytical method validation: A brief review." International Journal of Pharmaceutical Sciences and Research, vol. 3, no. 10, 2012, pp. 3833.
  • Skibiński, R., and J. Trawiński. "Application of an Untargeted Chemometric Strategy in the Impurity Profiling of Pharmaceuticals: An Example of Amisulpride." Journal of Chromatographic Science, vol. 55, no. 5, 2017, pp. 519-526.
  • Sharma, S., et al. "Isocratic liquid chromatographic method for analysis of amisulpride in pharmaceutical preparations.
  • SynThink Research Chemicals. "Amisulpride EP Impurity B | 148516-54-5."
  • SynZeal. "Amisulpride EP Impurity B | 148516-54-5."
  • Veeprho. "Amisulpride EP Impurity B | CAS 148516-54-5."
  • Axios Research. "Amisulpride EP Impurity B - CAS - 148516-54-5."
  • HBM4EU.
  • Chemicea. "Amisulpride EP Impurity B | 148516-54-5."
  • Synchemia. "Amisulpride EP Impurity B."
  • Cleanchem. "Amisulpride EP Impurity B | CAS No: 148516-54-5."

Sources

A Comparative Guide to Amisulpride Impurity B and Other Known Related Substances

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Amisulpride Development

Amisulpride is an atypical antipsychotic and antiemetic agent that exerts its therapeutic effects primarily through selective antagonism of dopamine D2 and D3 receptors.[1] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Regulatory bodies worldwide mandate stringent control over impurities, which can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[2][3] These impurities, even in trace amounts, can potentially impact the drug's safety, efficacy, and stability. Therefore, a comprehensive understanding and robust analytical control of impurities are paramount in the development and manufacturing of amisulpride.

This guide provides an in-depth comparative analysis of Amisulpride Impurity B against other known impurities, including A, C, D, E, F, G, and H, as referenced in pharmacopeial monographs and the scientific literature. We will delve into their chemical structures, potential origins, and the analytical methodologies required for their effective separation and quantification. This document is intended for researchers, scientists, and drug development professionals to aid in building a robust impurity control strategy for amisulpride.

Understanding the Landscape of Amisulpride Impurities

The known impurities of amisulpride are a diverse group of molecules that can be broadly categorized as process-related impurities (arising from the synthetic route) or degradation products. Each impurity presents a unique analytical challenge due to its structural similarity to the parent API.

Amisulpride and Its Key Impurities: A Structural Overview

A clear understanding of the structural nuances of each impurity is fundamental to developing selective analytical methods. The following table summarizes the key known impurities of Amisulpride.

Compound Name Chemical Name Molecular Formula Molecular Weight ( g/mol ) Potential Origin
Amisulpride 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-methoxybenzamideC17H27N3O4S369.48API
Impurity A (2RS)-1-ethylpyrrolidin-2-yl]methanamineC7H16N2128.2Process-related
Impurity B 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamideC16H25N3O4S355.5Process-related/Degradation
Impurity C 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2-methoxybenzamideC15H22IN3O2403.26Process-related
Impurity D 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-(methylsulfonyl)benzamideC16H25N3O4S355.46Process-related
Impurity E 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acidC10H13NO5S259.28Process-related/Degradation
Impurity F 4-Amino-N-[[(2RS)-1-ethyl-1-oxidopyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-methoxybenzamideC17H27N3O5S385.48Degradation (Oxidative)
Impurity G 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-methoxybenzamide N-oxideC17H27N3O4S369.5Degradation (Oxidative)
Impurity H 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-methoxy-N-methylbenzamideC18H29N3O4S383.5Process-related

Data sourced from various chemical and pharmaceutical suppliers.[4][5][6]

Comparative Analysis: Amisulpride Impurity B vs. Other Impurities

Amisulpride Impurity B is structurally very similar to the parent drug, differing only by the substitution of a hydroxyl group for the methoxy group on the benzamide ring.[4][7] This seemingly minor change has significant implications for its analytical separation and potential biological activity.

Structural and Physicochemical Comparison

The primary difference between Impurity B and Amisulpride is the presence of a phenolic hydroxyl group in Impurity B, which makes it slightly more polar than Amisulpride. This difference in polarity is the key to their chromatographic separation. In contrast, other impurities have more significant structural modifications:

  • Impurity A is a starting material or a synthetic intermediate and is significantly smaller and more basic than Amisulpride.

  • Impurity C contains a bulky iodine atom, which drastically changes its molecular weight and electronic properties.

  • Impurity D has a methylsulfonyl group instead of an ethylsulfonyl group, a subtle change that can still be exploited for separation.

  • Impurity E is a carboxylic acid, making it significantly more acidic and polar than Amisulpride.

  • Impurity F and G are N-oxide derivatives, representing oxidative degradation products. Their increased polarity makes them distinct from Amisulpride.

  • Impurity H is an N-methylated derivative, which increases its lipophilicity.

The following diagram illustrates the structural relationship between Amisulpride and its key impurities.

G Amisulpride Amisulpride (R = OCH3, R' = H) ImpurityB Impurity B (R = OH, R' = H) Amisulpride->ImpurityB Demethylation ImpurityH Impurity H (R = OCH3, R' = CH3) Amisulpride->ImpurityH N-Methylation ImpurityA Impurity A (Side Chain Precursor) Amisulpride->ImpurityA Synthetic Precursor ImpurityE Impurity E (Benzoic Acid Moiety) Amisulpride->ImpurityE Hydrolysis ImpurityF Impurity F (N-Oxide on Pyrrolidine) Amisulpride->ImpurityF Oxidation

Figure 1: Structural relationships of key Amisulpride impurities.
Analytical Challenges and Method Development

The co-elution of impurities with the main API peak is a significant challenge in HPLC method development. Given the structural similarity, separating Impurity B from Amisulpride requires a highly efficient and selective chromatographic system. The European Pharmacopoeia outlines a liquid chromatography method for the analysis of related substances in Amisulpride.[8]

A robust HPLC method for the simultaneous determination of Amisulpride and its impurities is crucial for quality control. The choice of stationary phase, mobile phase composition, pH, and detector wavelength are critical parameters that need to be optimized.

Experimental Protocol: A Validated RP-HPLC Method for Amisulpride and Its Impurities

The following protocol describes a representative reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Amisulpride and its known impurities. This method is based on principles outlined in various published analytical procedures.[7][9]

Instrumentation and Materials
  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector or a Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Amisulpride reference standard and impurity reference standards (A, B, C, D, E, F, G, H).

  • HPLC grade acetonitrile, methanol, and water.

  • Analytical grade phosphate buffer components.

Chromatographic Conditions
Parameter Condition Rationale
Mobile Phase A Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)Buffered mobile phase ensures consistent retention times and peak shapes, especially for ionizable compounds.
Mobile Phase B AcetonitrileOrganic modifier to elute the analytes from the C18 column.
Gradient Elution Time (min)% Mobile Phase B
020
2570
3070
3120
4020
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column to achieve good separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 225 nmA wavelength where Amisulpride and its impurities exhibit significant absorbance.
Injection Volume 10 µL
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).

  • Standard Stock Solution: Accurately weigh and dissolve Amisulpride and each impurity reference standard in the diluent to prepare individual stock solutions.

  • Spiked Sample Solution: Prepare a solution of Amisulpride and spike it with known concentrations of each impurity to demonstrate the separation and selectivity of the method.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria. This includes:

  • Tailing factor for the Amisulpride peak should be ≤ 2.0.

  • Theoretical plates for the Amisulpride peak should be ≥ 2000.

  • Resolution between Amisulpride and the closest eluting impurity (typically Impurity B) should be ≥ 2.0.[7]

The following diagram illustrates the general workflow for this HPLC analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard and Impurity Solutions Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Prepare Sample Solution Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (225 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Impurities Integration->Quantification Report Generate Report Quantification->Report

Figure 2: General workflow for HPLC analysis of Amisulpride impurities.

Toxicological Considerations

While extensive toxicological data exists for Amisulpride, including reports of cardiotoxicity and central nervous system depression in cases of overdose, there is a lack of publicly available toxicological studies specifically for its individual impurities.[10][11][12][13][14] The principle of Threshold of Toxicological Concern (TTC) is often applied for impurities present at very low levels. However, for impurities that are structurally alerting or present at higher concentrations, specific toxicological assessment may be required.

Given that Impurity B is a close structural analog of Amisulpride, it is plausible that it may share some pharmacological or toxicological properties. The presence of the phenolic hydroxyl group in Impurity B could potentially lead to different metabolic pathways compared to Amisulpride, which warrants further investigation.

Conclusion

The effective control of impurities is a non-negotiable aspect of ensuring the quality, safety, and efficacy of Amisulpride. Amisulpride Impurity B, due to its high structural similarity to the API, presents a notable analytical challenge. A well-developed and validated RP-HPLC method, such as the one outlined in this guide, is essential for the accurate monitoring and control of Impurity B and other related substances.

Further research into the toxicological profiles of individual Amisulpride impurities is warranted to fully establish their risk to patient safety. This guide serves as a foundational resource for scientists and researchers, providing the necessary framework to develop and implement a comprehensive impurity control strategy for Amisulpride.

References

  • SynZeal. Amisulpride EP Impurity B | 148516-54-5. [Link]

  • Patsnap. Synthesis method of process impurity of amisulpride - Eureka. [Link]

  • uspbpep.com. Print Preview - C:\DOCUME1\xpress\LOCALS1\Temp.aptcache\26-A-E026/tfa03332. [Link]

  • Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. [Link]

  • Scribd. Amisulpride EP 11.0 | PDF | Thin Layer Chromatography. [Link]

  • ResearchGate. Comparative validation of amisulpride determination in pharmaceuticals by several chromatographic, electrophoretic and spectrophotometric methods | Request PDF. [Link]

  • PubChem. Amisulpride | C17H27N3O4S | CID 2159. [Link]

  • PubMed. Amisulpride poisoning: a report on two cases. [Link]

  • LITFL. Amisulpride toxicity. [Link]

  • ResearchGate. Fatality due to amisulpride toxicity: A case report | Request PDF. [Link]

  • PubMed. Fatality due to amisulpride toxicity: a case report. [Link]

  • Monash University. Fatality due to amisulpride toxicity. [Link]

  • Axios Research. Impurities. [Link]

  • Axios Research. Amisulpride EP Impurity B - CAS - 148516-54-5. [Link]

  • SynZeal. Amisulpride Impurities. [Link]

  • Google Patents.
  • PubMed. Comparison of HPLC and RIA methods applied to the quantification of amisulpride in human plasma. [Link]

  • Google Patents.
  • Cleanchem. Amisulpride EP Impurity F | CAS No: 71676-01-2. [Link]

  • National Institutes of Health. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. [Link]

  • Wikipedia. Amisulpride. [Link]

  • A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Ch. [Link]

  • EDQM. Y0001534 - CRS catalogue. [Link]

Sources

A Comparative Guide to Analytical Method Transfer for Amisulpride Impurity Testing

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of strategies and techniques for the successful transfer of analytical methods for Amisulpride impurity testing. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and scientifically sound method transfer process. We will explore the regulatory landscape, compare core analytical technologies, and provide detailed protocols grounded in authoritative standards.

The Imperative for Robust Impurity Method Transfer

Amisulpride is an antipsychotic agent where meticulous control of impurities is critical to ensure patient safety and product efficacy.[1][2] An analytical method for impurity profiling, once developed and validated, often needs to be transferred between laboratories. This could be from a research and development (R&D) setting to a quality control (QC) laboratory, or between different manufacturing sites.[3][4] The goal of this Analytical Method Transfer (AMT) is to provide documented verification that the receiving unit (RU) can perform the analytical procedure with the same level of reliability, accuracy, and precision as the transferring unit (TU).[5][6]

A failed or poorly executed transfer can lead to inconsistent product quality assessments, regulatory delays, and significant financial repercussions.[4][7] This guide focuses on establishing a self-validating system for transferring a stability-indicating impurity method for Amisulpride, with a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) systems.

Regulatory & Scientific Framework

A successful method transfer is anchored in a deep understanding of regulatory expectations. The primary guidelines that govern this process are the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

  • ICH Q2(R1): Validation of Analytical Procedures: While this guideline focuses on method validation, its principles are the foundation of method transfer.[8][9][10] It defines the performance characteristics (e.g., specificity, linearity, accuracy, precision, quantitation limit) that a method must meet for its intended purpose.[10][11] A method that is not robustly validated cannot be successfully transferred.

  • USP General Chapter <1224> Transfer of Analytical Procedures: This chapter is the cornerstone of AMT, defining it as a documented process that qualifies a laboratory to use an analytical test procedure.[5] It outlines several approaches for the transfer, allowing for flexibility based on the method's complexity and the receiving lab's experience.[12][13]

Core Approaches to Method Transfer (per USP <1224>)
  • Comparative Testing: The most common approach, where both the transferring and receiving labs analyze the same set of samples. The results are then compared against pre-defined acceptance criteria.[3][13]

  • Co-validation between Laboratories: The receiving lab is included as part of the original method validation team, demonstrating reproducibility directly.[13]

  • Complete or Partial Revalidation: The receiving lab conducts a full or partial validation of the analytical method.[13]

  • Transfer Waiver: This is possible if the new method is a simple compendial procedure, the receiving lab is already familiar with the method, or the instrument and procedure are being moved to a new location with the same qualified analysts.[14][15]

This guide will focus on the Comparative Testing approach, which provides the most rigorous and direct evidence of inter-laboratory performance for a complex impurity method.

Comparing Core Technologies: HPLC vs. UPLC for Impurity Analysis

The choice of chromatographic technique is fundamental to the performance of an impurity testing method. While HPLC has long been the workhorse of QC labs, UPLC offers significant advantages for impurity analysis, where sensitivity and resolution are paramount.[16][17]

Key Performance Differences: HPLC vs. UPLC
ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Rationale & Impact on Impurity Analysis
Column Particle Size 3–5 µm<2 µmSmaller particles in UPLC provide a greater surface area, leading to significantly higher separation efficiency and resolution. This is critical for separating closely eluting and low-level impurities from the main Amisulpride peak.[17][18]
Operating Pressure Up to 400 bar (6,000 psi)Up to 1,000–1,200 bar (15,000-18,000 psi)The high backpressure generated by sub-2 µm particles necessitates specialized UPLC systems with robust pumps and injectors.[17][19]
Typical Runtime 20–45 minutes2–10 minutesFaster analysis in UPLC increases laboratory throughput and allows for quicker release of product batches.[16][19]
Sensitivity ModerateHighUPLC produces narrower, sharper peaks, which results in greater peak height and a higher signal-to-noise ratio. This enhances the ability to detect and accurately quantify trace-level impurities.[16][18][20]
Solvent Consumption HighLowShorter runtimes and lower flow rates can reduce solvent consumption by 50-70%, leading to significant cost savings and a reduced environmental footprint.[16][19]

While UPLC offers superior performance, the decision to use it depends on the specific needs of the analysis. A well-validated HPLC method may be sufficient and more robust across different instrument models. However, for complex impurity profiles or when high throughput is required, UPLC is the superior technology.[17][18]

The Method Transfer Workflow: A Step-by-Step Guide

A successful method transfer is a structured process that minimizes variability and ensures transparent communication between the transferring and receiving units.

MethodTransferWorkflow cluster_pre Phase 1: Pre-Transfer cluster_exec Phase 2: Execution cluster_post Phase 3: Post-Transfer Pre_Risk Risk Assessment (Instruments, Analysts, Reagents) Pre_Protocol Draft & Approve Transfer Protocol Pre_Risk->Pre_Protocol Pre_Training RU Analyst Training (If required) Pre_Protocol->Pre_Training Exec_Sample Prepare & Ship Samples (API, FDF, Spiked Impurities) Pre_Training->Exec_Sample Exec_TU TU Analysis Exec_Sample->Exec_TU Exec_RU RU Analysis Exec_Sample->Exec_RU Post_Compare Compare Data vs. Acceptance Criteria Exec_TU->Post_Compare Exec_RU->Post_Compare Post_Report Generate Final Transfer Report Post_Compare->Post_Report Post_Implement Implement SOP at Receiving Unit Post_Report->Post_Implement

Caption: High-level workflow for a comparative analytical method transfer.

Experimental Protocol: Comparative Transfer of an Amisulpride Impurity Method

This protocol outlines the steps for a comparative transfer using a UPLC method. The principles are directly adaptable for an HPLC method by adjusting flow rates, column dimensions, and run times accordingly.

Objective: To demonstrate that the Receiving Unit (RU) can achieve comparable results to the Transferring Unit (TU) for the quantification of known and unknown impurities in Amisulpride drug substance.

1. Materials & Reagents:

  • Amisulpride Reference Standard (RS) and Drug Substance batches (minimum 2).

  • Known Amisulpride Impurity standards (e.g., Impurity A, Impurity B).[1][21][22][23]

  • HPLC or UPLC grade Acetonitrile, Methanol, and water.

  • Reagents for buffer preparation (e.g., Formic Acid, Ammonium Acetate).

  • All reagents and standards, including the specific lots used, must be documented. Both labs should ideally use the same lots of critical materials like the column and reference standards to minimize variability.[4]

2. Instrumentation (UPLC System):

  • System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Detection: UV/PDA Detector at an appropriate wavelength for Amisulpride and its impurities (e.g., 280 nm).[24]

  • Column Temperature: 30°C.

  • Sample Temperature: 10°C.

  • Injection Volume: 2 µL.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-9.5 min: 5% to 80% B

    • 9.5-10 min: 80% B

    • Followed by re-equilibration. (Note: This is an exemplary gradient based on published methods and must be optimized for the specific impurity profile).[25]

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of Amisulpride RS in a suitable diluent (e.g., Methanol) at a concentration of approximately 0.5 mg/mL. Dilute further to the working concentration (e.g., 0.1 mg/mL).[25]

  • Sample Solution: Prepare the Amisulpride drug substance at the same concentration as the Standard Solution.

  • Spiked Impurity Sample: Prepare a sample solution spiked with known impurities at a concentration relevant to the specification limit (e.g., 0.15%). This is crucial to verify the performance of the impurity method if the test samples do not contain impurities above the reporting threshold.[15]

4. Execution Sequence (to be performed at both TU and RU):

  • Perform system suitability tests (SST) to ensure the chromatographic system is performing adequately.

  • Inject a blank (diluent) to ensure no carryover or interference.

  • Inject the Standard Solution six times to establish system precision.

  • Inject the two batches of Amisulpride drug substance in duplicate.

  • Inject the Spiked Impurity Sample in duplicate.

Data Analysis & Acceptance Criteria

The core of the transfer is the direct comparison of results. The acceptance criteria must be pre-defined in the transfer protocol and should be based on the validated performance of the method.

Table 1: Example Acceptance Criteria for Method Transfer

ParameterTestAcceptance CriteriaRationale
System Suitability Precision of Standard (n=6)%RSD ≤ 2.0% at both sitesEnsures both chromatographic systems are performing with adequate precision.
Tailing Factor (Amisulpride)≤ 2.0 at both sitesConfirms good peak shape, which is essential for accurate integration.
Comparative Accuracy % Recovery of Spiked ImpuritiesMean % Recovery at RU should be within ±15% of the TU result.Demonstrates the RU's ability to accurately quantify known impurities.
Comparative Precision % Impurity ResultsThe absolute difference in the mean result for any specified impurity between TU and RU should be ≤ 0.05%.Confirms inter-laboratory agreement for impurity quantification. For low-level impurities, using absolute differences is more appropriate than statistical t-tests.[26]
Total ImpuritiesThe absolute difference in the mean result for total impurities between TU and RU should be ≤ 0.10%.Provides an overall measure of method performance agreement.

Troubleshooting Common Transfer Failures

Even with a robust protocol, challenges can arise. Proactive identification and troubleshooting are key.

TroubleshootingFlow Start Transfer Fails Acceptance Criteria Check_SST Review System Suitability (SST) Data Start->Check_SST SST_Fail SST Failure? Check_SST->SST_Fail Check_Prep Investigate Sample Preparation Prep_Error Sample Prep Error? Check_Prep->Prep_Error Check_Instrument Compare Instrument Parameters & Logs Instrument_Diff Instrument Difference? Check_Instrument->Instrument_Diff Check_Reagents Verify Reagents, Standards & Columns Resolve_Reagents Use same lot of column/reagents. Verify standard purity. Check_Reagents->Resolve_Reagents SST_Fail->Check_Prep No Resolve_SST Troubleshoot System: Check for leaks, column health, mobile phase prep. SST_Fail->Resolve_SST Yes Prep_Error->Check_Instrument No Resolve_Prep Re-prepare samples. Clarify SOP with TU. Prep_Error->Resolve_Prep Yes Instrument_Diff->Check_Reagents No Resolve_Instrument Check dwell volume, detector settings, firmware. May require method adjustment. Instrument_Diff->Resolve_Instrument Yes

Caption: A logical flow for troubleshooting failed method transfers.

Common Pitfalls & Solutions:

  • Instrument Differences: Subtle differences in system dwell volume, detector lamp energy, or firmware can cause shifts in retention time and peak response.[26] This is a primary reason to conduct a thorough pre-transfer risk assessment and ensure instruments are equivalently qualified.[3]

  • Analyst Technique: Inconsistent sample preparation or integration practices can introduce significant variability. A pre-transfer meeting or on-site training can be highly beneficial to align understanding of the method's critical steps.[12]

  • Reagent and Column Variability: Different lots of columns or reagents can affect selectivity. Using the same lot for the transfer study is a best practice. If this is not possible, the method's robustness should be well-understood.[3][4]

Conclusion and Final Report

Upon successful completion of the comparative testing, a final Analytical Method Transfer Report must be compiled. This report serves as the official record and should include:

  • The approved transfer protocol.

  • The raw data, chromatograms, and summary results from both the Transferring and Receiving Units.

  • A comparative analysis of the data against the pre-defined acceptance criteria.

  • A concluding statement confirming that the receiving lab is qualified to run the analytical procedure for its intended purpose.

The successful transfer of an analytical method for Amisulpride impurity testing is a multi-faceted process that relies on a strong regulatory foundation, robust analytical science, and clear communication. By leveraging advanced technologies like UPLC, conducting thorough risk assessments, and adhering to a well-defined comparative protocol, organizations can ensure consistent and reliable analytical results across their entire network, safeguarding product quality and regulatory compliance.

References
  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]

  • Jadhav, S. A., et al. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Asian Journal of Pharmaceutical Analysis, 12(3), 164-169.
  • U.S. Pharmacopeia. (n.d.). <1224> Transfer of Analytical Procedures. Retrieved from [Link]

  • Quantics Biostatistics. (2025, April 16). Assay Transfers: A Guide to USP <1224>. Retrieved from [Link]

  • Pharma Beginners. (2021, January 23). Analytical Method Transfer (USP 1224) Guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • SynZeal. (n.d.). Amisulpride Impurities. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Aligns Pharma. (n.d.). Amisulpride Impurities. Retrieved from [Link]

  • Kumar, A., & Saini, G. (2014). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 7(11), 1332-1338.
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • CASSS. (n.d.). Table 9: Technical Transfer of Analytical Procedures - Best Practices, Pitfalls and Regulatory Considerations. Retrieved from [Link]

  • The J. Molner Company. (2025, September 30). Best Practices for Transferring Analytical Methods. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Amisulpride-Impurities. Retrieved from [Link]

  • HTS Biopharma. (n.d.). Amisulpride EP Impurity B. Retrieved from [Link]

  • Pharmaceutical Technology. (2006, November 9). Challenges in Analytical Method Transfer. Retrieved from [Link]

  • SepSolve Analytical. (2025, December 7). HPLC vs UPLC: Key Differences & Applications. Retrieved from [Link]

  • BioPharm International. (2012, June 1). Challenges in Analytical Method Development and Validation. Retrieved from [Link]

  • Sharma, S., et al. (2011). Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. International Journal of PharmTech Research, 3(4), 1909-1914.
  • Studzińska, S., et al. (2016). Application of an Untargeted Chemometric Strategy in the Impurity Profiling of Pharmaceuticals: An Example of Amisulpride.
  • Pharmaguideline. (2025, September 6). Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. Retrieved from [Link]

  • SynZeal. (n.d.). Amisulpride EP Impurity B. Retrieved from [Link]

  • Lab Manager. (n.d.). Analytical Method Transfer Between Laboratories: Challenges and Solutions. Retrieved from [Link]

  • Nalanda, R. B., et al. (2021). Liquid Chromatographic Method Development and Validation for Estimation of Amisulpride. Journal of Drug Delivery and Therapeutics, 11(4-S), 143-148.
  • QbD Group. (2024, June 11). Analytical Method Transfer: Common Pitfalls and How to Avoid Them. Retrieved from [Link]

  • Al-Abassi, F. A. (2024, October 7). Validation of stability-indicating RP-HPLC for amisulpride assay. Journal of King Saud University - Science, 36(7), 102245.
  • Suneetha, A., & Rao, A. L. (2013). Novel RP-HPLC method for the determination of Amisulpride in pure and pharmaceutical formulations. Journal of Chemical and Pharmaceutical Research, 5(1), 260-264.
  • Kumar, K. P., & Kumar, Y. R. (2017). A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Chromatography. International Journal of Pharmaceutical Sciences and Research, 8(8), 3426-3431.
  • Jain, S. K., et al. (2015). Analytical Method Development and its Validation for Estimation of Amisulpride by Reversed Phase High Performance Liquid Chromatography (RP-HPLC). Indo American Journal of Pharmaceutical Research, 5(8), 3145-3153.
  • Patel, M. J., et al. (2012). Development and Validation of RP-HPLC Method for Estimation of Amisulpride. International Journal of Pharmacy and Industrial Research, 2(3), 324-331.

Sources

A Researcher's Guide to Evaluating the Certificate of Analysis for an Amisulpride Impurity B Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of pharmaceutical analysis and drug development, the quality of your reference standards is not merely a line item on a purchase order; it is the bedrock upon which the accuracy, validity, and reproducibility of your data are built. This is particularly true for impurity reference standards, which are critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).

This guide provides an in-depth technical comparison of what to look for in a Certificate of Analysis (CoA) for Amisulpride Impurity B. We will move beyond a simple checklist, delving into the scientific reasoning behind each analytical test and providing the tools to critically evaluate a supplier's data. Our objective is to empower you, the researcher, to distinguish between a standard that is merely "fit for purpose" and one that guarantees analytical excellence.

The Critical Role of Amisulpride Impurity B in Quality Control

Amisulpride is a selective dopamine D2/D3 receptor antagonist used as an antipsychotic and antiemetic.[1] During its synthesis or storage, various related substances, or impurities, can form. Regulatory bodies like the European Pharmacopoeia (Ph. Eur.) mandate strict control over these impurities. Amisulpride Impurity B, chemically known as 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide, is a specified impurity in the Amisulpride monograph.[2][3]

The accurate quantification of this impurity is essential for:

  • API Batch Release: Ensuring that manufactured Amisulpride meets the stringent purity requirements set by pharmacopeias.

  • Stability Studies: Monitoring the degradation profile of Amisulpride under various conditions.

  • Method Validation: Developing and validating analytical methods, such as HPLC, that can accurately separate and quantify Impurity B from the parent API.[4]

A high-quality, well-characterized reference standard for Impurity B is therefore indispensable for these tasks.[5][6] The Certificate of Analysis is the primary document that attests to this quality.

Deconstructing the Certificate of Analysis: A Comparative Approach

The CoA is more than a data sheet; it is a declaration of quality. However, not all CoAs are created equal. The level of detail and the rigor of the analytical work can vary significantly between suppliers. Below, we compare what an exemplary, trustworthy CoA should contain versus a minimalist, less reliable one.

CoA Section Exemplary CoA (High-Confidence Standard) Minimalist CoA (Requires Further Scrutiny) Why It Matters (The Scientist's Perspective)
1. Identification & Header Complete product name, CAS No. (148516-54-5), Lot/Batch No., Molecular Formula (C16H25N3O4S), Molecular Weight (355.46), Retest/Expiry Date, Storage Conditions.[7][8]Missing CAS number, no retest date, vague storage instructions.Complete and accurate header information ensures full traceability and proper handling, preventing standard degradation.[9][10] A retest date is critical for GMP compliance.
2. Structural Confirmation Includes high-resolution spectra for ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) with interpretation confirming the structure.[1]Only provides a statement "Identity Confirmed" or a low-resolution mass spectrum.This is non-negotiable. Without comprehensive structural elucidation data, you cannot be certain you have the correct molecule. ¹H NMR provides proton environment, ¹³C NMR confirms the carbon backbone, and HRMS verifies the elemental composition.
3. Purity by HPLC Provides the full chromatogram, specifies the method conditions (column, mobile phase, flow rate, wavelength), and reports purity as area %.[5] Reports any other detected impurities.States only a purity value (e.g., ">98%") without the chromatogram or method details.The chromatogram is your proof. It allows you to assess peak shape, resolution from other impurities, and the integration baseline. Without method details, the result is not reproducible or verifiable.
4. Assay (Potency) Reports a quantitative assay value (e.g., by qNMR or mass balance) with uncertainty. The mass balance approach is calculated as: 100% - HPLC Impurities - Water Content - Residual Solvents - Inorganic Content.No assay value is provided, or it is conflated with HPLC purity.HPLC area % purity is not the same as potency. Potency (or Assay) is the true mass content of the analyte, accounting for non-chromatophoric impurities like water and solvents. It is essential for preparing accurate standard concentrations.[11]
5. Water Content Specifies the result from Karl Fischer titration (e.g., "0.25% w/w").States "N/A" or provides a result from a less specific method like Loss on Drying (LOD).Karl Fischer is the gold standard for water determination. High water content will artificially lower the potency of the standard and must be accounted for in quantitative applications.
6. Residual Solvents Provides results from Headspace Gas Chromatography (GC-HS) analysis, identifying and quantifying any solvents from the synthesis (e.g., "Methanol: <100 ppm").No mention of residual solvents.Residual solvents add to the mass of the standard but are not the analyte of interest. Their presence can affect solubility, stability, and chromatographic behavior, and they must be accounted for in the mass balance calculation.
7. Declaration of Compliance Includes a statement of compliance with relevant pharmacopeial standards (e.g., "Complies with European Pharmacopoeia requirements for a reference standard").[7]No compliance statement.For use in regulated environments (QC, ANDA filings), a standard must be explicitly linked to pharmacopeial requirements. This statement provides confidence in its suitability for regulatory purposes.[12]

Experimental Workflow & Protocols

A trustworthy CoA is one that enables you to verify its claims. Below is a typical workflow for qualifying a new batch of Amisulpride Impurity B reference standard and a sample HPLC protocol for verification.

Workflow for Qualifying a Reference Standard

This diagram illustrates the logical flow from receiving a new reference standard to its acceptance for use in the laboratory.

G cluster_0 Phase 1: Documentation & Physical Inspection cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Final Disposition A Receive Standard B Review Certificate of Analysis (Compare against requirements) A->B Check paperwork C Physical Inspection (Label, Container, Appearance) B->C Check physicals D Identity Confirmation (e.g., FT-IR vs. previous batch) C->D If docs OK E Purity Verification by HPLC (Run against API & previous batch) D->E F Check for Resolution (Impurity B vs. Amisulpride API) E->F G Data Review & Comparison (Does data match CoA?) F->G H Acceptable? G->H I Release Standard for Use H->I Yes J Reject Standard (Contact Supplier) H->J No

Caption: Workflow for the qualification of a new reference standard.

Protocol: HPLC Purity Verification for Amisulpride Impurity B

This protocol is based on methods described in pharmacopeias and scientific literature for the analysis of Amisulpride and its related substances.[3][4] It is designed to be a self-validating system.

Objective: To verify the purity of an Amisulpride Impurity B reference standard and ensure adequate resolution from the Amisulpride API.

1. Instrumentation & Materials:

  • HPLC system with UV/PDA detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade Acetonitrile, Methanol, and water

  • Reagents: Perchloric acid or other suitable buffer components

  • Amisulpride API reference standard

  • Amisulpride Impurity B reference standard (the batch under test)

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm (or equivalent)

  • Mobile Phase A: Buffer solution (e.g., dilute perchloric acid in water)

  • Mobile Phase B: Acetonitrile

  • Gradient/Isocratic: A gradient is often used for impurity profiling, but an isocratic method can be developed. Example: 70% A / 30% B.[13]

  • Flow Rate: 1.0 - 1.5 mL/min[3]

  • Detection Wavelength: 225 nm[3]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

3. Solution Preparation:

  • Diluent: Methanol or a mixture of Mobile Phase A and B.

  • Impurity B Standard Stock (approx. 100 µg/mL): Accurately weigh ~5 mg of Amisulpride Impurity B and dissolve in a 50 mL volumetric flask with diluent.

  • Amisulpride API Stock (approx. 1 mg/mL): Accurately weigh ~25 mg of Amisulpride API and dissolve in a 25 mL volumetric flask with diluent.

  • System Suitability Solution (Resolution Check): Mix a portion of the Amisulpride API stock with the Impurity B stock to obtain a solution containing approximately 0.5 mg/mL of Amisulpride and 5 µg/mL of Impurity B. This solution is critical for verifying separation.

4. Acceptance Criteria (System Suitability):

  • Resolution: The resolution between the Amisulpride peak and the Impurity B peak must be greater than 2.0.[3] This is a non-negotiable requirement to ensure the peaks are distinct and can be accurately quantified.

  • Tailing Factor: The tailing factor for the Impurity B peak should be ≤ 2.0.

  • Repeatability: The relative standard deviation (RSD) for six replicate injections of the Impurity B standard should be ≤ 2.0%.

5. Analysis & Evaluation:

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Perform six replicate injections of the Impurity B Standard Stock solution to check repeatability.

  • Inject the System Suitability Solution to confirm the resolution between Amisulpride and Impurity B.

  • Inject the Impurity B Standard Stock solution again to determine its purity profile.

  • Calculate the area percent purity. Compare this result with the value reported on the CoA. Any significant discrepancies (>0.5%) should be investigated.

Making an Informed Decision

Choosing a reference standard is a critical decision that directly impacts the quality of your research. A well-documented CoA from a reputable supplier provides confidence and reduces analytical uncertainty.

G Start Start: Evaluate CoA Identity Full Structural Data? (NMR, MS) Start->Identity Purity HPLC Chromatogram Provided? Identity->Purity Yes Reject1 High Risk: Reject or Request Data Identity->Reject1 No Assay Assay by Mass Balance or qNMR Reported? Purity->Assay Yes Reject2 High Risk: Reject or Request Data Purity->Reject2 No Pharmacopeia Pharmacopeial Compliance Stated? Assay->Pharmacopeia Yes Consider Acceptable for Non-Quantitative Use Assay->Consider No Pharmacopeia->Consider No (If for non-regulated use) Accept Low Risk: Accept for All Uses, Including Quantitative Pharmacopeia->Accept Yes

Caption: Decision tree for evaluating a reference standard CoA.

Ultimately, a superior Certificate of Analysis for Amisulpride Impurity B should provide a complete, transparent, and verifiable analytical narrative. It should not just give you a result; it should give you the evidence to trust that result. By demanding this level of quality from your suppliers, you are safeguarding the integrity of your own scientific work.

References

  • Veeprho. (n.d.). Amisulpride EP Impurity B | CAS 148516-54-5. Retrieved from [Link]

  • SynZeal. (n.d.). Amisulpride EP Impurity B | 148516-54-5. Retrieved from [Link]

  • HTS Biopharma. (n.d.). Amisulpride EP Impurity B. Retrieved from [Link]

  • RXN Chemicals. (n.d.). Amisulpride EP Impurity B Manufacturer Supplier. Retrieved from [Link]

  • PharmaRegulatory.in. (2025, December 17). Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting. Retrieved from [Link]

  • European Pharmacopoeia. (2020, February 2). Amisulpride. As cited in uspbpep.com. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Amisulpride-Impurities. Retrieved from [Link]

  • Oxford Academic. (2016, November 29). Application of an Untargeted Chemometric Strategy in the Impurity Profiling of Pharmaceuticals: An Example of Amisulpride. Retrieved from [Link]

  • Scribd. (n.d.). Amisulpride EP 11.0. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Amisulpride-Impurities. (Specific page for Impurity B Hydrobromide Salt). Retrieved from [Link]

  • Aligns Pharma. (n.d.). Amisulpride Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Isocratic Liquid Chromatographic Method for Analysis of Amisulpride in Pharmaceutical Preparations. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Amisulpride EP Impurity B | 148516-54-5. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Model certificate of analysis. Retrieved from [Link]

  • EDQM FAQs. (2021, July 12). Certificate of analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. Retrieved from [Link]

  • SG Systems Global. (n.d.). Certificate of Analysis - (CoA). Retrieved from [Link]

  • PharmTech. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved from [Link]

  • Bioscience Biotechnology Research Communications. (2021). A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Ch. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Amisulpride Impurity B

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of Amisulpride Impurity B (CAS No: 148516-54-5) in a laboratory setting. As a pharmaceutical-related compound with incomplete public hazard data, adherence to the precautionary principle is paramount. This document is designed for researchers, scientists, and drug development professionals, offering essential safety and logistical information that prioritizes personnel safety and environmental protection.

Hazard Assessment and Risk Profile: The Principle of Precaution

Amisulpride Impurity B, chemically known as 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide, is a known impurity of the atypical antipsychotic drug Amisulpride[1][2][3][4]. A critical review of available safety data reveals a significant gap: there is no official GHS classification or comprehensive toxicological profile for this specific impurity[1]. The Safety Data Sheet (SDS) describes it as a "Pharmaceutical related compound of unknown potency"[1].

Given this ambiguity, established safety protocols mandate treating the substance as hazardous until proven otherwise[5]. We must infer potential risks from the parent compound, Amisulpride, which may be harmful if swallowed and has limited evidence of carcinogenic effects[6][7]. Therefore, all handling and disposal procedures must be executed with the assumption that Amisulpride Impurity B poses a tangible health risk.

Identifier Information Source
Chemical Name 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide[2][3][4]
CAS Number 148516-54-5[2][3][8]
Molecular Formula C16H25N3O4S[2][8]
GHS Hazard Class No Data Available; Treat as Hazardous[1]
Primary Risks Unknown potency; potential for harm if ingested or inhaled. Emits toxic fumes under fire conditions.[1][5][7]
Incompatibilities Oxidizing agents (based on parent compound SDS).[7]

The Core Disposal Mandate: Professional Hazardous Waste Management

Due to its unknown toxicological profile, Amisulpride Impurity B and any materials contaminated with it must be managed as regulated hazardous chemical waste. The following directives are absolute and form the foundation of a safe disposal plan.

  • DO NOT Dispose Down the Drain: Sewer disposal is strictly prohibited. Pharmaceutical compounds can persist through wastewater treatment, leading to environmental contamination and ecological harm[9][10].

  • DO NOT Dispose in General Trash: Standard landfill disposal is not permitted. This prevents the compound from leaching into soil and groundwater and protects sanitation workers from exposure[10][11].

  • DO Engage a Licensed Disposal Service: The only acceptable disposal pathway is through a licensed hazardous material disposal company.[1] These services are equipped for the high-temperature incineration of pharmaceutical waste, which is the industry-standard method for ensuring complete destruction[1][6][9].

Step-by-Step Laboratory Disposal Protocol

This protocol provides a self-validating system for the collection and management of Amisulpride Impurity B waste at the point of generation.

Step 1: Personal Protective Equipment (PPE)

Causality: Direct contact with a substance of unknown potency presents an unacceptable risk. The required PPE creates a necessary barrier to prevent dermal absorption, eye contact, and inhalation of fine particles.

  • Eye Protection: Wear chemical safety goggles with side-shields conforming to NIOSH or EN 166 standards[1].

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling[1].

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, consider additional protective clothing[1].

Step 2: Waste Segregation at the Source

Causality: Proper segregation is a cornerstone of safe laboratory practice. It prevents dangerous chemical reactions within a waste container and ensures the waste stream is correctly profiled for disposal by your institution's Environmental Health & Safety (EHS) office or contractor.[11][12]

WasteSegregation cluster_key Waste Streams Waste Waste Generation Point (Amisulpride Impurity B) Solid Pure Solid or Contaminated Solids (Gloves, Weigh Boats) Waste->Solid Liquid Contaminated Solutions (e.g., in DMSO, Ethanol) Waste->Liquid Sharps Contaminated Sharps (Needles, Scalpels) Waste->Sharps Solid_Container Solid Hazardous Waste Container Solid->Solid_Container Liquid_Container Liquid Hazardous Waste Container (Chemically Compatible) Liquid->Liquid_Container Sharps_Container Puncture-Proof Sharps Container Sharps->Sharps_Container

Caption: Waste segregation decision flow for Amisulpride Impurity B.

Step 3: Waste Containerization and Labeling

Causality: A properly selected and labeled container prevents leaks and ensures that anyone handling the container—from lab personnel to EHS staff—is fully aware of its contents and the associated hazards.[13][14]

  • Container Selection: Use a sturdy, leak-proof container with a secure, tight-fitting lid. The container material must be compatible with the waste; plastic is often preferred for solids and solvents[12][13][14].

  • Labeling: The moment waste is first added, the container must be labeled. Affix a hazardous waste tag provided by your institution's EHS department. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Amisulpride Impurity B" and "4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide". Do not use abbreviations.[12]

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

    • The name of the principal investigator or lab group.

  • Container Management: Keep the container closed at all times except when adding waste.[11][14] Do not overfill; leave at least 10% headspace to prevent spills.[11]

Step 4: Decontamination of Empty Containers

Causality: A container that held a potent or unknown compound is not truly "empty" until decontaminated. Residual amounts can pose an exposure risk. The triple-rinse procedure is a standard method to ensure residual chemical is captured as hazardous waste.

  • First Rinse: Rinse the container with a suitable solvent (e.g., ethanol or methanol). This first rinse is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste.[11]

  • Subsequent Rinses: For a compound of unknown toxicity, it is best practice to collect the second and third rinses as hazardous waste as well.[11]

  • Final Disposal: Once triple-rinsed and air-dried, completely deface or remove the original manufacturer's label.[11][15] The clean container can then be disposed of in the appropriate glass or plastic recycling bin.

Step 5: Temporary Storage and Pickup

Causality: Federal and state regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), govern the on-site accumulation of hazardous waste.[13][16] A designated storage area prevents accidents and ensures regulatory compliance.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within your laboratory. This area must be at or near the point of generation.[14]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[11]

  • Requesting Pickup: Once the waste container is full, or if it has been accumulating for a set period (e.g., 3 months), contact your institution's EHS department to schedule a waste pickup.[14]

Emergency Protocol: Spill Management

A spill of Amisulpride Impurity B powder requires an immediate and systematic response to mitigate exposure and contamination.

Causality: The primary goal of a spill response is to contain the material safely while protecting personnel. Avoiding dust generation is critical to prevent inhalation, the most likely route of exposure for a solid compound.[1][6]

SpillResponse Spill Spill of Solid Amisulpride Impurity B Alert 1. Alert Personnel & Secure Area Spill->Alert PPE 2. Don Appropriate PPE (Goggles, Gloves, Respirator if needed) Alert->PPE Contain 3. Contain Spill (Cover with absorbent pads if necessary) PPE->Contain Cleanup 4. Clean Up Spill - Use dry methods (e.g., scoop) - AVOID generating dust - Wet wipe area afterward Contain->Cleanup Package 5. Package Waste - Place all contaminated materials  in a sealed, labeled hazardous waste bag/container Cleanup->Package Decontaminate 6. Decontaminate - Clean affected surfaces - Remove and dispose of PPE as waste Package->Decontaminate Report 7. Report to EHS & Document Incident Decontaminate->Report

Caption: Step-by-step workflow for responding to a solid spill.

In the event of a spill, immediately alert others in the area.[6] Wearing appropriate PPE, carefully clean up the material using dry methods to avoid creating dust.[1][6] Place all contaminated cleaning materials and your disposable PPE into a new hazardous waste container. Avoid discharging any material into drains or waterways.[1]

References

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025). Vertex AI Search.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. (2026). Vertex AI Search.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Medication & Pharmaceutical Waste Disposal Explained. Stericycle.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Laboratory Waste Disposal Guidelines. Vertex AI Search.
  • Material Safety Data Sheets Amisulpride EP Impurity B.
  • Pharmaceutical Waste Regulations: Policy and Procedure. (2025). Daniels Health.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Pharmaceutical Waste. (2019). Department of Toxic Substances Control - CA.gov.
  • Amisulpride EP Impurity B | 148516-54-5. SynZeal.
  • Amisulpride - Safety D
  • Amisulpride EP Impurity B | 148516-54-5. SynThink Research Chemicals.
  • Amisulpride EP Impurity B | CAS No: 148516-54-5. Cleanchem.
  • Amisulpride EP Impurity B | 148516-54-5. Chemicea.
  • Amisulpride EP Impurity B | CAS 148516-54-5. Veeprho.
  • Amisulpride Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • Amisulpride Safety D
  • Amisulpride Product Inform

Sources

A Guide to Personal Protective Equipment (PPE) for Handling Amisulpride Impurity B

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. When handling reference standards and impurities like Amisulpride Impurity B, a vigilant and informed approach to personal protection is non-negotiable. This guide provides essential safety and logistical information for the handling and disposal of Amisulpride Impurity B, grounded in the principle of treating compounds of unknown potency with the highest degree of caution.

Amisulpride Impurity B is a pharmaceutical-related compound for which comprehensive hazard data is not yet available. A material safety data sheet (MSDS) for this compound indicates that its toxicological properties have not been fully investigated.[1] This lack of data necessitates a conservative approach to safety, where we assume the compound could be hazardous and take all necessary precautions to minimize exposure.

Core Principles of Safe Handling

Given the unknown potency of Amisulpride Impurity B, our safety protocols are built on a foundation of risk mitigation. The primary routes of potential exposure are inhalation, skin contact, and eye contact.[1][2] Therefore, our selection of Personal Protective Equipment (PPE) is designed to create a comprehensive barrier against these risks.

Recommended Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling Amisulpride Impurity B. It is crucial that all personnel are trained in the proper use and disposal of this equipment.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against accidental splashes and airborne particles entering the eyes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile) inspected prior to use and conforming to EU Directive 89/686/EEC and the standard EN 374.[1]Prevents dermal absorption of the compound. Regular inspection ensures glove integrity.
Body Protection Fire/flame resistant and impervious clothing, such as a lab coat or coveralls.[1]Shields the skin from contact with the compound and provides a barrier against spills.
Respiratory Protection To be used in a well-ventilated area.[3] For procedures that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended.Minimizes the risk of inhaling airborne particles of the compound.

Procedural Workflow for Handling Amisulpride Impurity B

The following diagram illustrates the standard operating procedure for safely handling Amisulpride Impurity B, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe gather_materials Gather Materials & Equipment don_ppe->gather_materials weigh_handle Weigh/Handle Compound in Ventilated Area gather_materials->weigh_handle Proceed to Handling perform_exp Perform Experiment weigh_handle->perform_exp decontaminate Decontaminate Work Surfaces perform_exp->decontaminate Experiment Complete dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Standard Operating Procedure for Handling Amisulpride Impurity B.

Step-by-Step Handling and Disposal Plan

1. Preparation:

  • Designate a specific area for handling Amisulpride Impurity B. This area should be well-ventilated, and access should be restricted to authorized personnel.

  • Don all required PPE as specified in the table above before entering the designated handling area.

  • Gather all necessary materials and equipment, including a calibrated scale, spatulas, weighing paper, and appropriate containers.

2. Handling:

  • Perform all manipulations that may generate dust, such as weighing, in a chemical fume hood or other ventilated enclosure.

  • Avoid all personal contact with the compound, including inhalation.[3]

  • Should accidental contact occur:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water and consult a doctor.[1]

    • Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[1]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]

    • Ingestion: Rinse the mouth with water and call a doctor or Poison Control Center immediately. Do not induce vomiting.[1]

3. Disposal:

  • Waste Classification: All materials that come into contact with Amisulpride Impurity B, including gloves, weighing paper, and contaminated labware, should be treated as hazardous waste.

  • Waste Segregation: Collect all contaminated solid waste in a clearly labeled, sealed container.

  • Final Disposal: The sealed waste container should be offered to a licensed hazardous material disposal company.[1] Incineration in an approved facility is the recommended method of disposal.[1][3]

  • Decontamination: Thoroughly clean and decontaminate all work surfaces and equipment after handling is complete.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, call a physician.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

By adhering to these stringent safety protocols, we can ensure a safe laboratory environment while advancing our critical research and development efforts. The absence of comprehensive hazard data for Amisulpride Impurity B necessitates this conservative and thorough approach to personal protection and waste management.

References

  • SynZeal. (n.d.). Amisulpride EP Impurity B | 148516-54-5.
  • SynThink Research Chemicals. (n.d.). Amisulpride EP Impurity B | 148516-54-5. Retrieved from SynThink Research Chemicals website.
  • Cleanchem. (n.d.). Amisulpride EP Impurity B | CAS No: 148516-54-5.
  • CRS Laboratories. (n.d.). Amisulpride EP Impurity B.
  • Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS AMISULPRIDE EP IMPURITY B.
  • Chemicea. (n.d.). Amisulpride EP Impurity B | 148516-54-5.
  • Respirex International. (n.d.). Pharmaceutical PPE.
  • Pharma Times Official. (2024). Personal Protective Equipment (PPE) in the Pharmaceutical Industry.
  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from the Centers for Disease Control and Prevention website.
  • 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
  • International Enviroguard. (2019). PPE Factors For Pharmaceutical Manufacturing.
  • Daicel Pharma Standards. (n.d.). Amisulpride Impurities Manufacturers & Suppliers.
  • Santa Cruz Biotechnology. (n.d.). Amisulpride Safety Data Sheet.
  • Klivon. (n.d.). Amisulpride EP Impurity B | CAS Number 148516-54-5.
  • Fisher Scientific. (2025). Amisulpride Safety Data Sheet.
  • Cayman Chemical. (2024). Safety Data Sheet.
  • Cayman Chemical. (2013). Amisulpride - Product Information.
  • ChemicalBook. (n.d.). AMISULPRIDE IMPURITY B CAS#.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.